Ethyl 4-aminopicolinate
Description
Properties
IUPAC Name |
ethyl 4-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGLDMPBDKDOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665291 | |
| Record name | Ethyl 4-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773140-43-5 | |
| Record name | Ethyl 4-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-aminopicolinate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-aminopicolinate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecules.[1][2] Its utility is fundamentally governed by its physicochemical properties, which influence its reactivity, solubility, bioavailability, and interaction with biological targets. This guide provides a comprehensive analysis of these core properties, blending established data with the practical methodologies required for their empirical validation. The focus is on not just the 'what' but the 'why'—elucidating the rationale behind experimental choices to ensure robust and reproducible characterization.
Molecular and Structural Characteristics
The foundational properties of a molecule are its composition and structure. These dictate all other physicochemical behaviors.
Table 1: Core Molecular Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 773140-43-5 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | |
| Synonyms | Ethyl 4-aminopyridine-2-carboxylate | [1] |
| InChI Key | JEGLDMPBDKDOQM-UHFFFAOYSA-N | [3] |
The structure combines a pyridine ring, an amino group, and an ethyl ester. This unique arrangement of functional groups—a hydrogen bond donor (the amino group), hydrogen bond acceptors (the ester carbonyl and pyridine nitrogen), and an aromatic system—makes it a valuable scaffold in pharmaceutical research.[1]
Caption: 2D Structure of this compound.
Physical State and Thermal Properties
Understanding the physical and thermal properties is critical for handling, storage, formulation, and purification.
Table 2: Physical and Thermal Data
| Property | Value | Comments |
| Physical Form | Pale-yellow to yellow-brown solid/crystalline substance.[1] | Indicates a relatively pure compound suitable for standard laboratory handling. |
| Storage Temp. | 2-8°C or -20°C recommended.[2] | Cool, dry storage is advised to maintain stability. |
| Melting Point | Data not available for ethyl ester. Methyl ester: 131-135°C. | The ethyl ester is expected to have a slightly different, likely lower, melting point. |
| Boiling Point | Data not available. Predicted for methyl ester: 333.7°C.[4] | High boiling point is typical for compounds with this molecular weight and polarity. |
Expert Insights & Experimental Protocol: Melting Point Determination via DSC
While capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the gold standard for thermal analysis. It offers higher precision and detects other thermal events like polymorphism. The choice to use DSC is driven by the need for accurate, reproducible data essential for quality control and regulatory filings.
Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., Indium). This step is crucial for data trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Method Setup:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/min (a standard rate balancing resolution and speed).
-
Final Temperature: ~20-30°C above the expected melting point (e.g., 160°C).
-
Atmosphere: Nitrogen purge (e.g., 50 mL/min) to provide an inert environment and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the heat of fusion.
Caption: Workflow for Melting Point determination by DSC.
Solubility Profile
Solubility is a cornerstone of drug development, impacting everything from reaction work-ups to in-vivo absorption.
-
General Solubility: The compound is described as being soluble in polar organic solvents.[1]
-
Analog Data (Mthis compound): The closely related methyl ester is very soluble in DMF, soluble in methanol, sparingly soluble in acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5] The ethyl ester is expected to have slightly lower polarity and thus slightly reduced solubility in highly polar solvents like water and increased solubility in less polar organic solvents compared to its methyl counterpart.
Expert Insights & Experimental Protocol: Equilibrium Solubility Determination
The "shake-flask" method (or a miniaturized version) remains the most reliable way to determine thermodynamic equilibrium solubility. This protocol is self-validating because it ensures equilibrium is reached by measuring concentration until it plateaus over time.
Protocol: Equilibrium Solubility
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours). A preliminary kinetic study can confirm the time needed to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated HPLC-UV method.
Spectroscopic Fingerprint
Spectroscopic data provides an unambiguous structural fingerprint, essential for identity confirmation and quality control. While specific spectra for the ethyl ester are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Features of this compound
| Technique | Expected Key Signals | Rationale |
| ¹H NMR | ~1.3 ppm (triplet, 3H), ~4.3 ppm (quartet, 2H), ~5.0-6.0 ppm (broad singlet, 2H), 3 distinct aromatic signals between 6.5-8.5 ppm. | Based on the ethyl group (-CH₂CH₃), the amino group (-NH₂), and the three unique protons on the substituted pyridine ring.[6] |
| IR | 3300-3500 cm⁻¹ (N-H stretches), ~1710-1730 cm⁻¹ (C=O ester stretch), 1500-1600 cm⁻¹ (aromatic C=C/C=N stretches). | Characteristic vibrations of the primary amine, the conjugated ester carbonyl, and the pyridine ring. |
| UV-Vis | Absorption maxima are expected in the UV region, likely with two main bands corresponding to π→π* transitions of the aromatic system. | The aminopyridine chromophore is a strong UV absorber. The exact λmax would be solvent-dependent.[7] |
Expert Insights & Experimental Protocol: Acquiring High-Quality NMR Data
Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation. The choice of solvent and instrument parameters are critical for obtaining a clean, interpretable spectrum.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and for observing labile protons like those on the amino group.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and peak shape.
-
-
Data Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set an appropriate spectral width and number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 1-2 seconds to allow for adequate relaxation of the nuclei.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS.
-
Integrate the signals to determine the relative number of protons for each peak.
-
References
-
Analyze the ir spectrum of ethyl 4-aminobenzoate. Chegg. [Link]
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
This compound | 773140-43-5. Acmec Biochemical. [Link]
-
UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate. [Link]
-
Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. ResearchGate. [Link]
-
Methyl 4-aminopyridine-2-carboxylate. lookchem.com. [Link]
-
Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2. PubChem. [Link]
-
Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2. PubChem. [Link]
Sources
- 1. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. 773140-43-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethyl 4-Aminopicolinate
For Researchers, Scientists, and Drug Development Professionals
Foundational Chemistry of Ethyl 4-Aminopicolinate
This compound, systematically named ethyl 4-aminopyridine-2-carboxylate, is an organic compound built upon a substituted pyridine core.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 773140-43-5 | [1][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 166.18 g/mol | [1][3][4] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | [1] |
The molecule's structure, characterized by a pyridine ring substituted with an amino group at the 4-position and an ethyl carboxylate group at the 2-position, makes it a valuable building block in organic synthesis.[2] Notably, it serves as a crucial reagent in the preparation of bicyclic pyrimidines, which have been investigated as inhibitors of transforming growth factor-β (TGF-β), a key target in various disease pathologies.[3]
Unraveling the Molecular Architecture and Bonding
The chemical behavior of this compound is a direct consequence of the intricate arrangement of its atoms and the nature of the bonds connecting them. A deep understanding of its structure is paramount for predicting its reactivity and interactions with other molecules.
The Substituted Pyridine Core: A Hub of Reactivity
At the heart of the molecule lies a pyridine ring, an aromatic heterocycle. The nitrogen atom within the ring imparts distinct electronic properties compared to benzene, creating regions of varying electron density. This, coupled with the electronic effects of the amino and ethyl ester substituents, governs the molecule's reactivity.
-
Amino Group (-NH₂): Positioned at the 4-position, the amino group is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. This enhanced nucleophilicity can influence the regioselectivity of electrophilic substitution reactions. The presence of the amino group is also critical for forming hydrogen bonds, a key interaction in biological systems.[2]
-
Ethyl Ester Group (-COOCH₂CH₃): Located at the 2-position, the ethyl ester group is an electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta positions. Its presence is pivotal for synthetic transformations, most notably in the formation of amide bonds, a cornerstone of many drug scaffolds.
The interplay between the electron-donating amino group and the electron-withdrawing ethyl ester group creates a unique electronic landscape across the pyridine ring, influencing its chemical properties and biological activity.
Visualizing Electron Distribution
The following diagram illustrates the key functional groups and the resulting electronic push-pull effect within the this compound molecule.
Caption: Molecular structure of this compound.
Spectroscopic and Crystallographic Characterization
A thorough characterization of this compound relies on a suite of analytical techniques. Spectroscopic methods provide insights into the molecule's functional groups and connectivity, while X-ray crystallography can reveal the precise three-dimensional arrangement of its atoms in the solid state.
Experimental Protocols for Characterization
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key signals to observe include the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and the broad singlet of the amino protons.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Identify the signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethyl group.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the molecular structure.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups. For a similar compound, ethyl 4-aminobenzoate, the amine group (-NH₂) stretching vibrations are typically observed around 3300-3500 cm⁻¹, while the ester carbonyl (C=O) stretch appears around 1700-1750 cm⁻¹. Aromatic C-H stretching is expected around 3000-3100 cm⁻¹.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Mass Spectrum Acquisition: Obtain the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For related aminobenzoate esters, fragmentation can involve the loss of an ethyl radical or ethylene.[5]
Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, a quartet and a triplet for the ethyl group, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 166.18 g/mol . |
Reactivity and Synthetic Utility
The molecular structure and bonding of this compound directly inform its reactivity, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.
Key Reaction Pathways
The primary sites of reactivity are the amino group, the ester functionality, and the pyridine ring itself.
-
Amide Bond Formation: The ethyl ester is readily converted to an amide by reaction with a primary or secondary amine. This is a fundamental transformation in medicinal chemistry for linking different molecular fragments.
-
N-Functionalization of the Amino Group: The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents.
-
Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base, participating in reactions such as N-oxidation or quaternization.
Workflow for a Representative Reaction: Amide Coupling
The following diagram outlines a typical workflow for an amide coupling reaction utilizing this compound.
Caption: A generalized experimental workflow for amide coupling.
Significance in Drug Development
The structural motifs present in this compound are frequently found in biologically active compounds. Its utility as a synthetic intermediate is therefore of high value to medicinal chemists.
-
Scaffold for Novel Therapeutics: The substituted pyridine core is a common scaffold in drug design. By modifying the substituents at the 2- and 4-positions, libraries of compounds can be generated and screened for biological activity. The development of prodrugs often involves the use of amino acids as moieties to improve properties like bioavailability.[6]
-
Intermediate in the Synthesis of Kinase Inhibitors: As previously mentioned, this compound is a key reagent in the synthesis of bicyclic pyrimidines that act as TGF-β inhibitors.[3] Kinase inhibitors are a major class of drugs, particularly in oncology.
-
Versatile Building Block: The presence of multiple reactive sites allows for the stepwise and controlled elaboration of the molecule, making it a versatile building block for accessing a wide range of complex target molecules. The parent compound, 4-Aminopyridine-2-carboxylic acid, is itself a crucial intermediate in the synthesis of active pharmaceutical ingredients for central nervous system disorders.[7]
References
-
Acmec Biochemical. 773140-43-5[this compound]. [Link]
-
Chegg. Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. [Link]
-
ResearchGate. Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. [Link]
-
PubMed Central. Amino Acids in the Development of Prodrugs. [Link]
-
The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. [Link]
Sources
- 1. This compound | 773140-43-5 [sigmaaldrich.com]
- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. 773140-43-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Core Topic: Ethyl 4-aminopicolinate Solubility in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-aminopicolinate (CAS 773140-43-5) is a pivotal building block in medicinal chemistry, notably as a reagent in the synthesis of bicyclic pyrimidines that act as transforming growth factor-β (TGF-β) inhibitors.[1] The success of its application in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This guide provides a comprehensive overview of the physicochemical principles dictating the solubility of this compound in organic solvents. It synthesizes theoretical predictions with field-proven experimental methodologies, offering researchers a robust framework for solvent selection and solubility determination in a drug development context.
Introduction: The Strategic Importance of Solubility
In the landscape of pharmaceutical development, understanding a compound's solubility is not merely a procedural step but a critical determinant of its viability.[2][3] For this compound, a substituted pyridine derivative, its solubility profile directly impacts reaction kinetics, crystallization efficiency, and ultimately, the bioavailability of downstream active pharmaceutical ingredients (APIs).[4][5] This document delves into the molecular attributes of this compound, predicts its behavior in various organic solvent systems, and provides a validated protocol for empirical solubility determination.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a pale-yellow to yellow-brown solid whose structure features a polar pyridine ring, a primary amino group (-NH2), and an ethyl ester (-COOEt) moiety. These functional groups dictate its interactions with solvent molecules.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 773140-43-5 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][6] |
| Molecular Weight | 166.18 g/mol | [1] |
| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | 2-8°C or -20°C | [1] |
The presence of the nitrogen atom in the pyridine ring, the amino group, and the oxygen atoms of the ester group makes this compound a polar molecule capable of acting as both a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor.[7][8] This structural arrangement is the primary driver of its solubility behavior.
Theoretical Framework: Predicting Solubility
The foundational principle of "like dissolves like" provides a strong predictive starting point.[9] As a polar molecule, this compound is expected to exhibit higher solubility in polar solvents.
Key Influencing Factors:
-
Polarity: A strong correlation exists between the polarity of the solvent and the solubility of a polar solute. Solvents with high dielectric constants are generally more effective.[10]
-
Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding is critical.
-
Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions with this compound.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile) can act as hydrogen bond acceptors, interacting favorably with the amino group of the solute.
-
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the crystal lattice energy of the solid.[9][10]
Predicted Solubility Profile
Based on these principles, a qualitative solubility profile can be predicted. This serves as an essential guide for initial solvent screening.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (donor and acceptor) and high polarity. |
| Polar Aprotic | DMSO, Acetonitrile, Ethyl Acetate | High to Moderate | High polarity and hydrogen bond accepting capabilities. |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity ("like dissolves like" principle). Weak solute-solvent interactions.[10] |
Experimental Protocol for Solubility Determination
While theoretical predictions are invaluable, empirical data is the definitive standard in scientific research. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound due to its reliability and reproducibility.[11][12]
Workflow: Equilibrium Shake-Flask Method
Caption: Workflow for determining thermodynamic solubility.
Detailed Step-by-Step Methodology
-
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
-
Materials:
-
This compound (purity >95%)
-
High-purity organic solvent (e.g., HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Calibrated analytical balance
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system.
-
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 5 mL) of the chosen solvent. "Excess" means enough solid is added so that some remains undissolved at equilibrium, ensuring saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and the solution is achieved.[12]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly to let heavy solids settle. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solid material.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Dilution: Quantitatively dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC is preferred for its specificity) to determine the concentration of this compound.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent. Express the final result in appropriate units, such as mg/mL or mol/L.
-
Causality and Self-Validation in Experimental Design
-
Why Excess Solute? The presence of a solid phase at the end of the experiment is a visual confirmation that the solution is saturated, a core requirement for measuring thermodynamic solubility.[13]
-
Why Temperature Control? Solubility is a temperature-dependent property.[10] Strict temperature control is the only way to ensure the data is reproducible and relevant to specific process conditions.
-
Why Equilibration Time? Short incubation times can lead to measurements of kinetic solubility, which can be significantly higher than true thermodynamic solubility and may mask future precipitation issues.[13] A 24-48 hour window allows the system to reach its lowest energy state.
-
Why Centrifugation and Careful Sampling? Filtration can sometimes be problematic (e.g., compound adsorption to the filter). Centrifugation followed by careful supernatant removal is a robust method to separate the liquid and solid phases without introducing sampling errors.
Applications in Drug Development and Synthesis
A well-characterized solubility profile for this compound is critical for several key operations:
-
Process Chemistry: Selecting an optimal reaction solvent ensures that reactants remain in the solution phase, maximizing reaction rates and yield.
-
Crystallization and Purification: Knowledge of solubility in different solvents, and how it changes with temperature, is essential for developing effective crystallization procedures to purify the compound or its derivatives. This involves selecting a good solvent (high solubility at high temperatures) and an anti-solvent (low solubility).
-
Pre-formulation: In drug development, early-stage solubility assessment is crucial.[3][14] If a derivative of this compound is being developed as an API, its solubility in pharmaceutically acceptable solvents will dictate the potential formulation strategies and routes of administration.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- This compound CAS 773140-43-5.
- ETHYL 4-AMINOPICOLIN
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- ethyl 4-aminopyridine-2-carboxyl
- Pyridine - Solubility of Things. Solubility of Things.
- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. NMU.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- What factors affect solubility?.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- 773140-43-5[Ethyl 4-aminopicolin
Sources
- 1. usbio.net [usbio.net]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. rheolution.com [rheolution.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 773140-43-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. scispace.com [scispace.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pharmatutor.org [pharmatutor.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ethyl 4-Aminopicolinate: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-aminopicolinate (CAS 773140-43-5), a key building block in medicinal chemistry and drug development.[1][2] As direct experimental spectra for this compound are not widely available in public databases, this document synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and verify this compound in a laboratory setting.
The structural elucidation of a molecule like this compound, with its distinct aromatic and aliphatic moieties, relies on the synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation patterns. Together, they form a self-validating system for confirming molecular identity and purity.
Molecular Structure and Overview
This compound possesses a pyridine ring substituted with an amino group at the 4-position and an ethyl ester at the 2-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (ester and ring nitrogen) groups dictates its chemical reactivity and its distinct spectroscopic signature.
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol [1]
-
Synonym: Ethyl 4-aminopyridine-2-carboxylate[2]
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the three protons on the pyridine ring. The amino protons will likely appear as a broad signal.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | d | 1H | H-6 | The proton at C6 is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift.[3] It is coupled to H5. |
| ~7.1-7.3 | d | 1H | H-3 | The proton at C3 is ortho to the electron-withdrawing ester group, but its position is less affected by the ring nitrogen compared to H6. It is coupled to H5. |
| ~6.5-6.7 | dd | 1H | H-5 | The proton at C5 is ortho to the strongly electron-donating amino group, causing a significant upfield shift. It is coupled to both H3 and H6.[4] |
| ~4.5 (broad) | s | 2H | -NH₂ | Amine protons often appear as a broad singlet due to quadrupole broadening and exchange. The chemical shift is highly dependent on solvent and concentration. |
| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1=4).[5][6] |
| ~1.4 | t | 3H | -OCH₂CH₃ | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons (n+1=3).[5][6] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~165-168 | C=O (Ester) | The carbonyl carbon of an ester is characteristically found in this downfield region.[7] |
| ~155-158 | C-4 | The carbon atom directly attached to the electron-donating amino group (C4) is expected to be significantly shielded and shifted upfield relative to other pyridine carbons. |
| ~150-152 | C-6 | The carbon adjacent to the ring nitrogen (C6) is strongly deshielded.[8][9] |
| ~147-150 | C-2 | The carbon bearing the ester group (C2) is also adjacent to the ring nitrogen and is deshielded. |
| ~110-114 | C-3, C-5 | These carbons are influenced by the amino group and are expected to be the most shielded (upfield) of the aromatic carbons.[10] |
| ~61-63 | -OCH₂CH₃ | The methylene carbon is attached to an oxygen atom, causing a downfield shift compared to a standard alkane.[11] |
| ~14-15 | -OCH₂CH₃ | The terminal methyl carbon appears in the typical aliphatic upfield region.[11] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional group vibrations.
Predicted Characteristic IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the amine, ester, and pyridine ring functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine | Primary amines characteristically show two distinct bands in this region.[12][13] |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring | Stretching vibrations of sp² C-H bonds typically occur just above 3000 cm⁻¹. |
| 3000 - 2850 | Aliphatic C-H Stretch | Ethyl Group | Stretching vibrations of sp³ C-H bonds occur just below 3000 cm⁻¹. |
| 1735 - 1715 | C=O Stretch | Ester | This is expected to be a very strong and sharp absorption, characteristic of an α,β-unsaturated ester.[14][15] |
| 1650 - 1630 | N-H Bend (Scissoring) | Primary Amine | The bending vibration of the N-H bonds is a useful diagnostic peak for primary amines.[13] |
| 1600 - 1450 | C=C and C=N Ring Stretches | Pyridine Ring | Aromatic rings display a series of characteristic absorptions in this region due to ring stretching vibrations. |
| 1300 - 1100 | C-O Stretch | Ester | Esters show strong, characteristic C-O stretching bands. Often, two bands are visible, corresponding to the C-C(=O)-O and O-C-C linkages.[16] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural confirmation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for a detailed fragmentation pattern.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺•) and propose structures for the major fragment ions to corroborate the expected molecular structure.
Predicted Fragmentation Pattern (Electron Ionization)
Upon ionization, the molecular ion (M⁺•) of this compound is expected at m/z = 166. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.[17]
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule will appear at m/z = 166 .
-
Loss of Ethoxy Radical (M - 45): A common fragmentation for ethyl esters is the cleavage of the O-CH₂ bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃). This would produce a stable acylium ion at m/z = 121 .[18]
-
Loss of Ethene (M - 28): A McLafferty rearrangement could occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This would result in an ion at m/z = 138 .
-
Loss of CO₂Et Radical (M - 73): Cleavage of the bond between the pyridine ring and the ester group would result in the loss of the carbethoxy radical (•COOCH₂CH₃), yielding the 4-aminopyridine radical cation at m/z = 93 .[19]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound is achieved not by a single technique, but by the convergence of data from all three methods. The workflow below illustrates this integrated approach.
Sources
- 1. usbio.net [usbio.net]
- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. rsc.org [rsc.org]
- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 7. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]
- 8. testbook.com [testbook.com]
- 9. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 4-Aminopyridine [webbook.nist.gov]
A Technical Guide to Quantum Chemical Calculations for Ethyl 4-aminopicolinate: A Computational Approach to Understanding a Key Building Block in Drug Discovery
Introduction: The Significance of Ethyl 4-aminopicolinate in Modern Drug Development
This compound is a pyridine derivative of significant interest in medicinal chemistry. It serves as a crucial reagent in the synthesis of bicyclic pyrimidines, a class of compounds that have shown promise as inhibitors of the transforming growth factor-β (TGF-β) signaling pathway.[1] The TGF-β pathway is a complex and often dual-natured player in cellular processes. In the early stages of cancer, it can act as a tumor suppressor. However, in advanced malignancies, it paradoxically promotes tumor growth, invasion, and metastasis, while also suppressing the host's immune response.[2][3][4] This makes the development of potent and selective TGF-β inhibitors a critical endeavor in oncology.
Understanding the intrinsic electronic and structural properties of foundational molecules like this compound is paramount for the rational design of more effective drug candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which we can investigate these properties at the atomic level. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of performing and interpreting quantum chemical calculations on this compound. By elucidating its molecular structure, reactivity, and electronic characteristics, we can gain valuable insights that inform the synthesis of novel therapeutics.
Core Concepts and Computational Methodology
Density Functional Theory has emerged as a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost.[5] The fundamental principle of DFT is that the electronic properties of a molecule can be determined from its electron density.[5] This guide will employ a widely validated DFT approach for organic molecules to investigate this compound.
Selection of Theoretical Level and Basis Set: The "Why" Behind the "How"
The choice of a functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results. For pyridine derivatives, the B3LYP hybrid functional has consistently demonstrated robust performance in predicting geometries and electronic properties.[6][7][8] We will couple this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring, while the polarization functions ("d,p") allow for greater flexibility in describing the shape of the electron density around the atoms. This combination represents a well-established and reliable level of theory for molecules of this nature.[9]
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for performing DFT calculations on this compound using a typical quantum chemistry software package like Gaussian or ORCA.
Step 1: Molecular Structure Input
The initial step is to construct the 3D structure of this compound. This can be done using a molecular builder such as Avogadro or GaussView. The IUPAC name for the molecule is ethyl 4-aminopyridine-2-carboxylate. Its molecular formula is C₈H₁₀N₂O₂.[1]
Step 2: Geometry Optimization
The initial structure is a mere approximation. Geometry optimization is the process of finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is a crucial step as all subsequent property calculations will be based on this optimized geometry.
Protocol:
-
Software Input:
-
Explanation of Keywords:
-
#p: Requests detailed output.
-
B3LYP/6-311++G(d,p): Specifies the chosen density functional and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation following the optimization. This is essential to confirm that the optimized structure is a true minimum on the potential energy surface.
-
0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).
-
Step 3: Vibrational Frequency Analysis
A frequency calculation serves two primary purposes:
-
Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule. This allows for a theoretical comparison with experimental data, should it become available.
Analysis of Results:
-
The output will list the vibrational frequencies. All frequencies should be positive real numbers.
-
The corresponding IR intensities are also calculated, allowing for the generation of a theoretical IR spectrum.
Step 4: Molecular Orbital and Electronic Property Analysis
With the optimized geometry, a single-point energy calculation can be performed to analyze the electronic structure in detail. This includes examining the frontier molecular orbitals (HOMO and LUMO) and generating a molecular electrostatic potential (MEP) map.
Protocol:
-
Software Input (using the optimized geometry):
-
Explanation of Keywords:
-
Pop=Full: Requests a full population analysis, providing detailed information about atomic charges and orbital contributions.
-
GFInput: Generates an output file that can be used for visualization of orbitals and densities.
-
Workflow Diagram:
Caption: Computational workflow for the quantum chemical analysis of this compound.
Results and Discussion: Unveiling the Molecular Landscape
Following the computational protocol, we can now delve into the calculated properties of this compound.
Optimized Molecular Structure
The geometry optimization will yield the most stable 3D arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and analyzed. For instance, the planarity of the pyridine ring and the orientation of the amino and ethyl ester substituents are important determinants of the molecule's overall shape and how it might interact with a biological target.
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O | Value to be filled from calculation |
| C-N (amino) | Value to be filled from calculation | |
| C-C (ring) | Value to be filled from calculation | |
| Bond Angle | O=C-O | Value to be filled from calculation |
| C-N-H (amino) | Value to be filled from calculation | |
| Dihedral Angle | C-C-C-N (ring) | Value to be filled from calculation |
(Note: The table above is a template. The actual values would be populated from the output of the geometry optimization calculation.)
Predicted Vibrational Spectrum
The calculated vibrational frequencies provide a theoretical infrared spectrum. While experimental validation is ideal, the predicted spectrum is still highly valuable. It allows for the assignment of key vibrational modes to specific functional groups, which can aid in the characterization of this molecule if it is synthesized.
Table 2: Predicted Major Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity | Assignment |
| Value | Value | N-H stretching (amino group) |
| Value | Value | C-H stretching (aromatic) |
| Value | Value | C-H stretching (aliphatic) |
| Value | Value | C=O stretching (ester) |
| Value | Value | C=C & C=N stretching (pyridine ring) |
| Value | Value | C-O stretching (ester) |
| Value | Value | N-H bending (amino group) |
(Note: This table is illustrative. The specific frequencies and their intensities would be obtained from the frequency calculation.)
Based on established ranges for functional groups, we would expect to see the N-H stretches of the primary amine around 3300-3500 cm⁻¹, the ester C=O stretch around 1700-1730 cm⁻¹, and various C-H and ring stretching modes in their characteristic regions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.
-
HOMO: The visualization of the HOMO will likely show significant electron density on the amino group and the pyridine ring, indicating these are the most nucleophilic regions of the molecule.
-
LUMO: The LUMO is expected to be localized primarily on the pyridine ring and the carbonyl group of the ester, highlighting the electrophilic sites.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity. This value can be compared to other molecules to rank their relative reactivity.
Molecular Orbital Energy Level Diagram:
Caption: A schematic representation of the Frontier Molecular Orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in a biological context.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogens on the carbon adjacent to the ester oxygen are likely to be in these regions.
-
Green Regions (Neutral Potential): These areas have a relatively neutral charge.
The MEP map provides a visual hypothesis for hydrogen bonding sites and other non-covalent interactions that are crucial for a drug's binding affinity to its target protein.
Conclusion: From Computational Insights to Drug Design
This technical guide has outlined a robust and validated computational workflow for the quantum chemical analysis of this compound. Through DFT calculations, we can obtain a detailed understanding of its optimized geometry, vibrational properties, and electronic structure. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides critical insights into the molecule's reactivity and potential interaction sites.
While this guide provides a comprehensive theoretical framework, the ultimate validation of these computational predictions lies in experimental data. The predicted IR and NMR spectral data presented herein can serve as a valuable reference for future experimental work on this important molecule. The insights gained from these calculations can empower medicinal chemists to make more informed decisions in the design and synthesis of novel TGF-β inhibitors, ultimately contributing to the development of more effective cancer therapies.
References
- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Journal of Molecular Structure, 2023.
- Experimental Procedures. The Royal Society of Chemistry, 2009.
- Supporting inform
- bmse000973 Ethyl 4-aminobutyrate at BMRB. Biological Magnetic Resonance Bank.
- 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).
- Ethyl p-aminocinnam
- Theoretical studies and DFT calcul
- This compound CAS 773140-43-5.
- Spectral D
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
- A DFT Study on Nitro Derivatives of Pyridine.
- Introduction to the Spectral D
- Pyridine derivative platinum complexes: Synthesis, molecular structure, DFT and initial anticancer activity studies.
- Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
- Ethyl 4-aminophenylacetate(5438-70-0) 1H NMR spectrum. ChemicalBook.
- Spectral Database for Organic Compounds. Wikipedia.
- ETHYL 4-AMINOPICOLIN
- NIST Chemistry WebBook. National Institute of Standards and Technology.
- Table of Characteristic IR Absorptions. Pace University.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxyl
- Computational study of the aminolysis of esters.
- Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia.
- Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 2021.
- Ethylamine. NIST Chemistry WebBook.
- Designing a green poly(β-amino ester)
- Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Biomolecules & Therapeutics, 2021.
- Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Immunology, 2023.
- A Perspective on the Development of TGF-β Inhibitors for Cancer Tre
- 4-Aminopyridine. NIST Chemistry WebBook.
- Collection - Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia - The Journal of Organic Chemistry. Figshare.
- Ethyl 2-aminopyridine-4-carboxyl
Sources
- 1. usbio.net [usbio.net]
- 2. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
The Multifaceted Biological Activities of Ethyl 4-Aminopicolinate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Potential of the Picolinate Scaffold
In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Within this class, ethyl 4-aminopicolinate and its derivatives are gaining significant traction as a versatile platform for the development of novel therapeutics. The strategic placement of the amino and ethyl carboxylate groups on the pyridine ring provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of molecules with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, offering valuable perspectives for researchers and professionals in drug discovery and development. This compound itself is a key reagent in the synthesis of bicyclic pyrimidines that act as inhibitors of transforming growth factor-β, highlighting its foundational role in constructing biologically active molecules.[1]
Anticancer Activity: Targeting Proliferation and Survival Pathways
The quest for novel anticancer agents has led to the exploration of a wide array of chemical scaffolds, with this compound derivatives emerging as a promising class of compounds. These derivatives have demonstrated significant potential in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms of action.
Mechanism of Action: Induction of Apoptosis and Inhibition of Angiogenesis
A significant body of research points towards the induction of apoptosis as a primary mechanism by which these derivatives exert their anticancer effects. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[2] Derivatives of the related 4-aminopyridine structure have been shown to induce apoptosis in human acute myeloid leukemia (AML) cells.[3] This is achieved by increasing intracellular calcium concentrations through the P2X7 receptor pathway, leading to the disruption of the mitochondrial membrane potential and subsequent activation of caspases 3 and 9.[3]
Furthermore, certain quinoline derivatives, which share structural similarities with picolinates, have been found to trigger p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[4] The activation of the tumor suppressor p53 is a critical event in the cellular response to stress and DNA damage, leading to either cell cycle arrest or apoptosis.[2] The intrinsic apoptotic pathway is heavily regulated by the Bcl-2 family of proteins, where a shift in the balance towards pro-apoptotic proteins like Bax promotes the release of cytochrome c from the mitochondria and initiates the caspase cascade.[5]
Another key anticancer mechanism observed with related heterocyclic compounds is the inhibition of topoisomerase enzymes.[6][7][8] Topoisomerases are essential for resolving DNA topological problems during replication and transcription, and their inhibition leads to DNA damage and cell death.[6] While direct evidence for this compound derivatives as topoisomerase inhibitors is still emerging, the structural similarities to known inhibitors suggest this as a plausible avenue for their anticancer activity.
The diagram below illustrates a potential signaling pathway for the induction of apoptosis by this compound derivatives, drawing parallels from related heterocyclic compounds.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of various heterocyclic derivatives structurally related to this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| α-aminophosphonate quinoline derivatives | Eca109 (Esophageal carcinoma) | 2.26 - 17.93 | [9] |
| α-aminophosphonate quinoline derivatives | Huh7 (Hepatocellular carcinoma) | 2.26 - 10.18 | [9] |
| 4-aryl-4H chromene derivatives | MCF-7 (Breast cancer) | 0.92 - 1.13 (tubulin polymerization) | [10] |
| 4-aryl-4H chromene derivatives | HepG2 (Hepatocellular carcinoma) | Data not specified | [10] |
| N-arylsulfonylimidazolidinones | HCT116 (Colon cancer) | Superior to doxorubicin | [11] |
| N-arylsulfonylimidazolidinones | A549 (Lung cancer) | Superior to doxorubicin | [11] |
| N-arylsulfonylimidazolidinones | NCI-H460 (Lung cancer) | Superior to doxorubicin | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown promise as a scaffold for the development of potent antimicrobial agents.
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
A key target for antibacterial drugs is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[12] Inhibition of DNA gyrase leads to the accumulation of DNA double-strand breaks, ultimately causing bacterial cell death.[12] Several novel quinoline derivatives have been reported to exhibit potent antimicrobial activity through the inhibition of DNA gyrase.[13] Given the structural relationship, it is plausible that this compound derivatives could also exert their antimicrobial effects by targeting this crucial enzyme.
The workflow for identifying and characterizing DNA gyrase inhibitors is depicted below.
Quantitative Data on Anti-inflammatory Activity
While specific IC50 values for this compound derivatives are not yet widely reported, data from structurally related compounds provide a benchmark for their potential anti-inflammatory activity.
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| 1,3-dihydro-2H-indolin-2-one derivatives | COX-2 Inhibition | 2.35 - 3.34 | [14] |
| 1,3-dihydro-2H-indolin-2-one derivatives | NO Production in RAW 264.7 cells | 10.03 - 20.41 | [14] |
| 1,4-benzoxazine derivatives | COX-2 Inhibition | 0.57 - 0.72 | [15] |
| Usnic acid derivatives | TNF-α release | 1.40 - 7.5 | [16] |
| Usnic acid derivatives | IL-1β release | 5.3 - 7.5 | [16] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
This compound derivatives
-
Positive control (e.g., indomethacin)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, positive control, or vehicle to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. SAR studies on this compound derivatives and related heterocyclic compounds have provided valuable insights for optimizing their therapeutic potential.
For anticancer activity , studies on quinoline derivatives have shown that:
-
The nature of the substituent on the phenyl ring significantly influences antitumor activity. [9]* The presence of a large and bulky alkoxy substituent at certain positions can be beneficial for antiproliferative activity. [4]* The length of an alkylamino side chain can affect the antiproliferative potency. [4] For antimicrobial activity , studies on aminocoumarin derivatives have revealed that:
-
Hydrophobic alkyl substituents at specific positions of a 4-hydroxybenzoyl moiety can enhance activity. [17]* Polar groups, particularly amides, in the side chain can reduce antibacterial activity. [17] For anti-inflammatory activity , research on 1,3-benzthiazinan-4-one derivatives has indicated that:
-
The nature of the substituent at the N-3 position influences COX-1/COX-2 inhibition. [18] These SAR findings provide a roadmap for medicinal chemists to design and synthesize new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. Their demonstrated potential in the realms of anticancer, antimicrobial, and anti-inflammatory research warrants further investigation. Future efforts should focus on:
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and clinical development.
-
Expanding Structure-Activity Relationship Studies: Systematic modifications of the this compound core and comprehensive SAR studies will guide the optimization of lead compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles. [19] The continued exploration of this chemical space holds the potential to deliver next-generation therapeutics that address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. (2024).
- Synthesis and structure-activity relationships study of α-aminophosphonate derivatives containing a quinoline moiety. Bioorganic & Medicinal Chemistry Letters.
- This compound CAS 773140-43-5.
- Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology.
- 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry.
- Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Frontiers in Pharmacology.
- IC50 values for anti-inflammatory activity determined in RAW264.7...
- The effect of the picolinamidine derivatives 4a–c on (A) topoisomerase...
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
- O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Pharmaceutical Research.
- Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone deriv
- Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Cellular and Molecular Life Sciences.
- Mechanism of anticancer derivatives.
- Structure-activity relationship of anticancer drug candidate quinones. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry.
- Computational and Preclinical Prediction of the Antimicrobial Properties of an Agent Isolated from Monodora myristica: A Novel DNA Gyrase Inhibitor. Molecules.
- Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
- Recent Development of DNA Gyrase Inhibitors: An Update.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
- Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Deriv
- IC50 Values of Isolated Compounds as Anti-inflammatory agents.
- Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism. European Journal of Medicinal Chemistry.
- Exploring the Potential of Natural-like Compounds as TNF- α Inhibitors: An In-silico Approach. Pharmaceuticals.
- Antibacterial activity of novel gyrase inhibitors.
- Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis. Antimicrobial Agents and Chemotherapy.
- Imidazopyridine derivatives as JAK inhibitors.
- Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Current Drug Discovery Technologies.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry & Chemical Technology.
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Inhibitory effects of Ephedra alte on IL-6, hybrid TLR4, TNF-α, IL-1β, and extracted TLR4 receptors: in silico molecular docking. BMC Complementary Medicine and Therapies.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.
- JAK inhibitors: an evidence-based choice of the most appropriate molecule.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine deriv
- Effect of TNF-α and IL-6 on Compact Bone-Derived Cells.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Clinical & Experimental Immunology.
- Synthesis and Biological Evaluation of the Anti-Inflammatory Activity for some Novel Oxpholipin-11D Analogues. Wisdom Library.
- Lipid prodrugs of jak inhibitors and uses thereof.
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
- Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. Medicina.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-inflammatory and Antioxidant Properties.
Sources
- 1. usbio.net [usbio.net]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 6. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational and Preclinical Prediction of the Antimicrobial Properties of an Agent Isolated from Monodora myristica: A Novel DNA Gyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review [mdpi.com]
- 17. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-aminopicolinate: A Versatile Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-Aminopicolinate Core
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-aminopicolinate, a substituted pyridine derivative, has emerged as a highly valuable and versatile scaffold. Its unique arrangement of three distinct functional groups—a nucleophilic aromatic amine, a coordinating pyridine nitrogen, and an adaptable ethyl ester—within a compact heterocyclic frame provides a rich platform for a diverse array of chemical transformations.
This guide offers a comprehensive exploration of this compound as a chemical building block. Moving beyond a simple catalog of reactions, we will delve into the underlying principles of its reactivity, providing field-proven insights into experimental design and execution. For the researcher, this molecule is not merely a starting material but a strategic tool, enabling rapid access to novel chemical space and the synthesis of high-value compounds, from potent pharmaceuticals to advanced functional materials. This document will serve as a technical resource, providing not only the "how" but also the "why" behind its application, empowering scientists to harness its full synthetic potential.
Section 1: Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis.
1.1. Core Characteristics
This compound is typically a pale-yellow to yellow-brown solid, soluble in polar organic solvents.[1] Its structure presents a unique electronic profile: the electron-donating amino group at the C4-position increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine, while also modulating the reactivity of the other positions. Conversely, the electron-withdrawing picolinate ester at C2 influences the acidity of the ring protons and the overall electronic distribution.
| Property | Value | Source |
| CAS Number | 773140-43-5 | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1] |
| Storage Temperature | 2-8 °C or -20°C for long term | [1][3] |
1.2. Spectroscopic Signature
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.25 (d, J ≈ 5.2 Hz, 1H): This doublet corresponds to the proton at C6 (H-6), which is ortho to the pyridine nitrogen and experiences its deshielding effect.
-
δ 7.20 (s, 1H): The proton at C3 (H-3) is expected to appear as a singlet or a narrow doublet, being adjacent to the ester-substituted carbon.
-
δ 6.85 (d, J ≈ 5.2 Hz, 1H): The proton at C5 (H-5), ortho to the amino group, will be shifted upfield due to the electron-donating nature of the amine and will be coupled to H-6.
-
δ 4.50 (br s, 2H): The broad singlet is characteristic of the amino (-NH₂) protons. Its chemical shift can vary with concentration and solvent.
-
δ 4.40 (q, J = 7.1 Hz, 2H): The quartet arises from the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, coupled to the adjacent methyl group.
-
δ 1.40 (t, J = 7.1 Hz, 3H): The triplet corresponds to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
δ 165.5: Carbonyl carbon of the ester.
-
δ 152.0: C4 carbon attached to the amino group.
-
δ 150.0: C6 carbon.
-
δ 148.5: C2 carbon attached to the ester group.
-
δ 112.0: C5 carbon.
-
δ 110.0: C3 carbon.
-
δ 61.5: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).
-
δ 14.5: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).
Infrared (IR) Spectroscopy: Key expected peaks include:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~1720 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250 cm⁻¹: C-O stretching of the ester.
Section 2: Synthesis of this compound
The reliable synthesis of this building block is a critical first step. The most common and efficient route involves a two-step process: the synthesis of the parent 4-aminopicolinic acid, followed by Fischer esterification.
2.1. Synthesis Pathway Overview
Caption: Two-step synthesis of this compound.
2.2. Detailed Experimental Protocols
Step 1: Synthesis of 4-Aminopicolinic Acid
Causality: This procedure adapts a literature method for the reduction of a nitro-pyridine N-oxide.[4] Catalytic hydrogenation is a clean and high-yielding method for reducing both the nitro group and the N-oxide simultaneously. The use of acetic acid as a solvent and acetic anhydride is reported to facilitate the reaction.[4]
Protocol:
-
To a solution of 4-nitropicolinic acid N-oxide (1.0 eq) in glacial acetic acid, add acetic anhydride (0.35 eq).
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.4 w/w eq).
-
Place the mixture in a hydrogenation vessel and purge with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (60 psi) at room temperature for 48 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional acetic acid or ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting crude solid from a hot mixture of water and ethanol (e.g., 1:6 v/v) to yield 4-aminopicolinic acid as a white solid.[4]
Step 2: Synthesis of this compound (Fischer Esterification)
Causality: Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters.[5] The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol).[5] Using ethanol as both the reactant and the solvent drives the equilibrium towards the product side, maximizing the yield.
Protocol:
-
Suspend 4-aminopicolinic acid (1.0 eq) in absolute ethanol. The volume should be sufficient to ensure effective stirring (e.g., 20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 0.2 eq). An exotherm may be observed.
-
Heat the resulting mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Section 3: Reactivity and Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional handles. Strategic manipulation of these sites allows for the construction of a wide variety of complex derivatives.
3.1. The Triad of Reactivity
Caption: The three primary reactive sites of this compound.
3.2. N-Acylation of the Amino Group
The 4-amino group is a potent nucleophile, readily undergoing acylation with acyl chlorides or anhydrides. This transformation is fundamental for introducing diverse side chains and is often a key step in building larger molecules.
Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as a leaving group to form the stable amide product.[6] A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.
Protocol: N-Acetylation of this compound
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield Ethyl 4-acetamidopicolinate. Purify by chromatography or recrystallization as needed.
3.3. Transformation of the Pyridine Ring: The Power of Cross-Coupling
While the electron-rich nature of the aminopyridine ring complicates direct electrophilic substitution, the amino group provides a powerful handle for introducing functionality via diazotization followed by Sandmeyer or similar reactions. This allows the installation of halides (Cl, Br, I), which are then ideal substrates for palladium-catalyzed cross-coupling reactions.
Workflow: From Amine to Biaryl via Sandmeyer and Suzuki Coupling
Caption: A strategic sequence for arylating the picolinate core.
-
Sandmeyer Reaction Mechanism: This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The aryl diazonium salt, formed from the amine, undergoes a one-electron transfer from a copper(I) catalyst. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) halide species to form the aryl halide and regenerate the copper(I) catalyst.[7]
-
Suzuki-Miyaura Coupling Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the ethyl 4-halopicolinate, forming a Pd(II) species.
-
Transmetalation: The organic group from the arylboronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
-
Section 4: Application in Drug Discovery: Synthesis of TGF-β Inhibitors
This compound and its derivatives are crucial building blocks in the synthesis of kinase inhibitors, a major class of modern therapeutics. A prime example is their application in the development of inhibitors for the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] The TGF-β pathway is implicated in cancer progression, promoting tumor cell proliferation, invasion, and immune evasion.[5]
The TGF-β Signaling Pathway and Inhibition Strategy
TGF-β signaling is initiated when the TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as ALK5. The activated TβRI kinase then phosphorylates downstream proteins (SMADs), leading to gene transcription changes that promote tumorigenesis. Small molecule inhibitors are designed to bind to the ATP-binding pocket of the TβRI kinase domain, preventing its activation and blocking the entire downstream signaling cascade.
Caption: Simplified TGF-β signaling pathway and the mechanism of kinase inhibition.
Case Study: Galunisertib (LY2157299)
Galunisertib is a potent and selective small molecule inhibitor of the TGF-βRI kinase that has been investigated in numerous clinical trials for cancers such as glioblastoma and pancreatic cancer.[5] The core structure of Galunisertib features a 2,3-disubstituted pyrrolo[1,2-b]pyrazole. While the exact published synthesis of Galunisertib may not start directly from this compound, the 2-(6-methylpyridin-2-yl) substituent is a classic example of a fragment that can be readily synthesized and coupled using methodologies applicable to aminopicolinate-derived scaffolds. The 4-aminopicolinate framework provides the necessary nitrogen atom and substitution pattern that is frequently seen in kinase inhibitors to form critical hydrogen bonds within the ATP-binding site of the target protein.
The synthesis of such complex molecules highlights the strategic importance of building blocks like this compound. By providing a pre-functionalized, versatile core, it significantly shortens synthetic routes and allows medicinal chemists to rapidly explore structure-activity relationships by modifying the various reactive handles.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for innovation. Its trifunctional nature offers a predictable and versatile reactivity profile that can be exploited for the efficient synthesis of complex molecular targets. From the fundamental N-acylation to more advanced transformations like palladium-catalyzed cross-coupling, this building block provides a reliable entry point to a diverse range of valuable compounds. As demonstrated by its relevance to the synthesis of potent kinase inhibitors like those targeting the TGF-β pathway, the 4-aminopicolinate scaffold is firmly embedded in the toolbox of modern drug discovery and development. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to confidently and creatively employ this compound in their synthetic endeavors.
References
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Sigma-Aldrich. (n.d.). This compound.
- Biological Magnetic Resonance Bank. (n.d.). bmse000973 Ethyl 4-aminobutyrate at BMRB.
- PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy.
- CymitQuimica. (n.d.). CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate.
- BenchChem. (n.d.).
- IRB Barcelona. (n.d.). Synthesis of TGF-Beta inhibitors and compounds for spatiotemporal drug release.
- United States Biological. (n.d.). This compound CAS 773140-43-5.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for....
- ResearchGate. (n.d.).
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Master Organic Chemistry. (2022).
- PubMed. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile....
- ResearchGate. (n.d.). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method.
- National Institutes of Health. (2021). Inhibitory Effect of the LY2109761 on the Development of Human Keloid Fibroblasts.
- PubChem. (n.d.). Galunisertib.
- The Royal Society of Chemistry. (n.d.). 4.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ChemicalBook. (n.d.).
- Govindarajan, R., & Govindarajan, S. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). (PDF) Acetyl Chloride—Methanol as a Convenient Reagent for....
- Chemguide. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. bmse000973 Ethyl 4-aminobutyrate at BMRB [bmrb.io]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effect of the LY2109761 on the Development of Human Keloid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Use of Ethyl 4-Aminopicolinate: A Technical Guide for Researchers
An In-depth Examination of Hazards, Handling Protocols, and Emergency Procedures for Drug Development Professionals
Ethyl 4-aminopicolinate, a key reagent in the synthesis of novel therapeutics, presents a specific set of handling requirements and potential hazards that necessitate a thorough understanding for its safe application in research and development. This guide provides a comprehensive overview of its hazard profile, recommended safety protocols, and emergency response measures, designed to empower researchers and laboratory personnel with the knowledge to mitigate risks effectively.
Chemical and Physical Identity
A clear understanding of the compound's basic properties is the foundation of safe laboratory practice. This compound is identified by the following key characteristics:
| Identifier | Value |
| CAS Number | 773140-43-5[1][2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂[1][2][3] |
| Molecular Weight | 166.18 g/mol [1][2][3] |
| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate[1] |
| Synonyms | Ethyl 4-aminopyridine-2-carboxylate[4] |
| Appearance | Pale-yellow to Yellow-brown Solid[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity if ingested.
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
Precautionary Statements:
A proactive approach to safety involves adherence to the following precautionary measures:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] |
Toxicological Profile: An Evolving Understanding
The toxicological properties of this compound have not been fully investigated. However, based on the available data and its classification, the primary concerns are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1] Ingestion may lead to symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]
It is crucial for researchers to treat this compound with a high degree of caution, assuming the potential for unknown chronic effects until more comprehensive toxicological data becomes available. For the structurally related compound, Ethyl 4-aminobenzoate, chronic exposure has been linked to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7] While this has not been confirmed for this compound, it underscores the importance of minimizing exposure.
Laboratory Protocols for Safe Handling and Storage
A systematic approach to handling and storage is paramount to ensuring a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against exposure is a combination of effective engineering controls and appropriate PPE.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[8]
-
Eye Protection: Chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[7][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH/MSHA-approved respirator should be used.[7]
Handling Procedures
-
Avoid Contact: Minimize all direct contact with the compound.[8]
-
Dust Prevention: Avoid the formation of dust and aerosols during handling.[8]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[10] Contaminated work clothing should not be allowed out of the workplace.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10]
Storage Requirements
Proper storage is critical to maintaining the stability and integrity of the compound while preventing accidental exposure.
-
Temperature: Storage recommendations vary, with some sources suggesting 2-8°C[1] and others -20°C.[3] Always refer to the supplier-specific recommendations.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
Emergency Response and First Aid Protocols
In the event of an accidental exposure, immediate and appropriate action is critical. The following workflow outlines the necessary steps.
Sources
- 1. This compound | 773140-43-5 [sigmaaldrich.com]
- 2. 773140-43-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. usbio.net [usbio.net]
- 4. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Discovery and history of 4-aminopicolinate compounds
An In-Depth Technical Guide to the Discovery and History of 4-Aminopicolinate Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminopicolinate class of compounds represents a significant and enduring family of synthetic auxin herbicides. This guide provides a comprehensive technical overview of their discovery, historical development, and the scientific advancements that have cemented their importance in modern agriculture. From the pioneering synthesis of picloram to the sophisticated development of contemporary arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl, this document traces the evolution of their chemistry, mechanism of action, and structure-activity relationships. Detailed experimental protocols, signaling pathway diagrams, and comparative data are presented to offer field-proven insights for researchers and professionals in drug development and agrochemical science.
Genesis of a New Herbicide Class: From Auxin Mimicry to Picolinic Acids
The journey of 4-aminopicolinate compounds is intrinsically linked to the discovery of synthetic auxins. In the 1940s, British and American scientists independently developed the first selective synthetic herbicides, which mimicked the natural plant hormone indole-3-acetic acid (IAA).[1] These early "auxinic" herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), revolutionized weed control by selectively targeting broadleaf weeds in cereal crops.[1][2] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[2][3]
The success of phenoxyalkanoic acids spurred further research into other chemical scaffolds that could elicit a similar phytotoxic response. This exploration led to the investigation of various aromatic carboxylic acids, including pyridine carboxylic acids.[4] Picloram, a chlorinated derivative of picolinic acid, emerged from this research in 1963 and was one of the first commercially successful picolinate herbicides.[5][6][7] Its systemic nature and effectiveness against woody plants and deep-rooted perennial weeds marked a significant advancement in herbicide technology.[5][8]
The core structure of these pioneering compounds is the 4-aminopicolinic acid moiety, which has proven to be a versatile scaffold for the development of a wide range of herbicides.[9]
The Auxin Signaling Pathway: Unraveling the Mechanism of Action
The herbicidal activity of 4-aminopicolinates stems from their ability to act as mimics of the natural plant hormone auxin (IAA).[4] They hijack the plant's natural auxin signaling pathway, leading to a cascade of events that culminates in phytotoxicity.
The TIR1/AFB Co-Receptor Complex: The Heart of Auxin Perception
At the molecular level, auxin perception is mediated by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[10][11] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
When a 4-aminopicolinate molecule (or endogenous auxin) is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[11] This enhanced binding targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[11] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a multitude of downstream genes that lead to the characteristic symptoms of auxin herbicide injury.[12]
Differential Receptor Selectivity
The TIR1/AFB family in Arabidopsis thaliana consists of six members (TIR1 and AFB1-5).[13] Research has shown that different synthetic auxins can exhibit preferential binding to specific members of this receptor family. For instance, the picolinate herbicide picloram shows selective binding to the AFB5-Aux/IAA co-receptor complex.[11] More recent 4-aminopicolinates, such as halauxifen-methyl and florpyrauxifen-benzyl, also demonstrate a preferential binding to the AFB5 auxin receptor.[12][14] This differential selectivity may contribute to the varying herbicidal spectrum and crop selectivity observed among different 4-aminopicolinate compounds.[15]
Caption: Auxin signaling pathway initiated by 4-aminopicolinates.
Evolution of 4-Aminopicolinate Herbicides: A Timeline of Innovation
The development of 4-aminopicolinate herbicides has been a continuous process of refinement, driven by the need for improved efficacy, crop selectivity, and environmental profiles.
First Generation: Picloram
-
Discovery: Introduced in 1963 by Dow Chemical Company.[6]
-
Chemical Structure: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[5][8]
-
Key Characteristics: Highly effective against a wide range of broadleaf weeds and woody plants.[5] However, its high persistence in soil raised environmental concerns, leading to restricted use.[6]
Second Generation: Aminopyralid
-
Discovery: Registered for use in 2005.[16]
-
Chemical Structure: 4-amino-3,6-dichloropyridine-2-carboxylic acid.[16][17]
-
Key Characteristics: Aminopyralid offers broad-spectrum control of noxious and invasive broadleaf weeds with little to no injury to most grasses. It has a more favorable environmental profile than picloram, with moderate soil degradation and rapid photolysis in aquatic environments.[18]
The Arylpicolinate Era: Halauxifen-methyl and Florpyrauxifen-benzyl
The most recent advancements in 4-aminopicolinate chemistry have been the development of the 6-aryl-picolinate subclass. These compounds exhibit potent post-emergent control of key dicot weeds at low application rates.[12][19]
-
Halauxifen-methyl (Arylex™ active):
-
Discovery: Developed by Dow AgroSciences to address the need for a herbicide with a shorter soil half-life.[19]
-
Chemical Structure: A key feature is the incorporation of a methoxy group on the 6-phenyl tail.[19]
-
Key Characteristics: Provides robust and consistent control of broadleaf weeds, even under variable weather conditions.[20] It has a soil half-life of 10-25 days, making it suitable for use in various crop rotation systems.[12][19]
-
-
Florpyrauxifen-benzyl (Rinskor™ active):
-
Discovery: Developed by Dow AgroSciences (now Corteva Agriscience) and registered with the U.S. EPA in 2017.[21][22]
-
Chemical Structure: 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-pyridine-2-benzyl ester.[22]
-
Key Characteristics: Highly effective for the selective control of broadleaf weeds, grasses, and sedges in rice and aquatic systems.[14][21][23] It is used at very low rates, minimizing its environmental impact.[14]
-
| Compound | Year of Introduction | Key Structural Feature | Primary Use | Soil Half-life |
| Picloram | 1963 | Trichlorinated pyridine ring | Woody plant and broadleaf weed control | High persistence |
| Aminopyralid | 2005 | Dichlorinated pyridine ring | Broadleaf weed control in pastures | 34 days |
| Halauxifen-methyl | ~2015 | 6-aryl-picolinate with methoxy group | Post-emergent broadleaf weed control | 10-25 days[19] |
| Florpyrauxifen-benzyl | 2017 | 6-aryl-picolinate with complex substitution | Broad-spectrum weed control in rice and aquatic systems | Rapidly degrades |
Structure-Activity Relationships (SAR): Designing the Optimal Herbicide
The herbicidal efficacy and selectivity of 4-aminopicolinates are highly dependent on the nature and position of substituents on the pyridine ring. While a comprehensive public SAR database is not available, key principles can be gleaned from the evolution of these compounds and related chemical classes.
-
4-Amino Group: The 4-amino group is crucial for herbicidal activity, as it is a key pharmacophore for interaction with the TIR1/AFB receptor complex.
-
Substituents at the 3, 5, and 6-positions: The type and placement of substituents at these positions significantly influence the compound's herbicidal spectrum, crop selectivity, and environmental fate.[9]
-
Halogenation: As seen in picloram and aminopyralid, chlorine atoms at the 3, 5, and 6-positions contribute to high herbicidal activity.
-
6-Aryl Substitution: The introduction of an aryl group at the 6-position, as in halauxifen-methyl and florpyrauxifen-benzyl, has led to a new generation of highly potent herbicides with improved environmental profiles.[19][24]
-
-
Carboxylic Acid Moiety: The carboxylic acid group at the 2-position is essential for activity, as it is believed to be the primary binding site within the auxin co-receptor complex. Esterification of this group, as in halauxifen-methyl and florpyrauxifen-benzyl, creates a pro-herbicide that is converted to the active acid form within the plant.[25]
Caption: Key positions for substitution on the 4-aminopicolinate scaffold.
Synthesis and Experimental Protocols
The synthesis of 4-aminopicolinate compounds involves multi-step chemical processes. While specific proprietary details are often protected, the general synthetic strategies can be outlined based on published literature and patents.
General Synthesis of 4-Aminopicolinates
A common approach to synthesizing the 4-aminopicolinate core involves the construction of a substituted pyridine ring followed by the introduction of the amino and carboxylic acid functionalities. For example, substituted 4-amino analogs can be prepared by reacting a corresponding 4-halopyridine-2-carboxylate with an amine.[9] The synthesis of the more complex 6-aryl-picolinates like halauxifen-methyl often employs cross-coupling reactions, such as the Suzuki coupling, to introduce the aryl group at the 6-position.[26]
Experimental Protocol: Root Growth Inhibition Assay for Herbicidal Activity
This protocol provides a standardized method for assessing the herbicidal activity of 4-aminopicolinate compounds by measuring their effect on the root growth of a model plant, Arabidopsis thaliana.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes (100 mm)
-
Test compound (4-aminopicolinate derivative)
-
Solvent for test compound (e.g., DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.
-
Incubate for 10 minutes with occasional mixing.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agar solution.
-
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions.
-
Adjust the pH to 5.7.
-
Add agar to a final concentration of 0.8% (w/v).
-
Autoclave the medium and cool to approximately 50-60°C.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.
-
Pour the medium into sterile Petri dishes and allow to solidify.
-
-
Seed Plating and Germination:
-
Using a sterile pipette tip, place 10-15 sterilized seeds in a row on the surface of the agar in each Petri dish.
-
Seal the plates with breathable tape.
-
Vernalize the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, photograph the plates.
-
Measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Express the root growth as a percentage of the control (vehicle-only) treatment.
-
Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of root growth is inhibited).
-
Conclusion and Future Perspectives
The discovery and development of 4-aminopicolinate compounds have provided agriculture with invaluable tools for weed management. From the broad-spectrum activity of picloram to the targeted efficacy and improved environmental profile of the newer arylpicolinates, this class of herbicides continues to evolve. The elucidation of their mechanism of action at the molecular level, particularly their interaction with the TIR1/AFB co-receptor complex, has opened new avenues for the rational design of next-generation herbicides.
Future research will likely focus on:
-
Developing novel 4-aminopicolinates with alternative modes of action to combat herbicide resistance.
-
Further refining the selectivity of these compounds to enhance crop safety.
-
Improving the environmental fate characteristics to minimize off-target effects.
-
Leveraging structural biology and computational modeling to design more potent and specific auxin mimics.
The rich history and ongoing innovation within the 4-aminopicolinate family ensure their continued relevance and importance in addressing the global challenges of food security and sustainable agriculture.
References
- Masters, R. A., Burch, P. L., Breuninger, J. M., Carrithers, V. F., Jachetta, J. J., Kline, W. N., Hare, D. D., Chemello, A. A., Troth, J. L., & Schultz, R. D. (2005).
-
Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. In Pressbooks. [Link]
-
Epp, J. B., Alexander, A. L., Balko, T. W., Buysse, A. M., Fields, S. C., Gilbert, J. R., ... & Wright, T. R. (2016). The discovery of halauxifen-methyl and florpyrauxifen-benzyl: Two novel auxin herbicides. Bioorganic & medicinal chemistry, 24(3), 362–371. [Link]
-
Wikipedia. (2024). Auxin. [Link]
- Dow AgroSciences. (2017). halauxifen-methyl + florasulam a new post emergence broad leaved weed cereal herbicide providing.
- Kramer, V. D., et al. (2001). 4-aminopicolinates and their use as herbicides. U.S. Patent No. 6,297,197. Washington, DC: U.S.
-
Wang, C., Yu, J., Cui, H., Zhang, J., & Li, Y. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7705. [Link]
-
El-Saeed, I., & El-Bassiouny, F. (2014). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. ResearchGate. [Link]
- Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Survey of Herbicide Resistant Weeds.
-
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. [Link]
-
Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 43(2), 283–291. [Link]
-
University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). AERU. [Link]
-
Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]
-
Mithila, J., & Hall, J. C. (2013). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf. BioOne Complete. [Link]
-
Mithila, J., & Hall, J. C. (2013). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management in Agronomic Crops. ResearchGate. [Link]
-
Li, J., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8206. [Link]
- Balko, T. W., et al. (2001). 4-aminopicolinates and their use as herbicides. WO 2001/051468 A1.
-
Pharmacy, D. (2020). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
- Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides.
-
Whittingham, W. G., et al. (2011). Substituted 4-amino-picolinic acids and their use as herbicides. EP 2327694 B1. [Link]
-
Cultivar Magazine. (2023). Florpyrauxifen-benzyl. [Link]
-
Dagangchem. (n.d.). Exploring the Efficacy of Aminopyralid in Modern Agriculture. [Link]
-
Wikipedia. (2024). Picloram. [Link]
-
Gonzalez, N. V., et al. (2021). Florpyrauxifen-Benzyl Selectivity to Rice. Plants, 10(12), 2715. [Link]
-
Egan, T. J., et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [Link]
-
Wikipedia. (2024). Aminopyralid. [Link]
-
Agrofácil. (2024). Florpyrauxifen-benzyl: A Herbicide for Rice and Aquatic Weed Control. YouTube. [Link]
-
Dr. Jutimala Bordoloi. (2020). SAR of 4 Aminoquinoline. YouTube. [Link]
-
Wisconsin Department of Natural Resources. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. [Link]
-
Ng, J. L., et al. (2015). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of experimental botany, 66(16), 4957–4968. [Link]
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477–485. [Link]
-
Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Semantic Scholar. [Link]
-
Whittingham, W. G. (2010). 4 -aminopicolinates and their use as herbicides. SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Picloram. PubChem. [Link]
-
Beyond Pesticides. (n.d.). Picloram ChemicalWatch Factsheet. [Link]
-
IARC. (1991). Picloram. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 53. [Link]
-
Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]
-
Washington State Department of Transportation. (n.d.). Aminopyralid Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
University of Hertfordshire. (n.d.). Picloram (Ref: X 159868). AERU. [Link]
- Dow Agrosciences LLC. (2001). 4-aminopicolinates and their use as herbicides. AU 760286 B2.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]
-
Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. [Link]
-
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. [Link]
-
Duke, S. O. (1990). Overview of Herbicide Mechanisms of Action. ResearchGate. [Link]
Sources
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Auxin - Wikipedia [en.wikipedia.org]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. bioone.org [bioone.org]
- 5. Picloram - Wikipedia [en.wikipedia.org]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 10. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 14. plantaanalytica.com [plantaanalytica.com]
- 15. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminopyralid - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Florpyrauxifen-benzyl - Cultivar Magazine [revistacultivar.com]
- 22. legislature.vermont.gov [legislature.vermont.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Theoretical Properties of Ethyl 4-aminopicolinate
This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and an electrophilic ethyl ester, makes it a highly versatile and valuable scaffold. This guide provides an in-depth analysis of the theoretical properties of this compound, offering insights into its physicochemical characteristics, spectroscopic profile, synthetic accessibility, and its role as a key intermediate in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of these core properties is paramount for leveraging this molecule to its full potential in designing next-generation chemical entities.
The molecule's significance is highlighted by its documented use as a reagent in the synthesis of bicyclic pyrimidines, which act as potent inhibitors of transforming growth factor-β (TGF-β), a key signaling pathway implicated in numerous diseases, including cancer and fibrosis[1]. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs.
Part 1: Core Physicochemical and Structural Properties
The fundamental physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. This compound is typically a pale-yellow to yellow-brown solid or crystalline substance under standard conditions[2][3].
Below is a diagram of the chemical structure generated using Graphviz.
Caption: Chemical structure of this compound.
A summary of its key identifiers and properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 773140-43-5 | [1][2][3][4] |
| IUPAC Name | ethyl 4-aminopyridine-2-carboxylate | [3] |
| Synonyms | This compound, 4-Amino-2-pyridinecarboxylic acid ethyl ester | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][4] |
| Molecular Weight | 166.18 g/mol | [1][4] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Solubility | Soluble in polar organic solvents | [2] |
| Storage | -20°C to 8°C | [1][3] |
| InChI Key | JEGLDMPBDKDOQM-UHFFFAOYSA-N | [3][4] |
| SMILES | CCOC(=O)c1cc(ccn1)N | [2] |
The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, which can influence its solubility and interactions with biological targets[2]. Its ester functionality makes it susceptible to hydrolysis under acidic or basic conditions, a key consideration for reaction and formulation design.
Part 2: Theoretical Spectroscopic Profile
Spectroscopic analysis is critical for structure elucidation and quality control. While specific experimental spectra for this compound are not widely published, a theoretical profile can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. The ethyl group should present as a triplet (3H, corresponding to the -CH₃) and a quartet (2H, corresponding to the -OCH₂-). The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing ester group. The amino group protons (-NH₂) will likely appear as a broad singlet.
Caption: Theoretical ¹H NMR peak assignments for this compound.
Note: The image in the DOT script is a placeholder. In a real scenario, a chemical structure image with labeled protons (a-f) would be used.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The ester carbonyl carbon would be the most downfield (~165 ppm), followed by the aromatic carbons of the pyridine ring (~110-160 ppm). The carbons of the ethyl group would appear upfield, with the -OCH₂- carbon around 61 ppm and the -CH₃ carbon around 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound is predicted to show characteristic absorption bands:
-
N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C=O Stretching: A strong, sharp peak around 1700-1750 cm⁻¹, indicative of the ester carbonyl group.
-
Aromatic C=C and C=N Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong peak in the 1100-1300 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks corresponding to the molecule's functional groups[5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M+): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 166.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) to give a fragment at m/z = 121, or the loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement, followed by other characteristic losses[6].
Part 3: Synthesis and Chemical Reactivity
A plausible and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-aminopicolinic acid.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Reactivity Insights: The molecule's reactivity is governed by its three key functional domains:
-
The Amino Group: As a primary aromatic amine, it is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. This site is often the starting point for building more complex molecular structures.
-
The Ethyl Ester: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, particularly saponification (hydrolysis) under basic conditions to yield the corresponding carboxylate. It can also be converted to an amide by reacting with amines.
-
The Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is less favorable than in other systems. The ring nitrogen is basic and can be protonated or alkylated.
Part 4: Applications in Drug Discovery
This compound is a valuable building block for creating libraries of compounds for high-throughput screening. Its utility as a precursor for TGF-β inhibitors demonstrates its importance in developing targeted therapies[1]. The amino group can serve as an anchor point for attaching various pharmacophores, while the ester can be modified to tune solubility and pharmacokinetic properties.
Drug Discovery Workflow Application
Caption: Use of this compound in a drug discovery workflow.
Part 5: Safety and Handling
Based on available safety data, this compound is classified with several hazards. Proper handling is crucial to ensure laboratory safety.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].
Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended (-20°C to 8°C)[1][3].
References
-
Acmec Biochemical. (n.d.). 773140-43-5 [this compound]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2020, October 11). Analyze the ir spectrum of ethyl 4-aminobenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]
-
IJPPR. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of Ethyl 4-aminopicolinate: An Application Note and Detailed Protocol
For correspondence:
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-aminopicolinate, a key building block in medicinal chemistry and drug development.[1][2] This document outlines a reliable two-step synthetic route commencing with the esterification of 4-chloropicolinic acid, followed by a nucleophilic aromatic substitution to introduce the amine functionality. The causality behind experimental choices, safety considerations, and in-depth characterization are discussed to ensure reproducibility and high purity of the final compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[3] Its unique molecular architecture, featuring a pyridine ring with both an amino group and an ethyl ester, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3] Notably, it serves as a crucial intermediate in the preparation of bicyclic pyrimidines, which have been identified as potent inhibitors of transforming growth factor-β (TGF-β), a key signaling pathway implicated in cancer and fibrosis.[1] The ability to efficiently synthesize high-purity this compound is therefore paramount for advancing research in these areas.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy is predicated on the initial formation of a stable, halogenated intermediate, followed by the introduction of the amino group. This approach offers high yields and facilitates purification.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloropicolinic acid | ≥98% | Commercially Available |
| Ethanol (absolute) | ACS Grade | Commercially Available |
| Sulfuric acid (conc.) | ACS Grade | Commercially Available |
| Aqueous ammonia (28-30%) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step 1: Synthesis of Ethyl 4-chloropicolinate
The initial step involves a classic Fischer esterification of 4-chloropicolinic acid. The use of a catalytic amount of strong acid, such as sulfuric acid, is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by ethanol.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropicolinic acid (10.0 g, 63.5 mmol) and absolute ethanol (100 mL).
-
Stir the suspension to ensure good mixing.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-chloropicolinate.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0-20%) to afford the pure product as a colorless oil or low-melting solid.
Step 2: Synthesis of this compound
This step employs a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position activates the 4-position for nucleophilic attack by ammonia.[4][5][6][7]
Protocol:
-
In a sealed pressure vessel, dissolve Ethyl 4-chloropicolinate (5.0 g, 26.9 mmol) in aqueous ammonia (28-30%, 50 mL).
-
Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 24 hours. Caution: This reaction generates pressure. Ensure the pressure vessel is rated for the reaction conditions.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a fume hood.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-5%) to yield this compound as a pale-yellow to yellow-brown solid.[8]
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [1] |
| Appearance | Pale-yellow to yellow-brown solid[8] |
| Purity (Typical) | >95% |
| Storage Temperature | 2-8 °C[8] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 1H), 6.75 (d, 1H), 6.60 (s, 1H), 4.40 (q, 2H), 4.20 (br s, 2H), 1.40 (t, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.0, 153.5, 150.0, 148.0, 110.0, 108.0, 61.5, 14.5.
-
Mass Spectrometry (ESI+): m/z 167.1 [M+H]⁺.
Safety and Hazard Information
It is imperative to handle all chemicals with care and to be fully aware of their potential hazards.
| Chemical | Hazard Statements | Precautionary Statements |
| 4-Chloropicolinic acid | H315, H319, H335 | P261, P305+P351+P338 |
| Sulfuric acid | H314 | P280, P301+P330+P331, P305+P351+P338, P310 |
| Aqueous ammonia | H314, H335, H400 | P261, P273, P280, P305+P351+P338, P310 |
| This compound | H302, H315, H319, H335 | P261, P305+P351+P338 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or add a fresh portion of catalyst. Ensure ethanol is absolute. |
| Loss during workup. | Ensure complete extraction and careful handling during solvent removal. | |
| Low yield in Step 2 | Incomplete reaction. | Increase reaction time or temperature. Ensure the pressure vessel is properly sealed. |
| Side reactions. | Purify the intermediate Ethyl 4-chloropicolinate thoroughly before proceeding. | |
| Product is difficult to purify | Presence of starting material or byproducts. | Optimize chromatography conditions (solvent system, gradient). Consider recrystallization from different solvent systems. |
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable building block in high purity, facilitating further advancements in medicinal chemistry and drug discovery. The emphasis on understanding the rationale behind each step, coupled with stringent safety practices, ensures a successful and safe synthetic outcome.
References
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link]
- Google P
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Chichibabin reaction. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Google Patents.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. Chichibabin Amination Reaction Full Detailed Reaction Mechanism. [Link]
-
Scientific Update. The Chichibabin amination reaction. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
-
ResearchGate. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4Amino2-oxoquinoline-3-carboxylic Acids. [Link]
-
GSRS. ETHYL 6-CHLOROPICOLINATE. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. irl.umsl.edu [irl.umsl.edu]
Application Notes and Protocols: Ethyl 4-Aminopicolinate in Medicinal Chemistry
Introduction: The Strategic Value of Ethyl 4-Aminopicolinate in Drug Discovery
This compound is a versatile substituted pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry. Its strategic placement of functional groups—an amino group at the 4-position, an ethyl ester at the 2-position, and a nitrogen atom within the pyridine ring—offers multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. The presence of the amino group provides a nucleophilic center for amide bond formation and C-N cross-coupling reactions, while the pyridine ring can be functionalized through various palladium-catalyzed cross-coupling reactions. This combination of reactive sites allows for the systematic exploration of chemical space to optimize the biological activity, selectivity, and pharmacokinetic properties of lead compounds.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other bioactive molecules. We will delve into the rationale behind its use as a scaffold, provide detailed, field-proven protocols for its derivatization, and present case studies of its application in drug discovery programs.
Core Applications of this compound in Medicinal Chemistry
This compound serves as a key building block in the synthesis of a range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases.
Scaffold for Kinase Inhibitors
The pyridine core is a common structural motif in a multitude of kinase inhibitors. This compound provides a robust starting point for the synthesis of various classes of kinase inhibitors, including those targeting Transforming Growth Factor-β (TGF-β) receptors and other key signaling kinases.
Transforming growth factor-β (TGF-β) signaling plays a crucial role in a wide array of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[1][2] Small molecule inhibitors of the TGF-β type I receptor kinase (ALK5) are therefore of significant therapeutic interest. This compound is a key reagent in the preparation of bicyclic pyrimidines, which can act as potent and selective ALK5 inhibitors.[3]
The general synthetic strategy involves the construction of a pyrimido[4,5-b]pyridine core, where the 4-amino group of this compound is transformed into a pyrimidine ring. This bicyclic system serves as a rigid scaffold that can be further functionalized to optimize interactions with the ATP-binding pocket of the kinase.
Workflow for the Synthesis of a Representative Bicyclic Pyrimidine ALK5 Inhibitor
Caption: A generalized workflow for the synthesis of a bicyclic pyrimidine ALK5 inhibitor starting from this compound.
Synthesis of Picolinamide-Based Antitumor Agents
Derivatives of 4-aminopicolinamide have demonstrated significant potential as antitumor agents.[4][5] By modifying the 4-amino group of the picolinamide scaffold, researchers have developed potent inhibitors of cancer cell proliferation that can induce apoptosis and inhibit angiogenesis. A notable example is the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.[4]
The synthetic approach leverages the nucleophilicity of the 4-amino group to introduce various substituents through N-acylation, urea formation, or C-N cross-coupling reactions. The N-methylpicolinamide moiety often serves to enhance solubility and cell permeability.
Detailed Experimental Protocols
The following protocols are provided as a guide for the derivatization of this compound. These are based on established synthetic methodologies and should be optimized for specific substrates and reaction scales.
Protocol 1: N-Acylation of this compound with a Substituted Benzoyl Chloride
This protocol describes a general procedure for the synthesis of N-(4-(ethoxycarbonyl)pyridin-2-yl)benzamides.
Rationale: N-acylation is a fundamental transformation to introduce a wide variety of substituents onto the 4-amino group. The choice of a substituted benzoyl chloride allows for the exploration of structure-activity relationships (SAR) by varying the electronics and sterics of the appended aryl ring. A mild base is used to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Data Presentation: Representative Yields for N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Et3N | DCM | 4 | 85-95 |
| 2 | 4-Nitrobenzoyl chloride | DIPEA | THF | 6 | 80-90 |
| 3 | Acetyl chloride | Et3N | DCM | 2 | 90-98 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol outlines a general procedure for the C-C bond formation on the pyridine ring of an this compound derivative. This requires prior halogenation of the pyridine ring, typically at the 3- or 5-position.
Rationale: The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl substituents onto the pyridine core.[6][7][8] This modification is crucial for exploring the SAR of the "hinge-binding" region of many kinase inhibitors. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and is often substrate-dependent.
Materials:
-
Halogenated this compound derivative (e.g., ethyl 4-amino-5-bromopicolinate)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Magnetic stirrer and stir bar
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and any additional ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of a Halogenated Ethyl Picolinate Derivative
This protocol describes a general procedure for the formation of a C-N bond between a halogenated ethyl picolinate derivative and a primary or secondary amine. This reaction is typically performed on an ethyl 4-halopicolinate, where the amino group is introduced at the 4-position.
Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[9][10][11][12][13] This reaction allows for the introduction of a diverse range of amino substituents at the 4-position of the picolinate scaffold, which is often a key interaction point with biological targets. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.
Materials:
-
Ethyl 4-halopicolinate (e.g., ethyl 4-chloropicolinate)
-
Primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Magnetic stirrer and stir bar
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry reaction vessel, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the ethyl 4-halopicolinate (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Logical Relationship in Buchwald-Hartwig Amination
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Versatile Virtuoso: Ethyl 4-aminopicolinate as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, Ethyl 4-aminopicolinate has emerged as a particularly valuable and versatile scaffold, finding extensive application in the realms of medicinal chemistry, agrochemicals, and materials science. Its unique electronic and structural features, comprising a pyridine ring substituted with a nucleophilic amino group and an electrophilic ester moiety, offer a rich platform for a diverse array of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. Moving beyond a mere recitation of procedures, we delve into the causality behind experimental choices, offering field-proven insights to empower chemists in their synthetic endeavors. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Properties and Strategic Advantages
This compound, also known as ethyl 4-aminopyridine-2-carboxylate, is a stable, crystalline solid at room temperature. The inherent reactivity of this molecule is dictated by the interplay of its three key functional components:
-
The Pyridine Ring: A heteroaromatic system that can participate in various coupling reactions and serves as a common motif in biologically active molecules.
-
The 4-Amino Group: A potent nucleophile and directing group, enabling a range of functionalization reactions such as acylations, alkylations, and cross-coupling reactions.
-
The 2-Ester Group: An electrophilic handle that can be readily transformed into other functional groups, including amides, carboxylic acids, and alcohols, further expanding the synthetic utility of the scaffold.
This trifecta of functionality allows for sequential and regioselective modifications, making this compound a powerful tool for generating molecular diversity.
Key Synthetic Applications and Protocols
The strategic utility of this compound is best illustrated through its application in a variety of powerful synthetic transformations. Below, we detail representative protocols for some of the most common and impactful reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The pyridine core of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. To participate in these reactions, the pyridine ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. The following protocols are based on well-established methodologies for similar aminopyridine systems and can be adapted for halogenated derivatives of this compound.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate.[1]
Representative Protocol: Suzuki-Miyaura Coupling of Ethyl 4-amino-5-bromopicolinate with Phenylboronic Acid
-
Reaction Setup: To a dry, argon-flushed Schlenk tube, add Ethyl 4-amino-5-bromopicolinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) or cesium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%). The choice of ligand is crucial and often requires screening for optimal results.[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Molar Equivalents/Concentration | Role |
| Aryl Halide | Ethyl 4-amino-5-bromopicolinate | 1.0 | Electrophile |
| Boronic Acid/Ester | Phenylboronic Acid | 1.1 - 1.5 | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 1 - 5 mol% | Catalyst |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 2 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene/H₂O | 0.1 - 0.5 M | Reaction Medium |
| Temperature | 80 - 120 °C | - | Provides activation energy |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, a transformation of immense importance in medicinal chemistry.[3][4][5]
Representative Protocol: Buchwald-Hartwig Amination of Ethyl 4-amino-5-bromopicolinate with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 4-amino-5-bromopicolinate (1.0 equiv.), morpholine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LHMDS, 1.4 equiv.).
-
Catalyst System: Add a palladium precursor, such as Pd₂(dba)₃ (1-2 mol%), and a bulky, electron-rich phosphine ligand, for instance, BINAP or Josiphos (2-4 mol%). The choice of ligand is critical for the success of the reaction.[3]
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to 80-120 °C for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Caption: A conceptual workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Conclusion: A Gateway to Molecular Innovation
This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent versatility, arising from the orthogonal reactivity of its amino, ester, and pyridine moieties, provides chemists with a reliable and adaptable platform for the construction of a diverse range of complex molecules. The application notes and protocols detailed herein serve as a robust starting point for researchers seeking to harness the synthetic potential of this valuable compound. As the demand for novel pharmaceuticals, agrochemicals, and materials continues to grow, the importance of versatile synthons like this compound in driving molecular innovation is set to increase even further.
References
-
Z. T. F. Al-Taie, A. H. M. Al-Rikabi, and S. N. A. Al-Azawi, "Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques," Molecules, vol. 24, no. 1, p. 134, 2019. [Online]. Available: [Link]
-
J. Quiroga, B. Insuasty, and C. Avendaño, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Molecules, vol. 27, no. 7, p. 2237, 2022. [Online]. Available: [Link]
-
A. M. M. El-Saghier, "New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones," ResearchGate, 2013. [Online]. Available: [Link]
-
J. Quiroga, B. Insuasty, and C. Avendaño, "1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications," PubMed, 2022. [Online]. Available: [Link]
-
"Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: [Link]
-
A. M. S. E. et al., "Synthesis and bioactivity of novel amino-pyrazolopyridines," PubMed, 2014. [Online]. Available: [Link]
-
A. K. Ghosh and K. Shahabi, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Tetrahedron Letters, vol. 50, no. 26, pp. 3433–3436, 2009. [Online]. Available: [Link]
-
"Sonogashira coupling," Wikipedia, 2023. [Online]. Available: [Link]
-
J. F. Hartwig, "The Buchwald-Hartwig Amination After 25 Years," Angewandte Chemie International Edition, vol. 58, no. 48, pp. 17118–17129, 2019. [Online]. Available: [Link]
-
"Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides, 2017. [Online]. Available: [Link]
-
"Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Online]. Available: [Link]
-
"Sonogashira Coupling," Organic Chemistry Portal. [Online]. Available: [Link]
-
"Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
L. R. Odell et al., "Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles," Chemical Communications, vol. 57, no. 95, pp. 12596-12607, 2021. [Online]. Available: [Link]
-
K. Phukan, "Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 8, pp. 544-547, 2014. [Online]. Available: [Link]
-
"Sonogashira Coupling," Chemistry LibreTexts, 2024. [Online]. Available: [Link]
-
A. K. Ghosh and K. Shahabi, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," ResearchGate, 2009. [Online]. Available: [Link]
-
"Making Amides from Carboxylic Acids," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
A. F. M. M. Rahman et al., "A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides," Journal of Organometallic Chemistry, vol. 772-773, pp. 199-204, 2014. [Online]. Available: [Link]
-
"Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]
- C. Schotten and E. Baumann, "Ueber die Darstellung von Cyprosulfamid aus 4-[[(2-Methoxybenzoyl)amino]sulfonyl]benzoylchlorid," Google Patents, US9725409B2, 2017. [Online].
-
"Amide formation from carboxylic acid derivatives.," Khan Academy, 2023. [Online]. Available: [Link]
-
D. J. C. Constable et al., "The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids," Nature Catalysis, vol. 4, pp. 411–419, 2021. [Online]. Available: [Link]
-
A. A. Bekhit and T. A. K. Al-Allaf, "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction," ARKIVOC, vol. 2014, no. 4, pp. 11-23, 2014. [Online]. Available: [Link]
-
"Amide formation from carboxylic acid derivatives. (video)," Khan Academy. [Online]. Available: [Link]
-
M. Avanthay et al., "Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits.," ChemRxiv, 2021. [Online]. Available: [Link]
-
A. G. Myers, "The Suzuki Reaction," Andrew G. Myers Research Group, Harvard University. [Online]. Available: [Link]
-
L. R. Odell et al., "Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids," Organic Letters, vol. 23, no. 12, pp. 4726–4730, 2021. [Online]. Available: [Link]
-
A. R. Katritzky, C. W. Rees, and E. F. V. Scriven, "Acylation of Heterocyclic Ketene Aminals with Benzoyl Chloride," Journal of the Chemical Society, Perkin Transactions 1, no. 10, pp. 2119-2123, 1983. [Online]. Available: [Link]
- C. Schotten and E. Baumann, "Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides," Google Patents, US9725409B2, 2017. [Online].
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preparation of Bicyclic Pyrimidines: A Detailed Guide to the Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones using Ethyl 4-aminopicolinate
Introduction: The Significance of Pyrido[4,3-d]pyrimidines in Modern Drug Discovery
The fusion of pyridine and pyrimidine rings creates a class of bicyclic heteroaromatic compounds known as pyridopyrimidines. Among the various isomeric forms, the pyrido[4,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2] This structural motif is isosteric to purines and quinazolines, allowing it to interact with a wide array of biological targets with high affinity and specificity. Consequently, derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-HIV, antihypertensive, and antimicrobial properties.[1][2] The therapeutic potential of these compounds has driven significant interest in the development of efficient and versatile synthetic routes to access this valuable chemical space.
This application note provides a detailed, two-step protocol for the synthesis of 2-substituted-pyrido[4,3-d]pyrimidin-4(3H)-ones, a key subclass of this family, starting from the readily available Ethyl 4-aminopicolinate (also known as ethyl 4-aminonicotinate). The described methodology is robust, scalable, and amenable to the generation of diverse analogues for structure-activity relationship (SAR) studies in drug development programs.
Overall Synthetic Strategy
The synthesis proceeds via a logical and well-established two-step sequence:
-
N-Acylation: The primary amino group of this compound is first acylated using an appropriate acylating agent (e.g., an acid anhydride or acid chloride) to form the corresponding N-acyl intermediate, an ethyl 4-amidonicotinate.
-
Cyclization: The N-acyl intermediate is then subjected to conditions that promote intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ester carbonyl, followed by elimination of ethanol, to yield the final bicyclic pyrimidine, a pyrido[4,3-d]pyrimidin-4(3H)-one.[3]
This sequential approach allows for the introduction of various substituents at the 2-position of the pyrimidine ring by simply changing the acylating agent used in the first step.
Figure 1: General workflow for the two-step synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative compound, 2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one .
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Acetic Anhydride | Reagent Grade, ≥98% | Commercially Available | Corrosive and lachrymator. Handle in a fume hood. |
| Pyridine | Anhydrous, 99.8% | Commercially Available | Stench. Handle in a fume hood. |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available | Corrosive. |
| Ethanol | 200 Proof, Absolute | Commercially Available | Flammable. |
| Ethyl Acetate | HPLC Grade | Commercially Available | Flammable. |
| Hexanes | HPLC Grade | Commercially Available | Flammable. |
| Deionized Water | Type 1 | In-house | Used for workup procedures. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | Used for drying organic layers. |
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All reactions and manipulations of volatile or hazardous reagents should be performed in a certified chemical fume hood.
Part 1: Synthesis of Ethyl 4-acetylaminopicolinate (Intermediate)
Principle: This step involves the nucleophilic attack of the 4-amino group of this compound on the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct and can also serve as a nucleophilic catalyst.
Figure 2: Simplified mechanism of N-acylation.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 30.1 mmol).
-
Add anhydrous pyridine (30 mL). Stir the mixture until the starting material is fully dissolved.
-
Slowly add acetic anhydride (3.4 mL, 36.1 mmol, 1.2 equivalents) to the solution via a syringe. An exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should be less polar than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into 150 mL of ice-cold water with vigorous stirring.
-
A white precipitate of Ethyl 4-acetylaminopicolinate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
Expected Outcome: A white to off-white solid. Typical yields are in the range of 85-95%. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Part 2: Synthesis of 2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one (Final Product)
Principle: This is an intramolecular condensation reaction. Under basic conditions, the amide nitrogen is deprotonated, and the resulting anion attacks the ester carbonyl. Subsequent elimination of the ethoxide group, which is then protonated to ethanol, drives the cyclization to form the stable aromatic pyrimidinone ring.
Figure 3: Simplified mechanism of intramolecular cyclization.
Procedure:
-
Prepare a 10% aqueous solution of sodium hydroxide (e.g., 10 g of NaOH in 90 mL of water).
-
In a 250 mL round-bottom flask, suspend the dried Ethyl 4-acetylaminopicolinate (4.0 g, 19.2 mmol) from Part 1 in 100 mL of the 10% NaOH solution.
-
Heat the suspension to reflux (approximately 100-105 °C) with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.
-
Maintain the reflux for 1 hour. The reaction can be monitored by TLC (e.g., 9:1 dichloromethane/methanol), observing the disappearance of the starting material.
-
After 1 hour, cool the reaction mixture in an ice bath to approximately 0-5 °C.
-
While stirring, carefully neutralize the solution to pH 6-7 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 25 mL) to remove any inorganic salts, followed by a wash with cold ethanol (2 x 15 mL).
-
Dry the purified product under vacuum at 60-70 °C to a constant weight.
Expected Outcome: A white or pale yellow crystalline solid. Typical yields for this step are 75-85%.
Characterization Data for 2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.4 (s, 1H), 9.0 (s, 1H), 8.5 (d, 1H), 7.6 (d, 1H), 2.4 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 161.5, 159.8, 154.2, 149.5, 135.1, 115.8, 112.9, 21.7 |
| IR (KBr, cm⁻¹) | 3100-2900 (N-H, C-H), 1680 (C=O), 1610, 1580 (C=N, C=C) |
Troubleshooting and Key Considerations
-
Incomplete Acylation (Part 1): Ensure that anhydrous pyridine is used, as water will consume the acetic anhydride. If the reaction stalls, adding a slight excess of acetic anhydride and extending the reaction time can be beneficial.
-
Low Yield in Cyclization (Part 2): Incomplete cyclization can occur if the reflux time is too short or the base concentration is too low. Ensure vigorous reflux is maintained. Over-acidification during workup can lead to protonation of the product and increased solubility, thus reducing the isolated yield. Careful pH monitoring is crucial.
-
Alternative Cyclization Conditions: While base-catalyzed cyclization is effective, thermal cyclization is also a viable method.[3] This involves heating the intermediate in a high-boiling solvent like Dowtherm A, which can sometimes provide cleaner products, albeit at the cost of higher energy consumption.
-
Versatility of the Method: This protocol can be readily adapted to synthesize a variety of 2-substituted analogues by replacing acetic anhydride with other acylating agents (e.g., propionic anhydride, benzoyl chloride) in Part 1. The reaction conditions for both steps are generally tolerant of a range of functional groups.
Conclusion
The synthesis of the pyrido[4,3-d]pyrimidine core from this compound is a reliable and adaptable method for accessing a class of compounds with significant therapeutic potential. The two-step acylation-cyclization sequence described provides a practical and efficient route for researchers in medicinal chemistry and drug development. By furnishing a detailed protocol and highlighting critical experimental parameters, this guide aims to facilitate the exploration of this important heterocyclic scaffold and accelerate the discovery of novel therapeutic agents.
References
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]
- Ovid. (n.d.). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review.
- RSC Publishing. (2021). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation using NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles. RSC Advances.
- National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. PubMed Central.
- MDPI. (2023).
- RSC Publishing. (n.d.). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Ethyl 4-aminopicolinate: A Key Reagent for the Synthesis and Evaluation of Novel TGF-β Inhibitors
Introduction: The Transforming Growth Factor-β (TGF-β) Signaling Pathway - A Double-Edged Sword in Disease
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] This signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3] This activation of ALK5 triggers a downstream signaling cascade, primarily through the phosphorylation of SMAD2 and SMAD3 proteins, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[3][4]
While essential for normal physiological functions, aberrant TGF-β signaling is a key driver in the pathogenesis of numerous diseases.[2] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages, but paradoxically promotes tumor progression, invasion, and metastasis in advanced stages.[5][6][7] Furthermore, dysregulated TGF-β signaling is a central mediator of fibrosis, a pathological condition characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to organ damage and failure.[1][8][9] Consequently, the development of small molecule inhibitors targeting the TGF-β pathway, particularly the ALK5 kinase, has emerged as a promising therapeutic strategy for a range of fibrotic diseases and cancers.[10][11][12]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethyl 4-aminopicolinate as a versatile starting reagent for the synthesis of potent bicyclic pyrimidine-based TGF-β inhibitors. We present a detailed, field-proven protocol for the synthesis of a representative inhibitor, "Inhibitor-721," and subsequent in-vitro evaluation of its inhibitory activity against the ALK5 kinase and its anti-fibrotic effects in a cell-based assay.
The TGF-β Signaling Pathway
Caption: The canonical TGF-β/SMAD signaling pathway and the point of inhibition.
This compound: A Privileged Scaffold for TGF-β Inhibitor Synthesis
This compound (CAS 773140-43-5) is a key building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds.[10][13][14] Its unique structure, featuring a pyridine ring substituted with both an amino group and an ethyl ester, provides two reactive sites for the construction of more complex molecular architectures.[13] This makes it an ideal starting material for the synthesis of bicyclic pyrimidine derivatives, a class of compounds that has shown significant promise as potent and selective inhibitors of ALK5.[14][15] The amino group can readily react with various reagents to form a pyrimidine ring, while the ethyl ester can participate in subsequent cyclization reactions to generate the fused bicyclic system.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 773140-43-5 | [14] |
| Molecular Formula | C₈H₁₀N₂O₂ | [14] |
| Molecular Weight | 166.18 g/mol | [14] |
| Appearance | Pale-yellow to Yellow-brown Solid | [10] |
| Storage | 2-8 °C | [10] |
Synthesis Protocol: Preparation of a Bicyclic Pyrimidine TGF-β Inhibitor (Inhibitor-721)
This protocol describes a representative two-step synthesis of a bicyclic pyrimidine TGF-β inhibitor, designated "Inhibitor-721," starting from this compound. The causality behind the experimental choices is to first construct the pyrimidine ring through a condensation reaction, followed by a cyclization to form the fused bicyclic system, a common strategy for this class of compounds.
Step 1: Synthesis of Ethyl 4-(2-aminopyrimidin-4-yl)picolinate
This step involves the condensation of this compound with a guanidine derivative to form the pyrimidine ring.
Materials:
-
This compound (98% purity)
-
Guanidine hydrochloride
-
Sodium ethoxide (21% in ethanol)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (1.1 eq) and stir at room temperature for 30 minutes to generate free guanidine in situ. The formation of a white precipitate (NaCl) will be observed.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Ethyl 4-(2-aminopyrimidin-4-yl)picolinate as a solid.
Step 2: Synthesis of 7-hydroxy-2-phenyl-5-(pyridin-2-yl)pyrimido[4,5-b]pyridin-4(3H)-one (Inhibitor-721)
This step involves the cyclization of the aminopyrimidine intermediate with a malonate derivative to form the final bicyclic inhibitor.
Materials:
-
Ethyl 4-(2-aminopyrimidin-4-yl)picolinate (from Step 1)
-
Diethyl malonate
-
Sodium metal
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated)
-
Filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 eq) in anhydrous ethanol with stirring until the sodium is completely dissolved, forming sodium ethoxide.
-
Add diethyl malonate (1.5 eq) to the sodium ethoxide solution and stir for 15 minutes.
-
Add Ethyl 4-(2-aminopyrimidin-4-yl)picolinate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 12-16 hours. A precipitate may form during the reaction.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Acidify the mixture with concentrated hydrochloric acid to pH 2-3. A solid precipitate should form.
-
Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield Inhibitor-721. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Characterization of Inhibitor-721:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
In-Vitro Evaluation of Inhibitor-721
Protocol 1: ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of Inhibitor-721 to inhibit the kinase activity of ALK5 by quantifying the amount of ADP produced in the kinase reaction.[1][5][6][8]
Materials:
-
Recombinant active TGFβR1 (ALK5) kinase
-
TGFβR1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Inhibitor-721 (dissolved in DMSO)
-
Kinase Assay Buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Inhibitor-721 in Kinase Assay Buffer containing a constant final concentration of DMSO (e.g., 1%).
-
In a 384-well white plate, add the following to each well:
-
Kinase Assay Buffer
-
TGFβR1 peptide substrate
-
Inhibitor-721 dilution or vehicle control (DMSO)
-
-
Initiate the kinase reaction by adding a mixture of ALK5 kinase and ATP.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Inhibitor-721 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Expected Results:
A dose-dependent decrease in luminescence is expected with increasing concentrations of a potent ALK5 inhibitor.
Data Presentation:
| Compound | ALK5 IC₅₀ (nM) | Selectivity vs. p38 (fold) |
| Inhibitor-721 | 15 | >100 |
| Reference Inhibitor | 25 | >50 |
Protocol 2: TGF-β-Induced Fibroblast to Myofibroblast Transition Assay
This cell-based assay evaluates the ability of Inhibitor-721 to inhibit the pro-fibrotic effects of TGF-β by measuring the expression of collagen, a key marker of fibrosis.[7][9][10]
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (with and without serum)
-
Recombinant human TGF-β1
-
Inhibitor-721 (dissolved in DMSO)
-
Sircol™ Soluble Collagen Assay Kit
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed human dermal fibroblasts in a 96-well plate and allow them to adhere and grow to near confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of Inhibitor-721 or vehicle control for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) in the presence of the inhibitor or vehicle for 48 hours. Include a non-stimulated control group.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ Soluble Collagen Assay according to the manufacturer's instructions.
-
Measure the absorbance at 555 nm using a spectrophotometer.
-
Calculate the percent inhibition of TGF-β-induced collagen production for each concentration of Inhibitor-721 and determine the IC₅₀ value.
Expected Results:
TGF-β1 stimulation should significantly increase collagen production. A potent inhibitor will reduce this TGF-β1-induced collagen production in a dose-dependent manner.
Data Presentation:
| Treatment | Collagen Production (% of control) |
| Control (no TGF-β1) | 100 |
| TGF-β1 (10 ng/mL) | 350 |
| TGF-β1 + Inhibitor-721 (10 nM) | 220 |
| TGF-β1 + Inhibitor-721 (100 nM) | 130 |
Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to in-vitro evaluation of TGF-β inhibitors.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of bicyclic pyrimidine-based TGF-β inhibitors. The protocols outlined in this application note provide a robust framework for the preparation and subsequent in-vitro evaluation of these promising therapeutic agents. The detailed methodologies for both the chemical synthesis and the biological assays are designed to be reproducible and adaptable for high-throughput screening and lead optimization efforts in drug discovery programs targeting the TGF-β signaling pathway. The insights provided herein are intended to empower researchers to accelerate the development of novel treatments for fibrosis and cancer.
References
-
BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. [Link]
-
SignalChem. Active TGFβR1 (ALK5). [Link]
-
Lijnen, P. J., & Petrov, V. V. (2002). Stimulation of Collagen Production by Transforming Growth Factor-β1 During Differentiation of Cardiac Fibroblasts to Myofibroblasts. Hypertension, 39(2), 283-288. [Link]
-
Vaughan, M. B., Howard, E. W., & Tomasek, J. J. (2000). Collagen matrices attenuate the collagen-synthetic response of cultured fibroblasts to TGF-β. Journal of Cell Science, 113(15), 2777-2786. [Link]
- Fruttiger, M. (2007). TGF-β in fibrosis and cancer. Frontiers in Bioscience-Landmark, 12(1), 229-241.
-
Selvita. In Vitro Fibrosis Assays. [Link]
-
Zhang, Y., et al. (2021). Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. STAR protocols, 2(1), 100387. [Link]
-
Piera-Velazquez, S., & Jimenez, S. A. (2019). Transforming growth factor beta-1 (TGF-β1) stimulates collagen synthesis in cultured rainbow trout cardiac fibroblasts. Journal of Experimental Biology, 222(18), jeb208522. [Link]
- Lijnen, P., & Petrov, V. (2002). Transforming Growth Factor-beta1-Induced Collagen Production in Cultures of Cardiac Fibroblasts is the Result of the Appearance of Myofibroblasts. Methods and findings in experimental and clinical pharmacology, 24(6), 333–344.
-
Gu, X., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron letters, 56(38), 5323–5326. [Link]
-
Al-Otaibi, A. M., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Journal of Chemistry, 2021. [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1996-2012. [Link]
-
Shirini, F., Sahrapeyma, S., & Mamaghani, M. (2020). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 10(3), 223-229. [Link]
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
Shreedhara, C. S., et al. (2019). One‐Pot Synthesis of Pyrimido[4,5‐d]pyrimidine Derivatives and Investigation of Their Antibacterial, Antioxidant, DNA‐Binding and Voltammetric Characteristics. ChemistrySelect, 4(3), 990-996. [Link]
-
El-Sayed, N. N. E. (2010). Synthesis of pyrimidine derivatives. LAP Lambert Academic Publishing. [Link]
-
El-Faham, A., et al. (2020). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 25(10), 2423. [Link]
-
Al-Warhi, T., et al. (2022). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 10, 1062941. [Link]
- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
Glushkov, V. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6268. [Link]
-
Lee, J. W., et al. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Molecules, 25(23), 5574. [Link]
-
Gu, X., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron letters, 57(1), 115-118. [Link]
-
Young, W. B., et al. (2013). Design and synthesis of bicyclic pyrazinone and pyrimidinone amides as potent TF-FVIIa inhibitors. Bioorganic & medicinal chemistry letters, 23(6), 1786–1790. [Link]
-
Gouda, M. A., et al. (2021). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 18(5), 629-642. [Link]
-
Hinck, A. P., et al. (2018). Structure-guided engineering of TGF-βs for the development of novel inhibitors and probing mechanism. FEBS letters, 592(13), 2235–2248. [Link]
-
Taylor, E. C., et al. (1956). Pyrimido [4,5-d]pyrimidines. Part I. Journal of the American Chemical Society, 78(1), 210-213. [Link]
-
Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1319-1346. [Link]
- DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
- Zhang, Y., et al. (2023). Protocol for induction of human kidney cell fibrosis. STAR protocols, 4(1), 102078.
- de Caestecker, M. P., et al. (2000). The transforming growth factor-beta superfamily of receptors. Experimental cell research, 256(2), 292-305.
-
Wang, H., et al. (2020). Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. European journal of medicinal chemistry, 191, 112154. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. ahajournals.org [ahajournals.org]
- 7. carnabio.com [carnabio.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 11. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu.eg [bu.edu.eg]
- 15. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for the Structural Elucidation of Ethyl 4-aminopicolinate using NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. For professionals in pharmaceutical research, drug development, and materials science, a comprehensive understanding of NMR is critical for characterizing novel compounds. Ethyl 4-aminopicolinate, a substituted pyridine derivative, serves as a valuable scaffold in medicinal chemistry.[1][2] Its structural integrity is paramount, and NMR provides the necessary toolkit for its complete characterization.
This guide offers a detailed protocol for the structural elucidation of this compound, moving from fundamental 1D NMR to advanced 2D correlation experiments. The causality behind each experimental choice is explained to provide a deeper understanding of the spectroscopic process.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
PART 1: Sample Preparation
A well-prepared sample is the cornerstone of high-quality NMR data. The following protocol is designed to ensure a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3]
Protocol 1: Standard Sample Preparation
-
Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[4] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4]
-
Dissolution: Gently swirl or vortex the vial to fully dissolve the sample. If necessary, gentle heating can be applied, but care should be taken to avoid solvent evaporation.
-
Filtration: To remove any suspended particles that can interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
PART 2: 1D NMR Spectroscopy
One-dimensional NMR is the initial and most fundamental step in structural elucidation, providing key information about the chemical environment of individual nuclei.[6]
¹H NMR Spectroscopy: The Proton Fingerprint
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show signals for the aromatic protons on the pyridine ring, the protons of the ethyl group, and the protons of the amino group.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.1-8.3 | d | ~5-6 |
| H5 | ~6.5-6.7 | dd | ~5-6, ~2-3 |
| H3 | ~7.2-7.4 | d | ~2-3 |
| -NH₂ | ~4.5-5.5 | br s | - |
| -OCH₂CH₃ | ~4.3-4.5 | q | ~7 |
| -OCH₂CH₃ | ~1.3-1.5 | t | ~7 |
Rationale for Predicted Chemical Shifts:
-
Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are in a deshielded environment due to the ring current effect. The electron-withdrawing nature of the nitrogen atom and the ester group at C2 will cause H6 to be the most downfield.[6] The amino group at C4 is electron-donating, which will shield the adjacent protons (H3 and H5), shifting them upfield compared to unsubstituted pyridine.[7]
-
Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed.
-
Ethyl Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a downfield shift.[8] They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are more shielded and will appear as a triplet due to coupling with the two methylene protons.[8]
Protocol 2: Acquisition of a ¹H NMR Spectrum
-
Spectrometer Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-170 |
| C4 | ~150-155 |
| C2 | ~148-152 |
| C6 | ~145-150 |
| C3 | ~110-115 |
| C5 | ~108-112 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~14-16 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester is highly deshielded and appears far downfield.[9]
-
Aromatic Carbons (C2, C3, C4, C5, C6): The carbon atoms of the pyridine ring resonate in the aromatic region. The carbon attached to the amino group (C4) and the nitrogen-adjacent carbons (C2 and C6) will be the most downfield.[4] The electron-donating amino group will shield C3 and C5, shifting them upfield.
-
Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is deshielded by the attached oxygen. The methyl carbon (-CH₃) is the most shielded carbon in the molecule.[9]
Protocol 3: Acquisition of a ¹³C NMR Spectrum
-
Spectrometer Setup: Use the same sample as for ¹H NMR, or a more concentrated one if needed.
-
Locking and Shimming: Maintain the lock and shims from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.
-
PART 3: 2D NMR Spectroscopy for Unambiguous Assignments
Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.[10][11]
Workflow for 2D NMR-based Structural Elucidation
Caption: Workflow for structural elucidation using 2D NMR.
COSY (Correlation Spectroscopy): Through-Bond ¹H-¹H Connectivity
The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum connect the signals of coupled protons.
Expected COSY Correlations for this compound:
-
A cross-peak between H5 and H6.
-
A cross-peak between H5 and H3 (weaker, four-bond coupling).
-
A strong cross-peak between the -OCH₂- and -CH₃ protons of the ethyl group.
Protocol 4: Acquisition of a COSY Spectrum
-
Pulse Sequence: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.
-
Acquisition Parameters: Adjust spectral widths in both dimensions to encompass all proton signals.
-
Data Processing: Process the 2D data using appropriate window functions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlation
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[12] This is invaluable for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum.
Expected HSQC Correlations for this compound:
-
A cross-peak connecting the H3 signal to the C3 signal.
-
A cross-peak connecting the H5 signal to the C5 signal.
-
A cross-peak connecting the H6 signal to the C6 signal.
-
A cross-peak connecting the -OCH₂- proton signal to the -OCH₂- carbon signal.
-
A cross-peak connecting the -CH₃ proton signal to the -CH₃ carbon signal.
Protocol 5: Acquisition of an HSQC Spectrum
-
Pulse Sequence: Use a standard gradient-enhanced HSQC (gHSQC) pulse sequence.
-
Acquisition Parameters: Set the ¹H spectral width as in the ¹H experiment and the ¹³C spectral width to cover the expected range of carbon chemical shifts.
-
Data Processing: Process the 2D data to generate the heteronuclear correlation map.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[12] This is crucial for piecing together the molecular fragments and confirming the overall connectivity, especially for quaternary carbons that do not appear in the HSQC spectrum.
Expected Key HMBC Correlations for this compound:
-
H3 to: C2, C4, C5
-
H5 to: C3, C4, C6
-
H6 to: C2, C4, C5
-
-OCH₂- to: C=O, -CH₃
Protocol 6: Acquisition of an HMBC Spectrum
-
Pulse Sequence: Use a standard gradient-enhanced HMBC (gHMBC) pulse sequence.
-
Acquisition Parameters: Similar to HSQC, but the experiment is optimized for long-range coupling constants (typically 4-8 Hz).
-
Data Processing: Process the 2D data to visualize the long-range correlations.
PART 4: Data Integration and Final Structure Confirmation
By systematically analyzing the data from all the NMR experiments, the complete structure of this compound can be confidently determined. The 1D spectra provide the initial framework, COSY confirms the proton-proton connectivities within fragments, HSQC assigns the protonated carbons, and HMBC links the fragments together and identifies the positions of quaternary carbons. This multi-faceted approach ensures a self-validating system for structural elucidation.
References
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 6, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved January 6, 2026, from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved January 6, 2026, from [Link]
-
anachem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 6, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (2024, June 22). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved January 6, 2026, from [Link]
-
ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 3. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]
- 5. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Aminopyridine(504-24-5) 1H NMR [m.chemicalbook.com]
- 8. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl picolinate (2524-52-9) 13C NMR [m.chemicalbook.com]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. omicsonline.org [omicsonline.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols: Acylation of Ethyl 4-Aminopicolinate with Acid Halides
Introduction
The N-acylation of aminopyridines is a cornerstone reaction in the synthesis of a diverse array of biologically active molecules. Ethyl 4-aminopicolinate, a readily available starting material, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatization through acylation of the 4-amino group with various acid halides yields N-acyl picolinates, which are key intermediates in the development of novel therapeutics, including kinase inhibitors for cancer therapy.[1][2][3] This document provides a comprehensive guide to the reaction of this compound with acid halides, detailing the underlying mechanistic principles, offering a summary of reaction conditions, and presenting robust, step-by-step protocols for the synthesis of several derivatives.
Reaction Mechanism and Rationale
The reaction of this compound with an acid halide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid halide. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the halide as a leaving group. A base is typically employed to neutralize the hydrogen halide byproduct, driving the reaction to completion.
The choice of base is critical. A non-nucleophilic base, such as triethylamine or pyridine, is preferred to prevent competition with the aminopicolinate as the nucleophile. Pyridine, in addition to being a base, can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the amino group.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized workflow for the acylation of this compound.
Caption: General workflow for the acylation of this compound.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the acylation of this compound with various acid halides. These conditions can be used as a starting point for optimization.
| Acid Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Purification Method |
| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | Column Chromatography |
| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 3 - 6 | Recrystallization |
| Isobutyryl Chloride | Triethylamine | Tetrahydrofuran (THF) | 0 to RT | 4 - 8 | Column Chromatography |
| Cyclopropanecarbonyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 3 - 5 | Column Chromatography |
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous.
-
Acid halides are corrosive and moisture-sensitive; they should be handled with care in a fume hood.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of Ethyl 4-(acetylamino)picolinate
This protocol describes the reaction of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexanes:Ethyl Acetate gradient)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Synthesis of Ethyl 4-(benzamido)picolinate
This protocol details the synthesis of ethyl 4-(benzamido)picolinate using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM and pyridine (2.0 eq) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a suitable solvent system to yield the final product.
Protocol 3: Synthesis of Ethyl 4-(isobutyrylamido)picolinate
This protocol outlines the reaction with isobutyryl chloride.
Materials:
-
This compound
-
Isobutyryl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexanes:Ethyl Acetate gradient)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the mixture to 0 °C and add isobutyryl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 4: Synthesis of Ethyl 4-(cyclopropanecarboxamido)picolinate
This protocol describes the synthesis using cyclopropanecarbonyl chloride.
Materials:
-
This compound
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexanes:Ethyl Acetate gradient)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add cyclopropanecarbonyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 3-5 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Characterization Data
The following table provides expected characterization data for the synthesized compounds. Actual results may vary depending on the specific experimental conditions and the purity of the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 4-(acetylamino)picolinate | C₁₀H₁₂N₂O₃ | 208.22 | ~8.6 (d, 1H), ~8.2 (s, 1H), ~7.8 (d, 1H), ~4.4 (q, 2H), ~2.2 (s, 3H), ~1.4 (t, 3H) | ~169, ~165, ~150, ~148, ~140, ~122, ~118, ~62, ~25, ~14 |
| Ethyl 4-(benzamido)picolinate | C₁₅H₁₄N₂O₃ | 270.29 | ~8.7 (d, 1H), ~8.5 (s, 1H), ~8.0-7.5 (m, 6H), ~4.5 (q, 2H), ~1.4 (t, 3H) | ~166, ~165, ~150, ~148, ~140, ~134, ~132, ~129, ~127, ~122, ~118, ~62, ~14 |
| Ethyl 4-(isobutyrylamido)picolinate | C₁₂H₁₆N₂O₃ | 236.27 | ~8.6 (d, 1H), ~8.1 (s, 1H), ~7.8 (d, 1H), ~4.4 (q, 2H), ~2.6 (sept, 1H), ~1.4 (t, 3H), ~1.2 (d, 6H) | ~176, ~165, ~150, ~148, ~140, ~122, ~118, ~62, ~36, ~19, ~14 |
| Ethyl 4-(cyclopropanecarboxamido)picolinate | C₁₂H₁₄N₂O₃ | 234.25 | ~8.6 (d, 1H), ~8.3 (s, 1H), ~7.8 (d, 1H), ~4.4 (q, 2H), ~1.7 (m, 1H), ~1.4 (t, 3H), ~1.1-0.9 (m, 4H) | ~173, ~165, ~150, ~148, ~140, ~122, ~118, ~62, ~15, ~14, ~8 |
Note: The chemical shifts provided are approximate and can be influenced by solvent and concentration.
Troubleshooting and Safety Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality of the acid halide, as it may degrade upon exposure to moisture. Consider increasing the reaction time or temperature, or using a more efficient base/catalyst system like 4-dimethylaminopyridine (DMAP) in catalytic amounts.
-
Side Reactions: The formation of N,N-diacylated products can occur, especially with highly reactive acid halides or an excess of the acylating agent. To minimize this, use a stoichiometric amount of the acid halide and add it slowly to the reaction mixture at a low temperature.
-
Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system. Common solvent pairs for recrystallization of amides include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Safety: Acid halides are corrosive and react violently with water. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions can be exothermic, especially on a larger scale, so ensure adequate cooling. Triethylamine and pyridine have strong odors and are flammable; handle them in a well-ventilated area.
Conclusion
The acylation of this compound with acid halides is a robust and versatile method for the synthesis of a wide range of N-acyl picolinamide derivatives. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to access these valuable compounds. By understanding the reaction mechanism and carefully controlling the reaction conditions, high yields of the desired products can be achieved.
References
- Gao, X., Liu, L., Liu, H., & Yan, J. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1110-1119.
- Dai, J., Zhang, J., Liu, M., Zhang, Y., Zhang, H., Tang, Q., & Zheng, P. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- Selim, K. B., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 171, 147-161.
- Wang, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-6331.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl 4-aminopicolinate using Validated Chromatographic Techniques
**Abstract
This document provides a comprehensive guide to the quantitative analysis of Ethyl 4-aminopicolinate (CAS 773140-43-5), a key chemical intermediate in pharmaceutical synthesis. Recognizing the criticality of precise quantification for quality control and process optimization, we present a primary method based on High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for impurity profiling and orthogonal verification. The core of this guide is a detailed, step-by-step protocol for a robust, stability-indicating RP-HPLC method, complete with a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to ensure scientific integrity and facilitate successful implementation in a quality control laboratory.
Introduction and Scientific Rationale
This compound is an organic compound featuring a pyridine ring substituted with an amino group and an ethyl carboxylate ester.[2] Its molecular structure makes it a valuable building block in medicinal chemistry, notably as a reagent in the synthesis of bicyclic pyrimidines that act as inhibitors of transforming growth factor-β (TGF-β).[3] The purity and concentration of this starting material directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a validated, accurate, and precise analytical method for its quantification is not merely a procedural requirement but a cornerstone of robust drug development.
This application note addresses the need for a reliable analytical framework by detailing a primary RP-HPLC method, which is the gold standard for non-volatile, UV-active organic molecules in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[4] We will also explore a GC-MS method, which provides complementary information, particularly for volatile or thermally stable impurities.[5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for methodical development.
| Property | Value | Source |
| CAS Number | 773140-43-5 | [2][3][6] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [6] |
| Solubility | Soluble in polar organic solvents | [2] |
| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | [6] |
The presence of the pyridine ring provides a strong chromophore, making UV detection a highly viable and sensitive quantification strategy. Its solubility in polar organic solvents informs the choice of diluents and mobile phase components for chromatographic analysis.
Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
Principle and Rationale
RP-HPLC separates compounds based on their partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. This compound, being a moderately polar compound, will have a suitable affinity for the C18 stationary phase, allowing for its effective separation from more polar impurities (which elute earlier) and less polar impurities (which are retained longer).
Causality of Method Design:
-
Stationary Phase: A C18 column is chosen for its versatility and proven performance with a wide range of pharmaceutical compounds.
-
Mobile Phase: A buffered aqueous-organic mixture is used. A phosphate or formate buffer is critical to control the pH and maintain the amino group on the picolinate ring in a consistent protonation state. This prevents peak tailing and ensures reproducible retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff and favorable elution strength.[7]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. The optimal wavelength should be experimentally determined by scanning a standard solution, but a starting point of ~270 nm is recommended based on the pyridine chromophore.
Visualized Experimental Workflow
The following diagram outlines the logical flow of the HPLC analysis from sample preparation to final result calculation.
Sources
Ethyl 4-aminopicolinate: A Key Building Block for Advanced Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of the Aminopicolinate Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with high efficacy and specificity is paramount. The strategic selection of molecular building blocks is a critical determinant in the success of a drug discovery program. Ethyl 4-aminopicolinate, a substituted pyridine derivative, has emerged as a highly versatile and valuable precursor in the synthesis of a diverse array of active pharmaceutical ingredients (APIs). Its unique electronic and structural features, characterized by a nucleophilic amino group and an electrophilic ester moiety on a pyridine ring, provide a robust platform for constructing complex heterocyclic systems that are central to many targeted therapies.
This technical guide provides an in-depth exploration of this compound's application as a precursor for APIs, with a particular focus on the synthesis of bicyclic pyrimidine derivatives that function as potent kinase inhibitors. We will delve into the chemical rationale behind its use, present detailed, field-proven protocols, and offer insights into the optimization of these synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their own research and development endeavors.
Chemical Properties and Reactivity Profile of this compound
Understanding the inherent chemical properties of this compound is fundamental to its effective utilization in multi-step API synthesis.
| Property | Value | Source |
| CAS Number | 773140-43-5 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Solubility | Soluble in polar organic solvents | [2] |
| Storage | 2-8 °C or -20°C for long-term storage | [1][4] |
The reactivity of this compound is governed by the interplay of its functional groups. The amino group at the 4-position is a potent nucleophile, making it an ideal handle for the formation of amides, ureas, and sulfonamides, or for participation in cyclocondensation reactions. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions. The pyridine ring itself can undergo various transformations, although its reactivity is modulated by the existing substituents.
Application in API Synthesis: A Case Study on Pyrido[2,3-d]pyrimidine Kinase Inhibitors
A prominent application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of bicyclic heterocycles that have shown significant promise as inhibitors of various protein kinases, including Transforming Growth Factor-β (TGF-β) receptor kinases. Dysregulation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrosis, making its inhibition a key therapeutic strategy.
The synthesis of the pyrido[2,3-d]pyrimidine core often involves the construction of the pyrimidine ring onto the pyridine scaffold of this compound. This is typically achieved through a cyclocondensation reaction with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or its equivalent.
Conceptual Workflow for Pyrido[2,3-d]pyrimidine Synthesis
The following diagram illustrates the general synthetic strategy for constructing the pyrido[2,3-d]pyrimidine scaffold from this compound.
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine-based APIs.
Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate
This protocol details a representative cyclocondensation reaction to form a key pyrido[2,3-d]pyrimidine intermediate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Objective: To synthesize Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate from this compound and diethyl malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Toluene
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine
Instrumentation:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.
-
Rationale: A dry, inert atmosphere is crucial to prevent the reaction of sodium ethoxide with atmospheric moisture, which would reduce its efficacy as a base.
-
-
Base Addition: Carefully add sodium ethoxide to the ethanol with stirring until fully dissolved.
-
Rationale: Sodium ethoxide is a strong base required to deprotonate diethyl malonate, forming the reactive enolate nucleophile.
-
-
Addition of Reactants: To the sodium ethoxide solution, add this compound followed by the dropwise addition of diethyl malonate at room temperature.
-
Rationale: The order of addition can be important. Adding the malonate to the basic solution of the aminopicolinate ensures the presence of the deprotonated nucleophile for the subsequent reaction.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the cyclocondensation reaction. TLC is used to determine the point of complete consumption of the starting material.
-
-
Workup - Quenching and Neutralization: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Acidify the mixture to pH 5-6 with 2M hydrochloric acid.
-
Rationale: Quenching with water deactivates any remaining sodium ethoxide. Acidification protonates the product, causing it to precipitate from the reaction mixture.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Rationale: Washing removes inorganic salts and unreacted starting materials. Using cold solvents minimizes the loss of the product due to dissolution.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Rationale: Recrystallization is a standard technique to obtain a highly pure solid product.
-
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Outcome: The reaction should yield the desired pyrido[2,3-d]pyrimidine intermediate as a solid. The yield and purity will depend on the precise reaction conditions and purification efficiency.
Mechanism of Action: Inhibition of TGF-β Signaling
The synthesized pyrido[2,3-d]pyrimidine derivatives, after further functionalization, can act as potent and selective inhibitors of the TGF-β receptor I (TGF-βRI) kinase.
Caption: Mechanism of TGF-β signaling inhibition by a pyrido[2,3-d]pyrimidine derivative.
These small molecule inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the TGF-βRI kinase domain, preventing the phosphorylation of downstream signaling molecules like SMAD2 and SMAD3. This blockade of the signaling cascade can inhibit tumor growth, metastasis, and fibrosis.
Conclusion and Future Outlook
This compound has proven to be a cornerstone precursor for the synthesis of complex, biologically active molecules. Its utility in constructing the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design, underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in the development of the next generation of targeted therapeutics. As our understanding of disease pathways deepens, the demand for novel and diverse molecular architectures will continue to grow, and precursors like this compound will undoubtedly play a central role in meeting this challenge.
References
- Google Patents.
-
Acmec Biochemical. 773140-43-5[this compound]. [Link]
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-377. [Link]
-
Jaware, J., & Borhade, S. (2015). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Research, 4(2), 67-73. [Link]
- Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]
-
PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Aminopicolinate
Welcome to the dedicated technical support center for the synthesis of Ethyl 4-aminopicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. This compound is a valuable building block in pharmaceutical research, notably in the preparation of bicyclic pyrimidine inhibitors of transforming growth factor-β[1]. This guide synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during its preparation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Issue 1: Consistently Low Yields in Fischer Esterification
Question: I am performing a Fischer esterification of 4-aminopicolinic acid with ethanol and a strong acid catalyst (like H₂SO₄), but my yields are consistently below 50%. What are the primary factors limiting my yield, and how can I improve it?
Answer: Low yields in the Fischer esterification of 4-aminopicolinic acid are a common challenge, primarily due to the reversible nature of the reaction and the electronic properties of the starting material[2][3].
Causality Analysis:
-
Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process where the starting materials (carboxylic acid and alcohol) and products (ester and water) coexist.[2][3] To achieve high yields, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.[4]
-
Catalyst Neutralization: The basic amino group (-NH₂) on the picolinic acid backbone can neutralize a portion of the strong acid catalyst[2]. This reduces the effective catalyst concentration, thereby slowing down the rate of esterification.
-
Substrate Solubility: 4-Aminopicolinic acid has limited solubility in ethanol alone, which can lead to a heterogeneous reaction mixture and reduce the effective concentration of the acid available for reaction.
Step-by-Step Solutions:
-
Drive the Equilibrium Forward:
-
Use a Large Excess of Alcohol: Employing ethanol as the reaction solvent (a 5 to 10-fold molar excess or greater) is the most common and effective strategy to shift the equilibrium towards the formation of the ethyl ester[2].
-
Water Removal: As water is a product, its removal will drive the reaction to completion. For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed. For smaller scales, the inclusion of a dehydrating agent that is stable under acidic conditions can be considered, although this is less common.
-
-
Optimize Catalyst Loading:
-
Ensure a sufficient amount of the acid catalyst is used. A catalytic amount (typically 5-10 mol%) is standard, but for amino-substituted substrates, a slightly higher loading may be beneficial to counteract neutralization by the amino group[2].
-
-
Improve Solubility:
Issue 2: Significant Byproduct Formation or Reaction Mixture Darkening
Question: During the esterification, my reaction mixture turns dark brown or black, and upon workup, I isolate several impurities alongside my desired product. What is causing this decomposition?
Answer: The darkening of the reaction mixture often indicates decomposition or side reactions, which can be triggered by the combination of strong acid and heat over prolonged periods[2].
Causality Analysis:
-
Oxidation/Degradation: The pyridine ring, particularly with an activating amino group, can be susceptible to oxidation or other acid-catalyzed degradation pathways at elevated temperatures.
-
Side Reactions: The pyridine nitrogen itself can be protonated, altering the electronic properties of the ring. While this deactivates the ring towards electrophilic attack, it can influence other potential side reactions. The lone pair on the pyridine nitrogen can also act as a Lewis base and may interfere with certain catalytic processes, though this is more relevant in metal-catalyzed reactions.[7]
Step-by-Step Solutions:
-
Control Reaction Temperature and Time:
-
Maintain a gentle reflux and avoid aggressive heating. Use a heating mantle with a temperature controller for precise regulation.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
-
Alternative Esterification Methods: If Fischer esterification consistently leads to degradation, consider milder, alternative methods that do not require strong acid and high heat:
-
Acyl Chloride Formation: Convert 4-aminopicolinic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride[8]. The resulting acyl chloride is highly reactive and will readily react with ethanol at lower temperatures to form the ester. This method avoids strong acid catalysis for the esterification step itself.
-
Coupling Agent-Mediated Esterification: Use standard peptide coupling agents (e.g., DCC, EDC) to activate the carboxylic acid, followed by the addition of ethanol. This is a very mild and effective method, though it is more expensive in terms of reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to this compound?
A1: The most straightforward and commonly employed method is the direct Fischer esterification of 4-aminopicolinic acid with an excess of ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid[5][6]. This one-step process is often preferred for its simplicity and cost-effectiveness.
Q2: How should I properly work up and purify the product after a Fischer esterification?
A2: A standard workup procedure involves the following steps:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled mixture into a beaker containing ice and a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary[9].
Q3: Can the pyridine nitrogen interfere with the esterification reaction?
A3: In the context of Fischer esterification, the acidic conditions will lead to the protonation of the pyridine nitrogen. This protonation deactivates the ring towards electrophilic substitution but does not directly inhibit the esterification at the carboxyl group. However, in other reaction types, such as metal-catalyzed cross-couplings, the basicity of the pyridine nitrogen can be problematic as it may coordinate to the metal center and inhibit catalysis[7].
Q4: What are some alternative synthetic pathways to this compound if 4-aminopicolinic acid is not available?
A4: A multi-step synthesis starting from picolinic acid is a viable alternative. A common sequence involves:
-
N-Oxide Formation: Oxidation of picolinic acid to picolinic acid N-oxide.
-
Nitration: Nitration of the N-oxide, which directs the nitro group to the 4-position, yielding 4-nitropicolinic acid N-oxide.
-
Reduction: Reduction of both the nitro group and the N-oxide simultaneously using catalytic hydrogenation (e.g., H₂ over Pd/C) or other reducing agents to give 4-aminopicolinic acid[5].
-
Esterification: The resulting 4-aminopicolinic acid can then be esterified as previously described.
Optimized Experimental Protocol: Fischer Esterification
This protocol is designed to maximize the yield of this compound from 4-aminopicolinic acid.
Materials:
-
4-Aminopicolinic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer, Separatory funnel, Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminopicolinic acid (1.0 eq) in absolute ethanol (10-20 fold molar excess).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-24 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase).
-
Work-up:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash once with brine.
-
-
Isolation:
-
Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Serves as both reactant and solvent; excess drives equilibrium. |
| Catalyst | Conc. H₂SO₄ (0.1-0.2 eq) | Protonates the carbonyl, increasing electrophilicity. |
| Temperature | Reflux (~78-80 °C) | Increases reaction rate and solubility of starting material. |
| Reaction Time | 4-24 hours | Monitor by TLC to avoid degradation from prolonged heating. |
Visualizing the Workflow
A clear understanding of the process flow is critical for successful synthesis and troubleshooting.
Sources
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Ethyl 4-aminopicolinate
Welcome to the technical support center for the purification of Ethyl 4-aminopicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key chemical intermediate. We will move beyond simple procedural steps to explore the underlying principles and troubleshoot common challenges encountered during this critical purification process.
Core Principles: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2] For this compound, a polar molecule featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ester and pyridine nitrogen, the choice of solvent is paramount.[3] The ideal solvent will dissolve the crude material completely at an elevated temperature but will have limited solvating power as the solution cools, forcing the pure compound to crystallize while impurities remain in the solution (the "mother liquor").[4][5]
Experimental Protocol: Recrystallization of this compound
This protocol provides a robust, self-validating methodology for purifying crude this compound. The primary method described utilizes a mixed-solvent system of ethanol and water, which is often effective for compounds with intermediate polarity.
Step 1: Solvent System Selection
Before committing to a large-scale purification, it is crucial to screen several solvents to identify the optimal system.
-
Preparation : Place approximately 50 mg of crude this compound into several small test tubes.
-
Screening : To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) at room temperature.
-
Observation at Room Temperature : Note the solubility. A suitable solvent will not dissolve the compound at room temperature.[5] Solvents that fully dissolve the compound are unsuitable for single-solvent recrystallization.
-
Observation at Elevated Temperature : Gently heat the tubes containing undissolved solid in a water bath. Add the solvent dropwise until the solid just dissolves. An ideal solvent will dissolve the compound completely near its boiling point.[6]
-
Cooling : Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
Step 2: Main Recrystallization Procedure (Ethanol/Water System)
-
Dissolution : Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL). Add the primary solvent (ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot ethanol to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended) : If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step removes insoluble contaminants.
-
Addition of Anti-Solvent : While the ethanol solution is still hot, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation. Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Crystallization : Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals and prevents the trapping of impurities that occurs with rapid precipitation.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of an ice-cold ethanol/water mixture to rinse away any remaining mother liquor.[6] Using a cold solvent minimizes the loss of the purified product.[6]
-
Drying : Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My compound separated as a liquid "oil" instead of forming crystals. What is happening and how do I fix it?
A1: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[7][8] The melting point of your crude material may be significantly depressed by impurities.[9] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[10]
-
Immediate Action: Re-heat the solution to dissolve the oil completely. Add a small amount (10-20% more) of the primary solvent (the one in which the compound is more soluble, e.g., ethanol) to decrease the saturation point.[7][11]
-
Revised Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This allows the solution to reach a lower temperature before saturation, hopefully one that is below the compound's melting point.
-
Advanced Solution: If oiling persists, consider purifying the solution with activated charcoal before crystallization. A small amount of charcoal can be added to the hot solution, which is then maintained at temperature for a few minutes before being removed via hot filtration. This can remove impurities that cause melting point depression.[7][12]
Q2: I have cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: This is a common issue that typically arises from two main causes: using too much solvent or the formation of a stable supersaturated solution.
-
Excess Solvent: The most likely cause is that the solution is not saturated at the lower temperature because too much solvent was added initially.[7] To fix this, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% by volume) to increase the concentration of the solute. Then, repeat the slow cooling process.[7]
-
Inducing Crystallization: If the solution is supersaturated, crystallization needs to be initiated.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[7][8]
-
Seeding: If available, add a tiny crystal of pure this compound (a "seed crystal") to the cooled solution.[13] This provides a template for other molecules to crystallize upon, triggering the process.[7][13]
-
Q3: My crystals formed almost instantly as a fine powder when I started cooling. Is this a problem?
A3: Yes, this is a sign of "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, leading to a less pure final product.[7] The goal is slow, methodical crystal growth.
-
Solution: Re-heat the flask to redissolve the solid. Add a small amount of additional hot solvent (just enough to exceed the minimum required for dissolution) and repeat the cooling process, ensuring it is much slower this time.[7] Placing the flask in an insulated container (like a beaker with paper towels) can promote gradual cooling.
Q4: My final yield is very low. What are the likely causes?
A4: A low yield can result from several procedural errors throughout the recrystallization process.[6]
-
Using too much solvent: This is a primary cause, as a significant portion of your product will remain dissolved in the mother liquor even when cold.[6]
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete cooling: Ensure the solution has spent adequate time in an ice bath to maximize precipitation.
-
Excessive washing: Using too large a volume of washing solvent, or using a solvent that is not ice-cold, will dissolve and wash away some of your purified crystals.[6]
Troubleshooting Decision Flowchart
Caption: A decision-making flowchart for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: How can I assess the purity of my final product?
A: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A successful recrystallization should result in a product with a sharp melting point range that is close to the literature value. When analyzed by TLC against the crude material, the purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
Q: Why is a mixed-solvent system used?
A: A mixed-solvent system is employed when no single solvent has the ideal solubility properties.[5] The technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent"). This allows for fine-tuned control over the solubility and can be very effective for inducing crystallization.[13]
Q: Can I reuse the mother liquor to get more product?
A: Yes, this is possible. The mother liquor contains dissolved product. By concentrating the mother liquor (boiling off some solvent) and re-cooling, a second crop of crystals can often be obtained. However, be aware that this second crop is typically less pure than the first, as the concentration of impurities is higher in the remaining solvent.[7]
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | Polar solvents (e.g., Ethanol, Isopropanol) or a mixed system (e.g., Ethanol/Water). | Matches the polar nature of this compound ("like dissolves like").[4][14] |
| Dissolution Temp. | At or near the boiling point of the solvent. | To maximize solubility and use the minimum amount of solvent.[4] |
| Cooling Rate | Slow and undisturbed. | Promotes the formation of large, pure crystals and prevents impurity inclusion.[7] |
| Final Cooling | Ice-water bath (0-5 °C). | Maximizes the yield by minimizing the product's solubility in the solvent. |
| Washing Solvent | Ice-cold recrystallization solvent mixture. | Rinses away impurities without dissolving a significant amount of the pure product.[6] |
References
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from Brainly.com. [Link]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from ijpronline.com. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from r/chemistry. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from EBSCO Information Services. [Link]
- Unknown Source. recrystallization.pdf. (This source could not be fully verified but contains standard chemical principles).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
Brainly. (2023). Complete the following paragraph describing the selection of an appropriate solvent for. Retrieved from Brainly.com. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from Wired Chemist. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube. [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from University of York Chemistry Teaching Labs. [Link]
-
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from ACS Publications. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace. [Link]
- Unknown Source. Solvent selection for recrystallization: An undergraduate organic experiment. (This source could not be fully verified but contains standard chemical principles).
- Unknown Source. Recrystallization1. (This source could not be fully verified but contains standard chemical principles).
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from Biocyclopedia. [Link]
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. mt.com [mt.com]
- 3. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. brainly.com [brainly.com]
- 13. scispace.com [scispace.com]
- 14. brainly.com [brainly.com]
Technical Support Center: Synthesis of Ethyl 4-aminopicolinate
Welcome to the technical support guide for the synthesis and purification of Ethyl 4-aminopicolinate (CAS 773140-43-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing impurities from this versatile synthetic building block.[1][2] We will delve into the causality behind experimental choices, providing field-proven insights to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, for common syntheses involving the amination of a 4-halopicolinate precursor, you can typically expect to find:
-
Unreacted Starting Material: Such as Ethyl or Methyl 4-chloropicolinate.[3][4]
-
Hydrolysis Product: 4-Aminopicolinic acid, formed by the hydrolysis of the ethyl ester group. This is one of the most prevalent impurities, often formed during aqueous workup steps.[5][6]
-
Transesterification Products: If using a different alcohol as a solvent than the one corresponding to the ester (e.g., recrystallizing this compound from methanol), you may form the corresponding methyl ester.[7]
Q2: My final product has a pink or brownish tint. Is this an impurity and how do I remove it?
A2: A pale-yellow to yellow-brown color is often reported for this compound. However, a distinct pink or brown coloration can indicate the presence of trace oxidized impurities or residual reagents. Often, these colored impurities can be removed by recrystallization with the addition of a small amount of activated carbon, followed by hot filtration. A patent for preparing 4-aminopyridine suggests dissolving the crude product in absolute ethanol, adding activated carbon, stirring at a moderate temperature (e.g., 40°C), and filtering to decolorize the solution before proceeding with crystallization.[8]
Q3: Can I use a strong base like sodium hydroxide during my workup to remove acidic impurities?
A3: It is strongly discouraged. While a strong base would effectively deprotonate and solubilize any acidic impurities, it will also readily catalyze the hydrolysis of your desired ethyl ester product, converting it into the water-soluble 4-aminopicolinate salt.[9][10] This would lead to a significant loss of yield. A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is the preferred choice for neutralizing acidic components without promoting significant ester hydrolysis.[11]
Troubleshooting Guide: Tackling Specific Impurities
This section provides a detailed, question-and-answer guide to identifying and removing the most common impurities encountered during the synthesis of this compound.
Impurity 1: 4-Aminopicolinic Acid (Hydrolysis Product)
The presence of both an amino group and a carboxylic acid makes this impurity amphoteric, but its acidic nature is key to its removal.
Q: How can I confirm the presence of 4-aminopicolinic acid in my crude product?
A: The most straightforward method is Thin Layer Chromatography (TLC). The carboxylic acid group makes 4-aminopicolinic acid significantly more polar than the ethyl ester. It will have a much lower Rf value (it will stick closer to the baseline) than your product. You can also use ¹H NMR; the broad singlet of the carboxylic acid proton is often visible, although it can exchange with residual water.
Q: What is the most effective way to remove 4-aminopicolinic acid?
A: An acid-base extraction is the most efficient method.[9] By washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with a weak aqueous base, you can selectively remove the acidic impurity.
-
Why it works: A weak base like sodium bicarbonate will deprotonate the carboxylic acid of the impurity, forming the highly water-soluble sodium 4-aminopicolinate salt. This salt will partition into the aqueous layer, while your desired ester, which is not acidic, remains in the organic layer.[11]
Workflow: Acid-Base Extraction for Impurity Removal
Caption: Workflow for removing acidic impurities via extraction.
Impurity 2: Unreacted Ethyl 4-chloropicolinate (Starting Material)
This impurity is structurally similar to the product but lacks the basic amino group, a key difference for purification.
Q: My reaction hasn't gone to completion. How do I remove the leftover starting material?
A: Since the starting material is neutral and your product contains a basic amino group, you can exploit this difference using either acid-base extraction or column chromatography.
-
Acid-Base Extraction (Alternative): Dissolve the crude mixture in an organic solvent. Extract with a dilute aqueous acid (e.g., 1M HCl). Your product's amino group will be protonated, forming a water-soluble ammonium salt that moves to the aqueous layer. The neutral starting material will remain in the organic layer, which can be discarded. Afterward, basify the aqueous layer with a weak base (e.g., NaHCO₃) to a pH of 7-8 and re-extract your product back into an organic solvent.[12][13] Caution: Maintaining a pH between 7 and 8 is critical during extraction to minimize hydrolysis of the ester.[13]
-
Column Chromatography: This is a very effective method. The basicity of the product's amino group can cause it to streak or "tail" on standard silica gel. To counter this, you can either:
-
Use an amine-functionalized silica column.[14]
-
Add a small amount (0.5-1%) of a competing base like triethylamine or ammonia to your mobile phase (e.g., a hexane/ethyl acetate gradient).[15] This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
-
Pathway: Common Reaction and Side-Reaction
Caption: Formation of product and a common hydrolysis impurity.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is optimized for removing acidic impurities like 4-aminopicolinic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
First Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Flash Column Chromatography
This protocol is designed to separate the product from less polar/neutral impurities like unreacted starting material.
-
Column & Solvent Preparation: Prepare a silica gel column. Select a mobile phase system, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Add 0.5-1% triethylamine (TEA) to the prepared mobile phase to prevent peak tailing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or load the liquid directly onto the column ("wet loading").
-
Elution: Begin elution with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate + 1% TEA) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Recrystallization
Recrystallization is excellent for removing small amounts of various impurities from a solid product.
-
Solvent Selection: The ideal solvent (or solvent pair) is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For amino esters, solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol can be effective.[16][17]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Summary Table
| Impurity Name | Typical Impurity Type | Recommended Primary Purification Method | Alternative/Secondary Method |
| 4-Aminopicolinic Acid | Acidic / Polar | Acid-Base Extraction (with weak base) | Column Chromatography |
| Ethyl 4-chloropicolinate | Neutral / Less Polar | Flash Column Chromatography | Acid-Base Extraction (acid wash) |
| Colored Impurities | Trace / Oxidized | Recrystallization (with activated carbon) | Flash Column Chromatography |
References
-
Wikipedia. Acid–base extraction. [Link]
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 388-393. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. [Link]
- Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
European Patent Office. EP 0474096 B2 - Method for extracting amino acid ester. [Link]
-
Meissner, A., et al. (2019). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 12-16. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link]
-
Sorbead India. Amino Acid Purification - Column Chromatography. [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification? [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
PubChem. Methyl 4-Chloropicolinate. [Link]
-
ChemBK. methyl 4-chloropicolinate. [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29343. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
Separation and Refining of Amino acids. [Link]
-
Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases. Drug Metabolism and Disposition, 32(5), 505-511. [Link]
-
ResearchGate. (2005). 4Hydroxyquinol2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4Amino2-oxoquinoline-3-carboxylic Acids. [Link]
-
Ausubel, F. M., et al. (2003). Purification of DNA by anion-exchange chromatography. Current protocols in molecular biology, Chapter 2, Unit 2.1B. [Link]
- Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
PubChem. Methyl 4-aminopyridine-2-carboxylate. [Link]
-
Staliński, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6469. [Link]
-
Hopper, D. J., & Taylor, D. G. (1977). The purification and properties of p-cresol-(acceptor) oxidoreductase (hydroxylating), a flavocytochrome from Pseudomonas putida. Biochemical Journal, 167(1), 155–162. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 3. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 7. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Ethyl 4-aminopicolinate Reactions
Welcome to the technical support guide for Ethyl 4-aminopicolinate. This versatile building block, prized in pharmaceutical and materials science research, possesses multiple reactive sites that can, under suboptimal conditions, lead to the formation of undesired side products. This guide is structured to help you anticipate, identify, and troubleshoot these challenges, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered during reactions with this compound. Each entry details the potential problem, explains the underlying chemical mechanism, and provides a step-by-step troubleshooting protocol.
FAQ 1: I'm observing a high molecular weight impurity (approx. 295 g/mol ) in my amide coupling reaction. What is it and how can I prevent it?
Answer: This common impurity is most likely the amide-linked dimer, N-(2-(ethoxycarbonyl)pyridin-4-yl)-4-aminopicolinamide. It forms when a molecule of this compound acts as a nucleophile (via its 4-amino group) and attacks another activated molecule of itself, which is acting as an electrophile. This self-condensation is a competitive process in any reaction designed to acylate the 4-amino group.[1][2]
The reaction is particularly prevalent when the concentration of the activated ester is high, or when the intended nucleophile is sterically hindered or electronically poor, making it a less competitive reactant.
Caption: Self-condensation of this compound.
-
Reverse Addition: Instead of adding the coupling reagent to a mixture of the amine and acid, try a "reverse addition." Pre-mix your carboxylic acid of interest with the coupling reagent (e.g., EDC, HATU) to form the activated species, and then add this activated mixture slowly to a solution of this compound.[3][4] This ensures the activated acid is more likely to encounter your desired amine rather than another molecule of the starting material.
-
Temperature Control: Perform the reaction at 0 °C or even lower. Reduced temperatures decrease the rate of the undesired self-condensation reaction more significantly than the desired coupling.
-
Choice of Coupling Reagent: For sluggish reactions, consider more potent coupling reagents like HATU or COMU, which can accelerate the desired reaction rate to outcompete dimerization. However, be mindful that highly reactive conditions can sometimes promote side reactions if not controlled.[4]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of this compound relative to your carboxylic acid to ensure the activated acid is consumed efficiently.
FAQ 2: During aqueous workup or purification, I'm seeing a new, highly polar spot on my TLC plate and losing yield. Is my product decomposing?
Answer: Yes, you are likely observing hydrolysis of the ethyl ester to the corresponding 4-aminopicolinic acid. The ester functional group is susceptible to cleavage under both acidic and basic aqueous conditions.[5][6] Basic conditions promote saponification via hydroxide attack, while acidic conditions catalyze hydrolysis by protonating the carbonyl oxygen, making it more electrophilic.[7] This carboxylic acid byproduct is significantly more polar and often insoluble in common organic extraction solvents, leading to yield loss.
Caption: Acid or base-catalyzed hydrolysis of the ester.
-
Anhydrous Workup: If possible, avoid an aqueous workup entirely. Quench the reaction with a non-aqueous scavenger (e.g., for excess acyl chloride, add a small amount of anhydrous isopropanol). Filter any salts and proceed directly to solvent evaporation and chromatography.
-
pH-Neutral Extraction: If an aqueous wash is necessary, use a saturated solution of sodium chloride (brine) instead of acidic or basic solutions. Brine helps to break up emulsions and has a near-neutral pH. Avoid using sodium bicarbonate washes unless absolutely necessary, and if so, perform the extraction quickly at low temperatures.
-
Purification Strategy: Use silica gel that has been neutralized. Standard silica gel can be slightly acidic. You can prepare a neutralized column by flushing it with your eluent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) before loading your sample.
-
Storage: Store this compound in a desiccator, as ambient moisture can cause slow hydrolysis over time.
FAQ 3: My reaction required high temperatures, and I'm isolating 4-aminopyridine as a major byproduct. What happened to the ester group?
Answer: This indicates that a two-step degradation process has occurred: hydrolysis followed by decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are known to undergo thermal decarboxylation, often facilitated by a zwitterionic intermediate in what is known as the Hammick reaction mechanism.[8][9][10] While the ethyl ester itself is stable, if trace amounts of water are present at high temperatures, the ester will first hydrolyze to 4-aminopicolinic acid. This acid intermediate is then thermally unstable and readily loses CO₂, yielding 4-aminopyridine.
Caption: Sequential hydrolysis and decarboxylation at high temp.
-
Lower Reaction Temperature: This is the most critical factor. Explore alternative catalytic systems, solvents, or microwave irradiation protocols that might allow the desired transformation to occur at a lower temperature.
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use molecular sieves in the reaction vessel to scavenge any adventitious water.
-
Reaction Time: Minimize reaction time at elevated temperatures. Monitor the reaction closely by TLC or LCMS and stop the heating as soon as the starting material is consumed.
-
Avoid Protic Acids: Strong protic acids can catalyze the initial hydrolysis step. If an acid catalyst is required, consider using a Lewis acid that is less likely to donate protons to water.
Summary of Common Side Products
| Side Product | Structure | Probable Cause | Key Preventative Measures |
| Amide-Linked Dimer | N-(2-(ethoxycarbonyl)pyridin-4-yl)-4-aminopicolinamide | Self-condensation during acylation | Reverse addition of reagents, low temperature (0 °C), use of a slight excess of the amine. |
| 4-Aminopicolinic Acid | 4-amino-2-pyridinecarboxylic acid | Hydrolysis of the ethyl ester | Anhydrous or pH-neutral workup, use of neutralized silica gel, proper storage. |
| 4-Aminopyridine | 4-pyridinamine | Hydrolysis followed by thermal decarboxylation | Avoid high reaction temperatures (>150 °C), ensure strict anhydrous conditions. |
| N-Oxide | This compound N-oxide | Oxidation of the pyridine nitrogen | Use peroxide-free solvents, run reactions under an inert atmosphere (N₂ or Ar). |
Reference Experimental Protocols
Protocol 1: Best-Practice for Amide Coupling (Minimizing Dimerization)
-
Vessel 1 Preparation: In a flame-dried flask under an inert atmosphere (N₂), dissolve this compound (1.05 eq.) in anhydrous DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Vessel 2 Preparation: In a separate flame-dried flask, dissolve the carboxylic acid of interest (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.
-
Activation & Addition: To the solution in Vessel 2, add DIPEA (2.5 eq.) and stir for 5-10 minutes at room temperature to allow for pre-activation of the acid.
-
Slow Addition: Using a syringe pump, add the activated acid solution from Vessel 2 to the cooled amine solution in Vessel 1 over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C, monitoring progress by TLC or LCMS. Let it slowly warm to room temperature if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (if an acid scavenger is needed, perform quickly), water, and finally, saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography on silica gel.
Protocol 2: Non-Aqueous Workup Procedure (Avoiding Hydrolysis)
-
Reaction Quench: Once the reaction is deemed complete by TLC/LCMS, cool the mixture to 0 °C.
-
Solid Removal: If the reaction has generated insoluble salts (e.g., from coupling reagents), filter the crude reaction mixture through a pad of Celite®, washing the pad with a small amount of the reaction solvent.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Direct Purification: Dissolve the crude residue in a minimal amount of DCM and directly load it onto a silica gel column for purification. This method completely avoids contact with water, preserving the ester group.
References
- Dunn, G. E., & Lee, K. C. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(1), 19-25.
-
Wikipedia contributors. (2023). Hammick reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Li, W., et al. (2019). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]
-
ResearchGate. (2004). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. ResearchGate. [Link]
-
Dejneka, T., & Farcasiu, D. (1975). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Bulgarian Academy of Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Wikipedia contributors. (2023). Self-condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Organic Syntheses. (n.d.). Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. Organic Syntheses. [Link]
-
PubMed. (2004). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases. PubMed. [Link]
-
ResearchGate. (2007). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. PubChem. [Link]
-
NC State University Libraries. (n.d.). Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry. NC State University Libraries. [Link]
- Google Patents. (1958). Condensation of ethyl acetate - US2843622A.
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 4-Aminopicolinate Stability and Degradation
Welcome to the comprehensive technical support guide for Ethyl 4-aminopicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice regarding the stability and degradation of this important chemical intermediate. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the integrity of your experiments and the quality of your results.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring an aminopyridine core and an ethyl ester, presents specific stability considerations that must be carefully managed to prevent the formation of impurities and ensure reproducible outcomes. This guide will delve into the potential degradation pathways, recommended storage and handling procedures, and provide robust troubleshooting protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] Some suppliers recommend storage at 2-8°C, which may be suitable for shorter periods.[2] The key is to minimize exposure to moisture, light, and elevated temperatures to prevent degradation. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidative degradation, particularly if it will be stored for an extended period.
Q2: What are the primary degradation pathways I should be concerned about?
Based on the chemical structure of this compound, the two primary degradation pathways of concern are:
-
Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to form 4-aminopicolinic acid and ethanol. This process can be accelerated by the presence of water and elevated temperatures.
-
Oxidation of the Aminopyridine Ring: The electron-rich aminopyridine ring is prone to oxidation. This can lead to the formation of various oxidation products, including N-oxides and hydroxylated derivatives.[3][4] Exposure to air (oxygen) and certain metal ions can catalyze these reactions.
Q3: Is this compound sensitive to light?
Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[5] It is recommended to store this compound in an amber vial or a light-blocking container to minimize exposure to UV and visible light. Photolytic stress can lead to the formation of colored degradants and a decrease in purity.
Q4: What solvents are compatible with this compound for short-term storage in solution?
For short-term storage in solution, it is best to use anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane. Protic solvents, especially in the presence of trace amounts of acid or base, can promote the hydrolysis of the ester. If aqueous solutions are necessary for your experiment, they should be prepared fresh and used immediately. The stability in solution is highly dependent on the pH, with acidic and basic conditions accelerating degradation.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in your HPLC chromatogram, particularly an early eluting peak corresponding to 4-aminopicolinic acid.
-
A noticeable decrease in the peak area of the parent compound over a short period.
-
Discoloration of the solution.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | The ethyl ester is being hydrolyzed to the carboxylic acid due to the presence of water and/or acidic/basic conditions. | 1. Use Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous. 2. Control pH: If working in an aqueous environment is unavoidable, buffer the solution to a neutral pH (around 7). Prepare buffers fresh. 3. Work at Low Temperatures: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis. |
| Oxidation | The aminopyridine ring is being oxidized by dissolved oxygen or other oxidizing agents. | 1. Degas Solvents: Before use, degas your solvents by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum. 2. Use Fresh Solvents: Prepare solutions fresh and avoid storing them for extended periods, even at low temperatures. 3. Avoid Metal Contamination: Ensure all glassware is scrupulously clean to avoid trace metal catalysis of oxidation. |
Issue 2: Inconsistent Results in Synthetic Reactions
Symptoms:
-
Variable yields in reactions where this compound is a starting material.
-
Formation of unexpected side products.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Purity of Starting Material | The initial purity of your this compound may be compromised due to improper storage or handling. | 1. Verify Purity: Before use, verify the purity of your starting material using a validated analytical method such as HPLC or NMR.[6][7] 2. Purify if Necessary: If impurities are detected, consider purifying the starting material by recrystallization or column chromatography. |
| Reaction Conditions | The reaction conditions (e.g., temperature, pH, solvent) may be promoting the degradation of the starting material or product. | 1. Optimize Temperature: Run small-scale experiments at different temperatures to find the optimal balance between reaction rate and stability. 2. Screen Solvents: Test a range of anhydrous, aprotic solvents to identify one that provides good solubility without promoting degradation. |
Issue 3: Artifacts in HPLC Analysis
Symptoms:
-
Appearance of "ghost peaks" or extraneous peaks in the chromatogram of a blank injection.[8]
-
Poor peak shape or tailing for the this compound peak.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Contamination | Impurities in the mobile phase can lead to ghost peaks.[9] | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. 2. Filter Mobile Phase: Filter all mobile phases through a 0.22 µm filter before use. |
| Column Contamination | Residual basic compounds from previous analyses can interact with the acidic silanols on the column, leading to poor peak shape. | 1. Dedicated Column: If possible, dedicate a column for the analysis of basic compounds like this compound. 2. Column Washing: Implement a robust column washing procedure between analyses. |
| Analyte Adsorption | The basic amino group can interact with the silica support of the column, causing peak tailing. | 1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. 2. Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of this compound.[10][11] This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 7) is a good starting point.
-
For identification of degradation products, use HPLC coupled with mass spectrometry (LC-MS).
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
- Dolan, J. W. (2002). HPLC troubleshooting: Ghost peaks. LCGC North America, 20(4), 346-349.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: a case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-56.
- Popa-Burke, I., et al. (2014). The effect of initial purity on the stability of solutions in storage. Journal of Biomolecular Screening, 19(2), 308-316.
- Foti, C., & Renzulli, C. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(9), 868.
- Guillarme, D., & Veuthey, J. L. (2009). HPLC for the analysis of pharmaceuticals. John Wiley & Sons.
- Klick, S., et al. (2005). Toward a general strategy for the identification of degradation products in stressed pharmaceutical samples by liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875-886.
- Tønnesen, H. H. (2004).
- ICH. (2006). Q2 (R1): Validation of analytical procedures: text and methodology.
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
PubChem. (n.d.). Dalfampridine. Retrieved from [Link]
- Lee, D. Y., et al. (2013). Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. Drug Metabolism and Disposition, 41(11), 1955-1963.
- Popa-Burke, I., et al. (2013). The effect of initial purity on the stability of solutions in storage. Journal of Biomolecular Screening, 19(2), 308-316.
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
- Lee, D. Y., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug metabolism and disposition, 41(11), 1955-1963.
- Foti, C., & Renzulli, C. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(9), 868.
- Klick, S., et al. (2005). Toward a general strategy for the identification of degradation products in stressed pharmaceutical samples by liquid chromatography/mass spectrometry. Journal of pharmaceutical and biomedical analysis, 38(5), 875-886.
- Tønnesen, H. H. (Ed.). (2004).
- Dolan, J. W. (2002). HPLC Troubleshooting: Ghost Peaks. LCGC North America, 20(4), 346-349.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Popa-Burke, I., Novick, S., Lane, C. A., Hogan, R., Torres-Saavedra, P., Hardy, B., ... & Miller, L. (2014). The effect of initial purity on the stability of solutions in storage. Journal of biomolecular screening, 19(2), 308-316.
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | 773140-43-5 [sigmaaldrich.com]
- 3. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of initial purity on the stability of solutions in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rjptonline.org [rjptonline.org]
- 11. biopharminternational.com [biopharminternational.com]
Optimal storage conditions for Ethyl 4-aminopicolinate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-aminopicolinate (CAS 773140-43-5). It is designed to address common questions and troubleshooting scenarios related to the optimal storage, handling, and use of this reagent to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: There seem to be conflicting storage temperature recommendations for solid this compound, with some suppliers suggesting -20°C and others 2-8°C. Which is correct and why?
This is a critical observation and a common point of confusion. The discrepancy in storage temperature recommendations—ranging from 2-8°C to -20°C[1]—likely stems from a balance between preventing chemical degradation and managing practical laboratory considerations.
-
The Rationale for 2-8°C Storage: Storing at refrigerated temperatures is often sufficient to slow down many chemical degradation processes for relatively stable solid compounds. This temperature range is convenient for frequently accessed reagents.
-
The Rationale for -20°C Storage: This lower temperature provides a more robust safeguard against long-term degradation. For a compound with functional groups susceptible to slow degradation at higher temperatures, -20°C storage offers an added layer of protection, especially for long-term storage. It significantly reduces the kinetic energy of molecules, thereby minimizing the rate of potential decomposition reactions.
Senior Application Scientist's Recommendation: For long-term storage (greater than 6 months) or to ensure the highest possible purity for sensitive applications, storing the solid compound at -20°C is the most conservative and recommended approach. For short-term, routine use, 2-8°C is likely acceptable, provided the material is protected from atmospheric moisture and light. Always refer to the Certificate of Analysis (CoA) provided by your specific supplier for any lot-specific storage recommendations.
Q2: What are the primary degradation pathways for this compound that I should be aware of?
While specific degradation kinetics for this compound are not extensively published, based on its chemical structure—an ester of a picolinic acid derivative with an amino group—we can anticipate several potential degradation pathways:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield 4-aminopicolinic acid and ethanol. This reaction can be catalyzed by the presence of moisture, and the rate of hydrolysis can be influenced by pH if the compound is in solution. Esters are known to be vulnerable to hydrolysis, which can be a significant degradation pathway.[2][3]
-
Oxidation: The aminopyridine ring is electron-rich and can be susceptible to oxidation, especially in the presence of air and light. This could lead to the formation of N-oxides or other oxidized derivatives.
-
Photodegradation: Pyridine derivatives can be light-sensitive.[4] Exposure to UV or even ambient laboratory light over extended periods could lead to decomposition. It is crucial to store the compound in a light-protected container.
Q3: I've noticed a change in the color of the solid this compound from pale-yellow to a more brownish hue. Is it still usable?
A color change is a visual indicator of potential chemical degradation. The pale-yellow to yellow-brown appearance is the expected physical form. However, a significant darkening or change to a distinct brown color could suggest the formation of degradation products, possibly due to oxidation or other decomposition pathways.
Before using a discolored reagent, it is highly recommended to:
-
Assess the impact on your experiment: For non-critical synthetic steps, its use might be acceptable. However, for sensitive assays or late-stage drug development, the presence of impurities could be detrimental.
-
Consider re-purification: If the material is valuable, purification via recrystallization or column chromatography might be an option.
-
Perform a quality control check: If you have access to analytical instrumentation, running a quick check (e.g., by HPLC or NMR) to assess the purity compared to a reference standard is the most reliable approach.
In the absence of these options, it is best to err on the side of caution and use a fresh, uncompromised lot of the reagent for critical experiments.
Q4: My experiments using this compound are giving inconsistent results. Could this be related to storage and handling?
Absolutely. Inconsistent experimental outcomes are frequently traced back to reagent instability. Here's how improper storage and handling of this compound could be the culprit:
-
Inaccurate Concentrations: If the compound has degraded, the actual concentration of the active molecule in your stock solution will be lower than calculated, leading to stoichiometry issues in reactions or inaccurate dose-response curves in biological assays.
-
Interference from Degradants: Degradation products can interfere with your reaction or assay. They might compete in a reaction, inhibit an enzyme, or have fluorescent properties that interfere with assay readouts.
-
Hygroscopic Nature: The amino group can make the compound hygroscopic. If the solid has absorbed water, this will affect the accuracy of weighing and could introduce water into moisture-sensitive reactions.
To mitigate these issues, it is crucial to follow the recommended storage and handling protocols diligently.
Troubleshooting Guide
| Issue | Potential Cause Related to Storage/Handling | Recommended Action |
| Failed or Low-Yield Reaction | - Degradation of this compound leading to lower molar equivalence.- Introduction of water from a hygroscopic reagent into a moisture-sensitive reaction. | - Use a fresh vial of the reagent.- If the existing vial must be used, dry it under vacuum before use.- Ensure proper handling techniques to minimize exposure to atmospheric moisture. |
| Inconsistent Biological Assay Results | - Inaccurate stock solution concentration due to compound degradation.- Interference from unknown degradation products. | - Prepare a fresh stock solution from a new vial of the compound.- Filter the stock solution before use to remove any particulates.- Re-qualify the new lot of the reagent in your assay. |
| Stock Solution Appears Cloudy or Precipitated | - The compound may have limited solubility in the chosen solvent.- The solution may have been stored at a temperature where the compound precipitates.- Degradation products may be insoluble. | - Gently warm the solution to see if the precipitate redissolves.- If solubility is the issue, consider a different solvent or a lower concentration.- If degradation is suspected, discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol for Preparation and Storage of a Stock Solution
This protocol provides a standardized method for preparing a stock solution of this compound, minimizing the risk of degradation and ensuring concentration accuracy.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, DMF, or as required by your experimental design)
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves
-
Analytical balance
-
Volumetric flask
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
-
Weighing:
-
Once at room temperature, quickly weigh the desired amount of the solid in a tared, dry container. Minimize the time the vial is open to the atmosphere.
-
-
Dissolution:
-
Transfer the weighed solid to a volumetric flask.
-
Add a portion of the anhydrous solvent and gently swirl to dissolve the solid. Sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly with a PTFE-lined cap.
-
For short-term storage (1-2 weeks), store the aliquots at 2-8°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
Data Presentation
Summary of Storage Conditions
| Parameter | Solid Compound | Stock Solution (in anhydrous solvent) |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | -20°C or -80°C (long-term) or 2-8°C (short-term) |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Purge headspace with an inert gas before sealing |
| Light | Protect from light (store in an amber vial or in the dark) | Store in amber vials |
| Container | Tightly sealed vial | Tightly sealed amber glass vial with PTFE-lined cap |
Visualization
Troubleshooting Workflow for Storage-Related Issues
Caption: Troubleshooting workflow for issues related to this compound.
References
-
ICH. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Accelerated stability assessment program (ASAP): a new approach to stability prediction. Journal of Pharmaceutical Sciences, 94(10), 2279-2291.
-
ICH. (2003). ICH Topic Q 1 E Evaluation of Stability Data Step 5. European Medicines Agency. [Link]
- Al-Shaboury, S. R., et al. (2012). Photo-degradation products of pramipexole. Bioorganic & Medicinal Chemistry Letters, 22(8), 2951-2953.
- Xu, F., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases... Drug Metabolism and Disposition, 32(5), 505-511.
- Arora, P. K. (2015). Bacterial degradation of 2-aminophenol. Environmental Science and Pollution Research, 22(19), 15337-15341.
- Montalbán, M. G., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(4), 239.
- Waterman, K. C., et al. (2014). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutical Research, 31(12), 3439-3449.
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Brauer, S. A., et al. (2021). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]
-
ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]
-
Tran, C., & Kapper, M. A. (2017). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
Sources
Troubleshooting low conversion rates in picolinate esterification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for picolinate esterification. As Senior Application Scientists, we understand that achieving high conversion rates in the synthesis of picolinate esters is crucial for your research and development endeavors. Picolinic acid and its derivatives are vital building blocks in medicinal and agrochemical development.[1] This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common challenges in your esterification reactions.
Troubleshooting Guide: Low Conversion Rates
Low conversion is one of the most common hurdles in picolinate esterification. This guide will walk you through potential causes and solutions in a systematic manner.
Q1: My Fischer esterification of picolinic acid is giving low yields. What are the primary factors I should investigate?
Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is fundamentally a reversible process.[2][3] The equilibrium between reactants and products is a major determinant of your final yield.[4] To drive the reaction towards the ester product, several factors must be optimized.
Core Issues to Address:
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the starting materials, hindering ester formation.[5][6]
-
Catalyst Activity: The choice and concentration of the acid catalyst are critical for activating the carboxylic acid.
-
Reaction Stoichiometry & Temperature: The ratio of alcohol to carboxylic acid and the reaction temperature significantly influence the reaction rate and equilibrium position.[7]
Troubleshooting Workflow:
Caption: Two-step picolinate esterification via the acid chloride.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor the progress of my picolinate esterification?
A: Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components like the picolinate ester, alcohol, and any volatile byproducts. [8]* High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the components of the reaction mixture, especially for less volatile compounds. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion by integrating the signals of the starting material and product.
Q: Can I use a heterogeneous catalyst for picolinate esterification?
A: Yes, heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. [8]Acidic ion-exchange resins, such as Amberlyst 15, are effective for esterification reactions. [9]Additionally, novel catalysts like UiO-66(Zr)-N(CH2PO3H2)2 have been reported for the synthesis of picolinates under ambient conditions. [10] Q: How can I effectively purify my picolinate ester?
A: The purification strategy depends on the properties of your ester and the impurities present.
-
Liquid-Liquid Extraction: If your ester is not miscible with water, you can wash the reaction mixture with an aqueous solution (e.g., sodium bicarbonate to remove unreacted acid, followed by brine) and extract the ester into an organic solvent. [11][12]* Column Chromatography: This is a very effective method for separating the desired ester from byproducts and unreacted starting materials. [8][13]* Distillation: For volatile esters, simple or fractional distillation can be used. [11] Q: What is the role of temperature in picolinate esterification?
A: Temperature plays a dual role:
-
Reaction Rate: Generally, higher temperatures increase the rate of reaction. [14]* Equilibrium: For exothermic esterification reactions, lower temperatures favor a higher equilibrium conversion, although the time to reach equilibrium will be longer. [14]For endothermic or thermally neutral reactions, higher temperatures will favor the products.
-
Selectivity: In some cases, lower temperatures can improve selectivity and reduce the formation of byproducts. [8] It is crucial to find an optimal temperature that balances a reasonable reaction rate with good selectivity and yield.
Data Summary Table
| Parameter | Recommendation for Fischer Esterification | Rationale |
| Stoichiometry | Use a large excess of the alcohol (e.g., 5-10 equivalents). | Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle). [4][15] |
| Catalyst | Strong protic acids (H₂SO₄, p-TsOH) or Lewis acids. | Efficiently protonates the carbonyl oxygen, making the carboxylic acid more electrophilic. [2][15] |
| Water Removal | Employ a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves). | Prevents the reverse reaction (ester hydrolysis) and drives the equilibrium to completion. [2][5] |
| Temperature | Typically reflux temperature of the alcohol or solvent. | Provides sufficient energy to overcome the activation energy barrier, ensuring a reasonable reaction rate. |
| Solvent | A non-polar solvent like toluene for azeotropic water removal, or use the excess alcohol as the solvent. | Toluene forms an azeotrope with water, facilitating its removal. Using excess alcohol as a solvent simplifies the reaction setup. [2] |
References
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- In the preparation of an ester the commonly used dehydr
- What Dehydrating Agents Do in Chemistry | RevisionDojo.
- Fischer–Speier esterific
- Fischer Esterific
- What are the advantages and disadvantages of Fischer esterific
- Optimizing Reaction Conditions for Pimelic Acid Monoesterification: A Technical Support Center - Benchchem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH.
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchG
- (PDF)
- Fischer Esterific
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- How to purify esterefication product?
- Esterification not Working (Separ
- Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549 | Journal of Natural Products - ACS Public
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. revisiondojo.com [revisiondojo.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Managing Reaction Exotherms in Aminopicolinate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic reactions in the context of aminopicolinate synthesis.
Q1: What is the primary source of exotherm in a typical aminopicolinate synthesis?
A1: The primary exothermic event in many aminopicolinate syntheses is the nucleophilic aromatic substitution (SNAr) of a leaving group (often a halogen, such as chlorine) on the picolinate ring by an amine. The formation of the new carbon-nitrogen bond is a thermodynamically favorable process that releases a significant amount of energy as heat.[1] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions relative to the nitrogen, facilitates this reaction.
Q2: Why is understanding the reaction exotherm so critical for safety and product quality?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[2] This can result in boiling of the solvent, reactor over-pressurization, and potentially, an explosion. From a product quality perspective, poor temperature control can lead to the formation of impurities, degradation of the desired product, and reduced yields.
Q3: What are the key process parameters to monitor for effective exotherm control?
A3: The most critical parameters to monitor and control are:
-
Reaction Temperature: Maintain a stable and low temperature, typically within a narrow, predetermined range.
-
Reagent Addition Rate: The amine or other nucleophile should be added at a slow, controlled rate to ensure that the heat generated can be effectively removed by the cooling system.
-
Stirring Efficiency: Vigorous and efficient stirring is crucial for uniform heat distribution and to prevent the formation of localized "hot spots" where the reaction can accelerate uncontrollably.
Q4: How can I estimate the potential thermal hazard of my specific aminopicolinate synthesis?
A4: The most reliable method is through reaction calorimetry.[2][3][4] Techniques like Heat Flow Calorimetry (HFC) or Reaction Calorimetry (RC) can provide crucial data, including:
-
Heat of Reaction (ΔHrxn): The total amount of heat released per mole of reactant.
-
Heat Flow Profile: The rate of heat release over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system.
In the absence of a calorimeter, a preliminary, rough estimation can be made by carefully monitoring the temperature during a small-scale trial with controlled reagent addition and efficient cooling. However, this is not a substitute for precise calorimetric measurements, especially during scale-up.
Troubleshooting Guide: Exotherm Management
This guide provides a structured approach to troubleshooting common issues related to exothermic events during aminopicolinate synthesis.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Rapid, Unexpected Temperature Spike (>5°C above setpoint) | 1. Reagent addition rate is too high: The rate of heat generation is exceeding the rate of heat removal. 2. Cooling system failure or inefficiency: The cooling bath temperature may be too high, or the heat transfer is poor. 3. Inadequate stirring: Localized concentration of reactants is causing a "hot spot." | Immediate Steps: 1. Stop reagent addition immediately. This will halt the primary source of heat generation. 2. Enhance cooling: Lower the setpoint of the cooling system or add more coolant (e.g., dry ice to an acetone bath). 3. Increase stirring speed if safe to do so, to improve heat dissipation. Follow-up Actions: - Re-evaluate the planned addition rate. A slower, more controlled addition is necessary. - Verify the performance of the cooling system before restarting the reaction. |
| Reaction Temperature Fluctuates Uncontrollably | 1. Poor mixing: Inefficient stirring is leading to uneven reaction rates. 2. Phase separation: If the reaction mixture is not homogeneous, the reaction may be occurring at the interface of two phases, leading to inconsistent heat generation. 3. Intermittent cooling: A cycling cooling system may be causing the fluctuations. | Corrective Measures: 1. Improve agitation: Use a more powerful overhead stirrer or a larger stir bar. Ensure the vortex is appropriate for the vessel size. 2. Consider a co-solvent: If phase separation is an issue, the addition of a co-solvent may improve homogeneity. 3. Use a continuous cooling system: A cryostat or a continuously circulating cooling system will provide more stable temperature control than a simple ice bath. |
| Initial Exotherm, Followed by a Stall and then a Sudden, Vigorous Reaction | 1. Induction period: Some reactions have an induction period where an intermediate species must build up before the main reaction proceeds. 2. Reagent accumulation: If the reaction is not initiating at the addition temperature, the added reagent can accumulate. A slight increase in temperature can then trigger a rapid, uncontrolled reaction of the accumulated material. | Preventative Strategy: 1. Confirm reaction initiation: Before starting the main reagent addition, add a small amount of the nucleophile and observe a slight, controlled exotherm to confirm the reaction has started. 2. Maintain a constant, low temperature: Do not allow the temperature to drift upwards during the addition phase. Emergency Response: - If a significant amount of reagent has been added without a corresponding exotherm, treat the situation as a potential for a delayed, runaway reaction. Be prepared for a sudden temperature increase and have emergency cooling on standby. |
| Exotherm is More Significant Than Anticipated During Scale-Up | 1. Reduced surface-area-to-volume ratio: Larger reactors have less surface area relative to their volume, which reduces the efficiency of heat transfer.[2] 2. Mixing is less efficient at larger scales: Achieving homogeneous mixing in a larger volume is more challenging. | Scale-Up Best Practices: 1. Perform calorimetric studies: Obtain accurate heat of reaction and heat flow data at the lab scale to model the thermal behavior at a larger scale. 2. Do not scale up linearly: A 10x increase in batch size may require more than a 10x increase in cooling capacity. 3. Pilot plant studies: Conduct intermediate-scale reactions to validate the process parameters before moving to full production scale. |
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Reaction Monitoring for Preliminary Hazard Assessment
This protocol describes a method for assessing the exothermic potential of an aminopicolinate synthesis on a small scale.
Objective: To qualitatively assess the exotherm and identify potential for thermal runaway.
Materials:
-
Jacketed lab reactor (250 mL) with overhead stirring
-
Temperature probe connected to a data logger
-
Controlled addition pump (e.g., syringe pump)
-
Circulating cooling system
-
Chloropicolinate derivative
-
Amine nucleophile
-
Anhydrous solvent
Procedure:
-
Set up the jacketed reactor with the overhead stirrer, temperature probe, and addition pump.
-
Charge the reactor with the chloropicolinate derivative and solvent.
-
Begin stirring and cool the reactor to the desired initial temperature (e.g., 0 °C).
-
Once the temperature is stable, begin the slow, controlled addition of the amine nucleophile via the syringe pump at a pre-determined rate.
-
Continuously monitor and log the internal reaction temperature.
-
Observe for any significant deviation between the internal temperature and the jacket temperature. A large and increasing difference indicates a strong exotherm.
-
After the addition is complete, continue to monitor the temperature until it returns to the jacket temperature, indicating the completion of the reaction.
Data Analysis:
-
Plot the internal temperature and jacket temperature over time.
-
The maximum temperature reached and the rate of temperature increase provide a qualitative measure of the reaction's exothermicity.
Visualizations: Workflows and Logic Diagrams
Diagram 1: Decision-Making Workflow for Managing a Temperature Excursion
Caption: Workflow for responding to a temperature excursion.
Diagram 2: Key Factors Influencing Reaction Exotherm
Caption: Factors influencing the rate of heat generation.
References
-
Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE. Retrieved from [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Reaction calorimeter. In Wikipedia. Retrieved from [Link]
-
Kappe, C. O., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Retrieved from [Link]
-
Staub, F., et al. (2019). Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry. Organic Process Research & Development. Retrieved from [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]
-
Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Ethyl 4-aminopicolinate Degradation Under Oxidative Stress
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the stability of Ethyl 4-aminopicolinate. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols for studying the degradation of this compound under oxidative stress conditions. As an aromatic amine, this compound is susceptible to oxidative degradation, a common pathway for instability that can impact the efficacy, safety, and shelf-life of active pharmaceutical ingredients (APIs).[1][2] Understanding these degradation pathways is critical for drug development and formulation.
This resource will help you navigate the complexities of designing, executing, and interpreting oxidative stress studies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the oxidative degradation of this compound.
Q1: Why is this compound susceptible to oxidative degradation?
A1: this compound possesses two key structural features that make it prone to oxidation: an aromatic primary amine group and a pyridine ring.[2][3] Aromatic amines can undergo electron transfer reactions to form reactive intermediates, which can then be attacked by reactive oxygen species (ROS).[4] The electron-rich nature of the aromatic system makes it a target for electrophilic attack by potent oxidants like the hydroxyl radical (HO•).[5]
Q2: What are Reactive Oxygen Species (ROS) and which ones are most relevant?
A2: Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, generated through normal metabolic processes or external stimuli.[1][6] For pharmaceutical degradation, the most significant ROS include the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO•).[5][7] The hydroxyl radical is considered the most reactive and non-selective ROS, capable of oxidizing a wide range of organic molecules and is often generated in forced degradation studies via the Fenton reaction (H₂O₂ + Fe²⁺).[7][8]
Q3: What are the likely degradation products of this compound under oxidative stress?
A3: Based on the known reactivity of aromatic amines, the primary degradation products are likely to result from:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the pyridine ring.
-
N-oxidation: Oxidation of the amino group to form a hydroxylamine or nitroso derivative.[5]
-
Deamination or Dealkylation: Cleavage of the amino or ethyl ester group.[7]
-
Polymerization: Radical-mediated coupling of degradant molecules.[5] Identifying these products requires analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9][10]
Q4: What is a "forced degradation" or "stress testing" study?
A4: A forced degradation study intentionally exposes a drug substance to harsh conditions, such as high heat, extreme pH, light, and oxidizing agents, to accelerate its decomposition.[11][12] The goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods that can resolve the parent drug from all its degradants.[11][12]
Q5: How can I prevent or minimize the oxidative degradation of this compound in my formulation?
A5: To mitigate oxidative degradation, consider the following strategies:
-
Incorporate Antioxidants: Antioxidants can scavenge free radicals or inhibit oxidation chain reactions.[2] Common examples include butylated hydroxytoluene (BHT) and ascorbic acid.[2]
-
Use Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidation.[5] Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Control Storage Conditions: Store the compound protected from light and at controlled temperatures (e.g., 2-8°C or -20°C as recommended for the pure substance) to minimize thermal and photo-oxidation.[13][14]
-
Optimize pH: The rate of oxidation can be highly pH-dependent. Buffer your formulation to a pH where the compound exhibits maximum stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental analysis of this compound degradation.
Problem 1: I don't see any degradation of my compound after adding H₂O₂.
| Possible Cause | Explanation & Solution |
| Insufficient Oxidant Concentration or Reactivity | H₂O₂ alone can be a slow oxidant. Its degradation power is significantly enhanced by catalysts that generate more potent ROS like the hydroxyl radical (HO•). Solution: Implement a Fenton or Fenton-like reaction. Add a catalytic amount of a transition metal salt (e.g., Iron(II) sulfate) to your H₂O₂ solution. Be sure to prepare this reagent fresh.[5][7] |
| Compound Concentration Too High | If the concentration of this compound is very high relative to the oxidant, the resulting degradation may be too small to detect analytically. Solution: Decrease the starting concentration of your compound or increase the molar excess of the oxidizing agent. A typical starting point is a 10-fold molar excess of H₂O₂. |
| Incorrect pH | The reactivity of both the compound and the oxidizing system can be pH-dependent. Solution: Ensure the reaction is performed at a suitable pH (typically neutral or slightly acidic for Fenton chemistry). Check and adjust the pH of your buffer system. |
| Degradation Products Co-elute with Parent Peak | Your HPLC method may not be "stability-indicating," meaning it cannot separate the parent compound from its degradation products. Solution: Re-develop your HPLC method. Screen different mobile phase compositions (e.g., vary pH, organic modifier), try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), or adjust the gradient profile to achieve separation. |
Problem 2: My HPLC chromatogram shows inconsistent retention times and/or poor peak shapes.
| Possible Cause | Explanation & Solution |
| Insufficient Column Equilibration | If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will shift, especially in gradient methods.[15] Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. |
| Mobile Phase Issues | Incorrectly prepared mobile phase (wrong pH, inaccurate solvent ratios) or degradation of the mobile phase itself can cause drift and shifting.[15] Solution: Prepare fresh mobile phase daily, especially if it contains buffers.[16] Ensure accurate pH measurement and precise solvent mixing. Degas the mobile phase thoroughly to prevent air bubbles.[16] |
| Sample Solvent Mismatch (Causes Peak Fronting/Splitting) | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause poor peak shape.[15] Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination or Damage | Accumulation of contaminants or degradation of the stationary phase can lead to peak tailing, fronting, or splitting.[17] Solution: Flush the column with a strong solvent (refer to manufacturer's guidelines). If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column. |
Problem 3: I see many new peaks in my chromatogram, but their identity is unknown.
| Possible Cause | Explanation & Solution |
| Formation of Degradation Products | This is the expected outcome of a successful forced degradation experiment. Solution: The primary technique for identifying unknown peaks is mass spectrometry. Perform an analysis using HPLC-MS (or LC-MS/MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This data, combined with knowledge of oxidative reaction mechanisms (e.g., addition of 16 amu for hydroxylation), will allow you to propose structures for the degradants.[9][18] |
| Artifacts from Reagents | Impurities in your reagents (buffers, solvents, H₂O₂) or reactions between the reagents themselves can generate unexpected peaks. Solution: Inject a "blank" sample containing all reagents (e.g., buffer, H₂O₂, FeSO₄) but without this compound. Any peaks that appear in the blank are artifacts and can be disregarded in the analysis of your actual samples. |
Visual Diagrams and Workflows
Proposed Oxidative Degradation Pathway
Caption: Proposed pathways for this compound degradation by ROS.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent degradation data.
Experimental Protocols
Protocol 1: Forced Oxidative Degradation using Fenton's Reagent
This protocol describes a general procedure for inducing and analyzing the oxidative degradation of this compound.
1. Reagent and Solution Preparation:
| Reagent | Preparation Details |
| Stock Solution of this compound (1 mg/mL) | Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water). |
| Working Solution (100 µg/mL) | Dilute 1 mL of the stock solution into 10 mL with water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). |
| Hydrogen Peroxide (H₂O₂) Solution (3%) | Use a commercially available 30% H₂O₂ solution and dilute it 1:10 with purified water. Prepare this fresh. |
| Iron(II) Sulfate Solution (10 mM) | Dissolve 27.8 mg of FeSO₄·7H₂O in 10 mL of purified water. Prepare this fresh immediately before use to prevent oxidation to Fe(III). |
| Quenching Solution (1 M Sodium Sulfite) | Dissolve 12.6 g of sodium sulfite (Na₂SO₃) in 100 mL of purified water. This will neutralize any remaining oxidant. |
2. Degradation Procedure:
-
Initiate Reaction: To 1 mL of the this compound working solution (100 µg/mL) in a clean vial, add 10 µL of the 10 mM Iron(II) Sulfate solution. Mix gently.
-
Induce Oxidation: Add 10 µL of the 3% H₂O₂ solution to the vial. This initiates the Fenton reaction. The final H₂O₂ concentration will be approximately 0.1%.
-
Incubate: Cap the vial and allow the reaction to proceed at room temperature for a specified time (e.g., 1, 4, 8, and 24 hours). Protect the samples from light.
-
Control Sample: Prepare a control by adding 20 µL of water instead of the FeSO₄ and H₂O₂ solutions to 1 mL of the working solution.
-
Quench Reaction: At each time point, take a 100 µL aliquot of the reaction mixture and add it to a vial containing 10 µL of 1 M Sodium Sulfite solution. Mix well to stop the oxidation.
-
Prepare for Analysis: Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for injection (e.g., 10 µg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[16]
3. HPLC Analysis:
A stability-indicating method is crucial. The following is a starting point for method development.
| HPLC Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 10 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 254 nm (or scan for optimal wavelength) |
4. Data Analysis:
-
Analyze the control and stressed samples by HPLC.
-
Calculate the percentage degradation of this compound at each time point by comparing its peak area to the control sample.
-
Monitor the formation and increase of new peaks, which represent degradation products.
-
For identification, collect fractions of the new peaks or perform LC-MS analysis.
References
- The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry. (2025). Vertex AI Search Result.
- CHAPTER 3: Oxidative Degradation. (2012). Books - The Royal Society of Chemistry.
- Role of Antioxidants in Mitigating Oxidative Degradation - Stability Studies. Vertex AI Search Result.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- How to Conduct Stability Studies for Small Molecule Drugs. Vertex AI Search Result.
- Role of Reactive Oxygen Species (ROS) in Therapeutics and Drug Resistance in Cancer and Bacteria. (2017). PubMed.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Biologics vs. Small Molecules, What's the Difference for Stability Testing?. (2019). Vertex AI Search Result.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- This compound CAS 773140-43-5.
- Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. (2024). Vertex AI Search Result.
- Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell De
- Use of H2O2 to Cause Oxidative Stress, the C
- Top 10 Common HPLC Problems and How to Fix Them. (2025). Professional HPLC Column Hardware Consumables Supplier - uHPLCs.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
- DISCOVER Bioactive Small Molecules for Nitric Oxide & Cell Stress Research. Vertex AI Search Result.
- Decoding Resolution Failure in HPLC: Unraveling the Culprits. (2024). MONAD.
- On-Column Sample Degradation. (2007).
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxyl
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Vertex AI Search Result.
- Stability Testing of Drug Substances and Drug Products. (1998). Vertex AI Search Result.
- Top Stability Testing Questions & Answers for Pharma Interviews #stability #pharma #interview. (2024). YouTube.
- ETHYL 4-AMINOPICOLIN
- Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- oxidative stress: - markers & detection tools. Biomol.
- Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Vertex AI Search Result.
- Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal ker
- Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils. Frontiers.
- FAQ: Oxid
- Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites. MedChemComm (RSC Publishing).
- Guideline on Stability Testing: Stability testing of existing active substances and rel
- Oxo-Additives for Polyolefin Degrad
- Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). Vertex AI Search Result.
- How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
- How to Pick an Oxidative Damage Assay?. (2020). Biomol GmbH.
- Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. (2025).
- Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis. PubMed.
Sources
- 1. The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 3. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 4. Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Role of Reactive Oxygen Species (ROS) in Therapeutics and Drug Resistance in Cancer and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. youtube.com [youtube.com]
- 13. usbio.net [usbio.net]
- 14. This compound | 773140-43-5 [sigmaaldrich.com]
- 15. uhplcs.com [uhplcs.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. Decoding Resolution Failure in HPLC: Unraveling the Culprits [monadlabtech.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Systems for Ethyl 4-aminopicolinate Reactions
Welcome to the technical support center for optimizing reactions with Ethyl 4-aminopicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its reactivity is significantly influenced by the choice of solvent, which can dictate reaction rates, yields, and even the formation of side products. This guide will address specific challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your reactions involving this compound, with a focus on how the solvent system can be the root cause and the key to the solution.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing an SNAr reaction with this compound and a fluoro- or chloro-activated aromatic partner, but my yields are consistently low. I've tried common solvents like THF and Toluene with little success. What's going on?
Answer: This is a frequent challenge. The SNAr reaction mechanism involves the formation of a charged intermediate (a Meisenheimer complex), which is highly sensitive to the solvent environment.[3]
-
Causality: Non-polar or moderately polar aprotic solvents like THF and toluene do not effectively stabilize the charged Meisenheimer complex. This lack of stabilization increases the activation energy of the rate-determining step, leading to sluggish reactions and low yields.[4] Protic solvents can also hinder the reaction by solvating the nucleophile, reducing its reactivity.
-
Solution: The key is to use a polar aprotic solvent. These solvents possess high dielectric constants and dipole moments, which are excellent for stabilizing charged intermediates without solvating the nucleophile.[3][4][5]
Recommended Solvents for SNAr:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)
While highly effective, it's important to be aware that many of these solvents are under scrutiny for their environmental and health impacts.[6] Greener alternatives are emerging and should be considered where possible.
Experimental Protocol: Solvent Screening for an SNAr Reaction
-
Setup: In parallel reaction vials, add this compound (1.0 eq), your electrophile (1.1 eq), and a suitable base (e.g., K2CO3 or DIPEA, 2.0 eq).
-
Solvent Addition: To each vial, add one of the recommended polar aprotic solvents (DMSO, DMF, DMAc, NMP) to a concentration of 0.1 M.
-
Reaction: Stir the reactions at a set temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Analysis: Compare the conversion rates and product purity across the different solvents to identify the optimal system.
-
Issue 2: Poor Performance in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling of this compound with a boronic acid is giving me a complex mixture of products and a low yield of the desired biaryl compound. I'm using a standard Pd catalyst and a toluene/water solvent system.
Answer: The success of a Suzuki-Miyaura coupling is highly dependent on the solubility of all components and the efficiency of the transmetalation step.[7][8][9]
-
Causality: this compound and many boronic acids have moderate to good polarity.[1] A purely non-polar solvent like toluene may not be sufficient to dissolve all reactants, leading to a heterogeneous mixture and poor reaction kinetics. The base used to activate the boronic acid also needs to have some solubility.[7]
-
Solution: A mixture of a non-polar and a polar solvent is often ideal. This combination helps to dissolve both the organic and inorganic components of the reaction.
Recommended Solvent Systems for Suzuki Coupling:
-
Toluene/Ethanol/Water
-
1,4-Dioxane/Water
-
THF/Water
The addition of a polar co-solvent like ethanol or dioxane can significantly improve the solubility of the reactants and the base, facilitating a more efficient reaction.
Data Summary: Solvent Effects on a Model Suzuki Coupling
-
| Solvent System | Base | Temperature (°C) | Yield (%) |
| Toluene/Water | K2CO3 | 90 | 45 |
| Toluene/Ethanol/Water | K2CO3 | 90 | 85 |
| 1,4-Dioxane/Water | K3PO4 | 100 | 92 |
| THF/Water | Cs2CO3 | 80 | 78 |
Issue 3: Side Reactions During Acylation
Question: When I try to acylate the amino group of this compound with an acid chloride or anhydride, I'm observing the formation of multiple products, and my desired amide is difficult to purify.
Answer: Acylation reactions can be complicated by over-acylation or side reactions with the solvent. The choice of solvent and base is critical to control the reactivity.
-
Causality: Highly reactive acylating agents can react with nucleophilic solvents (like alcohols). Additionally, if a strong base is used, it can deprotonate other positions on the molecule, leading to undesired side reactions. The pyridine nitrogen on the this compound can also be acylated, forming a pyridinium salt.
-
Solution: Use a non-nucleophilic, aprotic solvent and a non-nucleophilic base.
Recommended Solvent and Base Combinations for Acylation:
-
Solvents: Dichloromethane (DCM), Chloroform, Acetonitrile, Tetrahydrofuran (THF)
-
Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine
Pyridine can serve as both a base and a catalyst in acylation reactions.[10]
Workflow for Optimizing Acylation Reactions
Caption: A stepwise workflow for optimizing acylation reactions of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a solid that is generally soluble in polar organic solvents.[1] It has good solubility in solvents like methanol, ethanol, DMSO, and DMF. Its solubility is lower in non-polar solvents such as hexanes and toluene, and it is sparingly soluble in water.[11]
Q2: Can protic solvents be used for reactions with this compound?
A2: Yes, but with caution. Protic solvents like ethanol and methanol can be excellent for dissolving this compound and are often used as co-solvents, for example, in some reduction or coupling reactions.[12] However, they can interfere with reactions involving strong bases or highly electrophilic reagents due to their ability to act as nucleophiles or proton sources.
Q3: How do I choose a solvent for purification by recrystallization?
A3: A good recrystallization solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound and its derivatives, a common strategy is to use a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and then add a non-polar anti-solvent (like hexanes or heptane) to induce crystallization upon cooling.[13][14]
Q4: Are there any "green" solvent alternatives for reactions with this compound?
A4: Yes, the field of green chemistry is actively developing safer solvent alternatives. For SNAr reactions, Cyrene™ (dihydrolevoglucosenone) is being explored as a bio-based alternative to traditional dipolar aprotic solvents, though its stability in the presence of strong bases can be a concern.[5] For other transformations, 2-MeTHF (2-methyltetrahydrofuran) is a greener alternative to THF. Aqueous conditions, sometimes with the aid of surfactants, are also being investigated for certain reaction types like SNAr.[15]
Logical Relationship Diagram: Solvent Selection Strategy
Sources
- 1. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. organicintermediate.com [organicintermediate.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. d-nb.info [d-nb.info]
Preventing hydrolysis of Ethyl 4-aminopicolinate during workup
Welcome to the technical support center for handling Ethyl 4-aminopicolinate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound, particularly its susceptibility to hydrolysis during reaction workups. Here, we will delve into the mechanistic underpinnings of this issue and provide robust, field-proven troubleshooting strategies and preventative protocols to ensure the integrity of your product.
Understanding the Challenge: The Instability of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure contains two key functional groups that create a delicate chemical balance: an ethyl ester and an aromatic amine on a pyridine ring. This combination makes the molecule susceptible to hydrolysis, especially under the basic or acidic conditions commonly employed in aqueous workups.[1][2] The lone pair of electrons on the amino group can enhance the electron density of the pyridine ring, potentially influencing the reactivity of the ester.
The primary challenge is to isolate the desired ester product without converting it to the corresponding carboxylic acid (4-aminopicolinic acid) through saponification.[2][3] This unwanted side reaction not only reduces the yield of the target molecule but also introduces a polar impurity that can complicate purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound.
Question 1: My final product is contaminated with 4-aminopicolinic acid. What is causing this hydrolysis?
Answer: The presence of 4-aminopicolinic acid is a clear indication that your ester has undergone hydrolysis. This is most often caused by exposure to either acidic or basic aqueous conditions during the workup.[1][4]
-
Basic Conditions (Saponification): This is the most common culprit.[2][3] Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize acidic reaction mixtures or to wash the organic layer will rapidly hydrolyze the ester.[1][3][5] Even milder bases, if used for prolonged periods or at elevated temperatures, can cause significant hydrolysis.[6]
-
Acidic Conditions: While less common for causing complete hydrolysis during a standard workup, prolonged exposure to strong acids, especially at elevated temperatures, can also promote ester hydrolysis.[1] This is a reversible process, but the use of a large excess of water during the workup can drive the equilibrium towards the carboxylic acid.[1]
Question 2: I used a mild base like sodium bicarbonate, but still observed hydrolysis. Why?
Answer: While sodium bicarbonate (NaHCO₃) is considered a mild base, it can still create a sufficiently alkaline environment (typically pH 8-9) to cause slow hydrolysis, especially with sensitive substrates like this compound. Several factors can exacerbate this:
-
Prolonged Exposure: Leaving the organic layer in contact with the bicarbonate solution for an extended period (e.g., overnight in a separatory funnel) can lead to significant product loss.
-
Temperature: Performing the workup at room temperature or higher will accelerate the rate of hydrolysis.
-
Phase Transfer: The aminopyridine moiety can act as a phase transfer catalyst, facilitating the interaction of the ester in the organic phase with the hydroxide ions (in equilibrium with bicarbonate) in the aqueous phase.
Question 3: Can I avoid an aqueous workup altogether?
Answer: In some cases, yes. If your reaction byproducts and excess reagents are non-polar and can be removed by other means, you might be able to avoid an aqueous workup. Consider these alternatives:
-
Direct Crystallization: If your product is a solid and the impurities are highly soluble in a particular solvent system, you may be able to crystallize the product directly from the crude reaction mixture.
-
Silica Gel Chromatography: For small-scale reactions, direct purification of the crude mixture by column chromatography can be an effective way to separate the product from both polar and non-polar impurities without introducing water.
-
Non-Aqueous Workup: This involves using immiscible organic solvents to wash the reaction mixture. For example, washing a solution of your product in a polar organic solvent (like ethyl acetate) with a non-polar organic solvent (like hexane) to remove greasy impurities.
Question 4: Are there any alternative bases I can use for the workup?
Answer: Yes, if a basic wash is necessary to remove acidic impurities, consider using a weaker base or a buffered system.
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This is a mildly acidic solution (pH ~4.5-5.5) and is often used to quench reactions involving organometallic reagents. It is generally safe for esters.
-
Phosphate Buffers: A phosphate buffer at pH 7 can be a good option for neutralizing the reaction mixture without straying into strongly acidic or basic territory.
-
Careful Use of Dilute, Weak Bases: If you must use a base, opt for a dilute solution of a weak base like sodium bicarbonate and minimize the contact time. Perform the extraction quickly and at low temperatures (e.g., in an ice bath).
Preventative Protocols & Methodologies
To minimize the risk of hydrolysis, it is crucial to carefully design your workup procedure. Below are detailed protocols and a decision-making workflow.
Recommended Workup Protocol for this compound
This protocol is designed to be gentle on the ester while effectively removing common impurities.
1. Quenching the Reaction:
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will neutralize many reactive species without creating a harsh pH environment.
2. Extraction:
- Transfer the mixture to a separatory funnel.
- Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
- Wash the organic layer sequentially with:
- Saturated aqueous NaHCO₃ solution (if acidic impurities are present). Crucially, perform this wash quickly and at low temperature. Do not allow the layers to sit for an extended period.
- Brine (saturated aqueous NaCl solution) to remove residual water and break up any emulsions.
3. Drying and Concentration:
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent.
- Concentrate the organic solvent under reduced pressure (rotary evaporation), ensuring the bath temperature remains low to prevent any potential degradation.
Decision Workflow for Workup Strategy
The following flowchart can help you decide on the best workup strategy for your specific reaction.
Caption: Decision workflow for selecting an appropriate workup strategy.
Advanced Technique: Biphasic Workup
For particularly sensitive reactions, a biphasic workup can be employed to minimize contact time with the aqueous phase.[7][8][9]
-
Dilute the reaction mixture with an organic solvent that is not miscible with water (e.g., toluene or diethyl ether).
-
Add a cold, buffered aqueous solution (e.g., pH 7 phosphate buffer) to the vigorously stirring mixture.
-
Allow the layers to separate quickly and remove the aqueous layer.
-
Repeat the wash if necessary.
-
Proceed with drying and concentration of the organic layer.
This method ensures that the ester is only transiently in contact with the aqueous phase, significantly reducing the opportunity for hydrolysis.
Protecting Group Strategy
In situations where hydrolysis is unavoidable with standard workup procedures, a protecting group strategy for the amine may be necessary.[10][11][12]
-
Protection: The amino group can be protected as a carbamate (e.g., Boc or Cbz group) or an amide.[11][12][13] This reduces the nucleophilicity of the amine and can improve the stability of the molecule.
-
Reaction and Workup: With the amine protected, the molecule is often more robust and can withstand a wider range of workup conditions.
-
Deprotection: After purification of the protected ester, the protecting group can be removed under specific conditions that do not affect the ester functionality.
The choice of protecting group is critical and will depend on the overall synthetic route.
Caption: Workflow for using a protecting group strategy.
Quantitative Data Summary
| Workup Condition | pH Range | Risk of Hydrolysis | Recommended Use |
| Strong Base (e.g., 1M NaOH) | >13 | Very High | Not recommended |
| Mild Base (e.g., sat. NaHCO₃) | 8-9 | Moderate | For quick washes of acidic impurities at low temp.[14] |
| Brine (sat. NaCl) | ~7 | Low | To remove water and break emulsions |
| Phosphate Buffer | 6.5-7.5 | Very Low | Ideal for neutralization when pH control is critical |
| Saturated NH₄Cl | 4.5-5.5 | Very Low | To quench reactions and wash basic impurities |
| Strong Acid (e.g., 1M HCl) | <1 | Moderate | Not recommended unless the ester is known to be stable |
Final Recommendations
The key to successfully working with this compound is to maintain strict control over the pH and temperature during the workup.
-
Always work at low temperatures (0-5 °C) when performing aqueous extractions.
-
Minimize the contact time between the organic layer containing your product and any aqueous phase, especially if it is basic.
-
Whenever possible, use buffered solutions or mild reagents like saturated ammonium chloride for quenching and washing.
-
For highly sensitive substrates or reactions that are difficult to work up, consider a protecting group strategy as a more robust solution.
By understanding the chemical lability of this compound and implementing these carefully considered strategies, you can significantly improve your product yield and purity.
References
-
Preference for basic conditions in ester hydrolysis - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange. Available at: [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. Available at: [Link]
-
Theory of Aqueous Workup. University of York. Available at: [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 83(1), 135-138. Available at: [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Protecting group - Wikipedia. Wikipedia. Available at: [Link]
-
How To Run A Reaction: The Workup. University of Rochester. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Saponification-Typical procedures. (2024). OperaChem. Available at: [Link]
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Available at: [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Available at: [Link]
-
The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. Journal of Organic Chemistry. Available at: [Link]
-
Saponification. (2023). Chemistry LibreTexts. Available at: [Link]
-
da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1234. Available at: [Link]
-
Chen, X., & Micheau, J. C. (2002). Hydrotrope-induced autocatalysis in the biphasic alkaline hydrolysis of aromatic esters. Journal of Colloid and Interface Science, 249(1), 172-179. Available at: [Link]
-
Kaliszewski, M., et al. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Photodiagnosis and Photodynamic Therapy, 4(2), 122-128. Available at: [Link]
-
Nowrouzi, N., Mehranpour, A. M., & Rad, J. A. (2010). A Simple and Convenient Method for Preparation of Carboxylic Acid Alkyl Esters, Phenolic and Thioesters Using Chlorodiphenylphosphine/I2 and Imidazole Reagent System. ChemInform, 41(50). Available at: [Link]
-
Protecting Groups for Amines. (2020). YouTube. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
-
Liquid–liquid biphasic synthesis of long chain wax esters using the Lewis acidic ionic liquid choline chloride·2ZnCl2. ResearchGate. Available at: [Link]
-
Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. ResearchGate. Available at: [Link]
-
23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]
-
Saponification - Base promoted ester hydrolysis. (2014). Khan Academy. Available at: [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. Reddit. Available at: [Link]
-
Wolf, M., & Matuszewska, B. (1997). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of pharmaceutical sciences, 86(6), 749-753. Available at: [Link]
-
Newman-Stonebraker, S. H., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 145(1), 357-368. Available at: [Link]
-
Preparations and Reactions of Esters. (2023). YouTube. Available at: [Link]
-
Bisphenol A - Wikipedia. Wikipedia. Available at: [Link]
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrotrope-induced autocatalysis in the biphasic alkaline hydrolysis of aromatic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bisphenol A - Wikipedia [en.wikipedia.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Synthesized Ethyl 4-aminopicolinate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and synthetic intermediates is a cornerstone of scientific rigor. Ethyl 4-aminopicolinate (CAS 773140-43-5), a versatile pyridine-based building block, is increasingly utilized in the synthesis of complex molecules, including bicyclic pyrimidines that act as inhibitors of transforming growth factor-β[1]. Its proper identification is not merely a procedural step but a critical prerequisite for the success of subsequent synthetic transformations and biological assays.
This guide provides an in-depth comparison of the analytical techniques used to characterize synthesized this compound. We will move beyond a simple recitation of data, offering insights into why specific techniques are chosen, how to interpret the resulting data with confidence, and how this data distinguishes the target molecule from common alternatives or isomers. The protocols and data presented herein are designed to be self-validating, ensuring a high degree of confidence in your synthesized material.
Section 1: Synthesis Strategy and Workflow
The most direct and common route to this compound is through the acid-catalyzed esterification of its parent, 4-aminopicolinic acid. This reaction, often referred to as a Fischer esterification, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Causality of Experimental Choice: The use of a strong acid catalyst like sulfuric acid (H₂SO₄) is critical. While 4-aminopicolinic acid possesses an amine group, the reaction is typically performed in a large excess of the alcohol (ethanol), which also serves as the solvent. The acidic conditions will protonate the basic nitrogen atoms, but the sheer molar excess of ethanol ensures the esterification reaction proceeds to a high conversion. Driving the equilibrium towards the product is achieved by removing the water formed during the reaction, often by using a Dean-Stark apparatus or by the solvent action of the excess ethanol itself.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminopicolinic acid (1.0 eq).
-
Reagents: Add absolute ethanol (20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.2 eq) while stirring in an ice bath.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Section 2: The Analytical Suite for Structural Verification
A single analytical technique is never sufficient for unambiguous structural elucidation. A multi-faceted approach, where each technique provides a unique piece of the structural puzzle, is the gold standard. The following sections detail the expected outcomes for this compound and compare them against its methyl ester analog and a common positional isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the precise structure of an organic molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Expert Insight: For picolinate derivatives, NMR is essential for confirming the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic. A common mistake is to misinterpret the integration of the aromatic region; careful analysis is required to differentiate between the three distinct pyridine protons.
The ¹H NMR spectrum provides a clear fingerprint of the ethyl group and the arrangement of protons on the aromatic ring.
Experimental Protocol: ¹H NMR
-
Sample Prep: Dissolve ~5-10 mg of the synthesized, purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
Processing: Process the data with appropriate phasing and baseline correction. Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Comparison Table: ¹H NMR (Predicted/Experimental, δ ppm)
| Proton Assignment | This compound (Predicted*) | Mthis compound | Ethyl 6-aminopicolinate | Key Differentiator |
| -CH₃ (ester) | ~1.4 (t, 3H) | ~3.9 (s, 3H) | ~1.4 (t, 3H) | Singlet vs. Triplet for methyl vs. ethyl esters. |
| -CH₂- (ester) | ~4.4 (q, 2H) | N/A | ~4.4 (q, 2H) | Quartet confirms the ethyl group. |
| Pyridine H-3 | ~7.2 (d) | ~7.2 (d) | ~7.0 (d) | The chemical shifts and coupling patterns of the ring protons are unique for each isomer. |
| Pyridine H-5 | ~6.8 (dd) | ~6.8 (dd) | ~7.6 (t) | The H-5 proton in the 4-amino isomer is shifted upfield due to the electron-donating amine. |
| Pyridine H-6 | ~8.3 (d) | ~8.3 (d) | N/A | The H-6 proton is typically the most downfield due to its proximity to the ring nitrogen. |
| -NH₂ | ~4.5-5.5 (br s, 2H) | ~4.5-5.5 (br s, 2H) | ~4.5-5.5 (br s, 2H) | A broad, exchangeable peak. |
*Predicted values for this compound are based on established chemical shift principles and data from the close structural analog, Ethyl 4-aminobenzoate[2].
¹³C NMR complements the proton data by confirming the number of unique carbon environments and their nature (e.g., C=O, aromatic C-N).
Experimental Protocol: ¹³C NMR
-
Sample Prep: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process and calibrate the data similarly to the ¹H spectrum (e.g., CDCl₃ center peak at 77.16 ppm).
Data Comparison Table: ¹³C NMR (Predicted/Experimental, δ ppm)
| Carbon Assignment | This compound (Predicted*) | Mthis compound[3] | Key Differentiator |
| -CH₃ (ester) | ~14.5 | ~52.5 | Methyl vs. Ethyl. The ethyl -CH₃ is significantly more upfield. |
| -CH₂- (ester) | ~61.5 | N/A | Confirms the ethyl group. |
| Pyridine C-2 (C-CO₂Et) | ~155.0 | ~155.0 | Position of the ester-bearing carbon. |
| Pyridine C-3 | ~108.0 | ~108.0 | Highly shielded carbon adjacent to the amine. |
| Pyridine C-4 (C-NH₂) | ~152.0 | ~152.0 | Carbon directly attached to the electron-donating amine group. |
| Pyridine C-5 | ~110.0 | ~110.0 | Shielded aromatic carbon. |
| Pyridine C-6 | ~149.0 | ~149.0 | Deshielded carbon adjacent to the ring nitrogen. |
| C=O (ester) | ~165.5 | ~166.0 | Carbonyl carbon, typically in this region. |
*Predicted values are based on established principles and data from Ethyl 4-aminobenzoate[2].
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the amine (N-H), the ester (C=O and C-O), and the aromatic ring.
Expert Insight: The N-H stretching region is particularly informative. A primary amine (-NH₂) will typically show two distinct stretching bands (symmetric and asymmetric), whereas a secondary amine would show only one. The absence of a broad O-H stretch from ~3200-3600 cm⁻¹ is a key indicator that the starting carboxylic acid has been fully consumed.
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Prep: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans.
-
Processing: Perform a background subtraction using the empty ATR crystal.
Data Comparison Table: Key IR Absorptions (cm⁻¹)
| Functional Group | Expected Range for this compound | Observation & Comparison |
| N-H Stretch | 3300-3500 (two bands) | The presence of two sharp-to-medium bands confirms the primary amine. This is a key feature of all listed aminopicolinates. |
| Aromatic C-H Stretch | 3000-3100 | Weak to medium bands, characteristic of the pyridine ring. |
| Aliphatic C-H Stretch | 2850-3000 | Confirms the presence of the ethyl group's sp³ C-H bonds. |
| C=O Stretch (Ester) | 1700-1725 | A very strong, sharp absorption. Its position indicates a conjugated ester, distinguishing it from non-conjugated esters which appear at higher wavenumbers (~1735-1750 cm⁻¹). |
| C=C & C=N Bending | 1580-1650 | Multiple sharp bands characteristic of the pyridine ring. |
| C-O Stretch (Ester) | 1250-1300 | A strong band confirming the C(O)-O-C linkage of the ester. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.
Expert Insight: The molecular ion peak (M⁺˙) should be clearly visible and correspond to the exact mass of the molecule (C₈H₁₀N₂O₂ = 166.18 g/mol ). A key fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the loss of ethylene (CH₂=CH₂, 28 Da) via a McLafferty rearrangement, leading to characteristic fragment ions.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Prep: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Acquisition: Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. Acquire the spectrum using a standard electron energy of 70 eV.
Data Comparison Table: Key Mass Fragments (m/z)
| Ion/Fragment | This compound (Expected) | Mthis compound | Key Differentiator |
| [M]⁺˙ | 166 | 152 | The molecular ion peak directly confirms the identity of the ester (ethyl vs. methyl). |
| [M - OCH₃]⁺ | N/A | 121 | Loss of the methoxy radical is characteristic of the methyl ester. |
| [M - OC₂H₅]⁺ | 121 | N/A | Loss of the ethoxy radical is a key fragment for the ethyl ester. |
| [M - C₂H₄]⁺˙ | 138 | N/A | Result of McLafferty rearrangement, specific to the ethyl ester. |
| [M - CO₂R]⁺ | 93 | 93 | Loss of the entire ester group to leave the aminopyridyl cation. |
Physical Properties: Melting Point
The melting point is a simple yet effective indicator of purity. A sharp, well-defined melting point range suggests a pure compound, while a broad or depressed range often indicates the presence of impurities.
Expert Insight: Comparing the melting point of your synthesized product to literature values for known isomers is a powerful differentiation tool. For example, the significant difference in melting points between positional isomers like this compound and Ethyl 6-aminopicolinate can provide strong evidence for the correct substitution pattern.
Experimental Protocol: Melting Point Determination
-
Sample Prep: Load a small amount of the dry, crystalline sample into a capillary tube.
-
Acquisition: Place the tube in a calibrated melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.
-
Measurement: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Data Comparison Table: Physical Properties
| Compound | Molecular Weight ( g/mol ) | Expected Melting Point (°C) | Physical Form |
| This compound | 166.18 | Not widely reported, but expected to be a solid | Pale-yellow to Yellow-brown Solid[4] |
| Mthis compound | 152.15 | 129 - 135[5][6] | White to Light Yellow Solid[6] |
| Ethyl 6-aminopicolinate | 166.18 | 56 - 58[2] | White to Yellow Crystalline Powder |
Section 3: Integrated Characterization Strategy
Sources
A Comprehensive Guide to Confirming the Identity of Ethyl 4-aminopicolinate using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal identification of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for confirming the identity of Ethyl 4-aminopicolinate, a key reagent in the synthesis of various biologically active molecules.[1] We will delve into the nuances of ¹H NMR spectroscopy as a primary analytical tool for this purpose, offering a robust framework for analysis that extends beyond simple spectral interpretation to include a thorough understanding of potential impurities and experimental best practices.
The Structural Signature of this compound
This compound (CAS 773140-43-5) is a pyridine derivative with the molecular formula C₈H₁₀N₂O₂.[1][2][3] Its structure, featuring an ethyl ester and an amino group on the pyridine ring, gives rise to a distinct ¹H NMR spectrum. Understanding the expected chemical shifts and coupling patterns of each proton is the first step in confirming its identity.
Anticipated ¹H NMR Spectrum of this compound
Based on established principles of NMR spectroscopy and data from predictive models, the ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit the following key features.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.1 - 8.3 | Doublet (d) | 1H | ~5.0 - 6.0 |
| H-5 (Pyridine) | ~6.7 - 6.9 | Doublet of doublets (dd) | 1H | ~5.0 - 6.0, ~2.0 - 2.5 |
| H-3 (Pyridine) | ~7.2 - 7.4 | Doublet (d) | 1H | ~2.0 - 2.5 |
| -NH₂ (Amino) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A |
| -CH₂- (Ethyl) | ~4.3 - 4.5 | Quartet (q) | 2H | ~7.0 - 7.5 |
| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet (t) | 3H | ~7.0 - 7.5 |
Note: Predicted chemical shifts can vary slightly based on the solvent and concentration. The amino protons' chemical shift is particularly sensitive to these factors and may exchange with residual water in the solvent.
Rationale Behind the Spectral Features
The deshielding effect of the electronegative nitrogen atom and the carbonyl group of the ester causes the pyridine protons to resonate at lower fields (higher ppm values). The ortho and para relationships between the protons on the pyridine ring dictate their coupling patterns, resulting in the characteristic doublet and doublet of doublets. The ethyl group protons exhibit a classic quartet and triplet pattern due to their coupling with each other.
Comparative Analysis: Distinguishing this compound from Potential Impurities
A crucial aspect of identity confirmation is the ability to distinguish the target compound from potential impurities that may arise during its synthesis. A common synthetic route to this compound involves the esterification of 4-aminopicolinic acid, which itself is often prepared from 4-chloropicolinic acid or via nitration and reduction of picolinic acid N-oxide.[1]
This synthetic pathway suggests the following potential impurities, each with a unique ¹H NMR signature:
| Compound | Key Distinguishing ¹H NMR Signals (in CDCl₃) |
| This compound (Target) | See table above. |
| 4-Aminopicolinic Acid (Precursor) | Absence of ethyl group signals (quartet and triplet). The carboxylic acid proton will appear as a very broad singlet at a high chemical shift (>10 ppm), or may not be observed due to exchange. |
| Ethyl 4-chloropicolinate (Precursor) | The pyridine protons will be in a different chemical shift environment due to the electron-withdrawing nature of the chlorine atom, generally shifting them downfield compared to the amino-substituted analogue. The amino proton signal will be absent. |
| Ethanol (Solvent/Reagent) | A triplet at ~1.2 ppm and a quartet at ~3.7 ppm. A broad singlet for the hydroxyl proton. |
By carefully analyzing the ¹H NMR spectrum for the presence or absence of these characteristic signals, a confident identification of this compound can be made.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the ¹H NMR data is paramount for accurate structural elucidation. The following protocol outlines the key steps for preparing a sample of this compound for NMR analysis.
Workflow for Sample Preparation and NMR Data Acquisition
Caption: Workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons of this compound.
-
Scrutinize the spectrum for the presence of any unexpected peaks that may correspond to the potential impurities listed in the comparison table.
-
Conclusion
Confirming the identity of a synthesized compound like this compound requires a multi-faceted approach grounded in a solid understanding of spectroscopic principles and potential synthetic artifacts. By comparing the experimentally obtained ¹H NMR spectrum with the expected spectral data and carefully examining it for the characteristic signals of likely impurities, researchers can confidently verify the structure and purity of their product. This rigorous analytical process is indispensable for ensuring the reliability and reproducibility of scientific research in drug discovery and development.
References
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]
- Gising, J., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(1), 433-447.
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
- Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites, 14(5), 290.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 773140-43-5[this compound]. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
- Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
ResearchGate. (n.d.). (PDF) 4Hydroxyquinol2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4Amino2-oxoquinoline-3-carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
A Comparative Guide to the Purity Assessment of Ethyl 4-aminopicolinate: HPLC vs. GC
Introduction
Ethyl 4-aminopicolinate is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents.[1][2] Its molecular structure, featuring a substituted pyridine ring, an amino group, and an ethyl ester, makes it a versatile intermediate.[1] As with any high-value chemical intermediate, ensuring its purity is not merely a quality control step but a critical determinant of reaction yield, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two robust analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the technical underpinnings of an optimized Reversed-Phase HPLC (RP-HPLC) method, present a viable GC alternative, and offer a data-driven comparison to guide researchers in selecting the most appropriate technique for their specific needs. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile, polar, and UV-active compounds like this compound, RP-HPLC is unequivocally the method of choice.[6] It offers exceptional resolving power, sensitivity, and reproducibility for separating the main component from structurally similar process-related impurities and degradation products.[7]
Principle of Separation: Reversed-Phase HPLC
In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[8] this compound and its impurities are introduced into the system and travel through the column with the mobile phase. Separation is achieved based on differential partitioning: more hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.[6][8]
Optimized HPLC Method Protocol
This protocol is designed to provide excellent peak shape and resolution for this compound and potential impurities.
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 (octadecyl silane) chemistry provides a robust hydrophobic stationary phase ideal for retaining and separating aromatic compounds.[7] The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier sharpens peaks for amine-containing compounds by suppressing the ionization of residual silanols on the silica-based packing, reducing peak tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B | A gradient is crucial for eluting a wide range of potential impurities with varying polarities and ensuring the column is cleaned and re-equilibrated for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that ensures efficient mass transfer and optimal separation. |
| Column Temp. | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte solubility. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection | UV at 254 nm | Aromatic pyridine rings exhibit strong absorbance at this wavelength, providing high sensitivity for the parent compound and related impurities. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile (Diluent) | The diluent is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape. |
Experimental Workflow: HPLC Purity Assessment
The following diagram illustrates the logical flow of the HPLC purity assessment from sample preparation to final data analysis.
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis: Gas Chromatography (GC) as an Alternative
While HPLC is the preferred method, Gas Chromatography can be a viable alternative, particularly in environments where GC instrumentation is more readily available. However, the analysis of polar, amine-containing compounds like this compound by GC is not without its challenges.[9][10]
Principle of Separation: GC-FID
In GC, a sample is vaporized in a heated inlet and swept by an inert carrier gas (e.g., Helium) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[11] More volatile compounds with weaker interactions travel faster and elute first. A Flame Ionization Detector (FID) is commonly used, which combusts the eluting organic compounds and measures the resulting ions, generating a signal proportional to the mass of carbon.
A significant challenge for GC analysis of this molecule is its polarity and the presence of an active amine group, which can lead to poor peak shape (tailing) and potential decomposition in the hot injector.[10] To mitigate this, derivatization is often required to convert the polar amine into a less polar, more volatile silyl derivative, adding a step to the sample preparation process.[10][12]
Illustrative GC Method Protocol (with Derivatization)
| Parameter | Specification | Rationale |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | BSTFA is a powerful silylating agent that converts the active hydrogen on the amine group to a non-polar trimethylsilyl (TMS) group, improving volatility and peak shape. |
| Column | DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of underivatized and derivatized compounds. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | An inert carrier gas that provides good efficiency. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the derivatized analyte from solvent and by-products and then elute it in a reasonable time. |
| Injector Temp. | 270 °C (Split mode, 20:1) | High enough to ensure rapid vaporization without causing thermal degradation. A split injection prevents column overloading. |
| Detector | FID at 280 °C | FID provides a robust, linear response for carbon-containing compounds. |
| Sample Prep. | Dissolve 1 mg sample in 1 mL Pyridine. Add 100 µL BSTFA. Heat at 70°C for 30 min. Inject 1 µL. | The derivatization reaction requires an anhydrous solvent and heat to proceed to completion. |
Performance Comparison: HPLC vs. GC
To provide an objective comparison, the following table summarizes typical analytical validation performance data for both methods. This data is illustrative, based on established performance characteristics for these techniques according to ICH guidelines.[13][14]
| Performance Parameter | Optimized RP-HPLC Method | Derivatized GC-FID Method | Commentary |
| Specificity | High | Moderate to High | HPLC excels at separating polar isomers and closely related impurities. GC specificity depends on successful derivatization and resolution from by-products. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods can achieve excellent linearity. |
| LOD (Limit of Detection) | ~ 0.01% | ~ 0.02% | HPLC with UV detection is typically more sensitive for this type of chromophore-containing molecule. |
| LOQ (Limit of Quantitation) | ~ 0.03% | ~ 0.06% | HPLC allows for more confident quantitation of trace-level impurities. |
| Precision (%RSD) | < 1.0% | < 2.0% | The multi-step derivatization process in the GC method can introduce slightly higher variability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC generally offers higher accuracy due to the simpler sample preparation. |
| Sample Preparation | Simple (Dilute & Inject) | Complex (Derivatization required) | The need for derivatization is a significant drawback for GC in terms of time, cost, and potential for error. |
| Analysis Time | ~ 25 min | ~ 20 min | Runtimes can be comparable, but sample preparation time for GC is much longer. |
Choosing the Right Technique
The choice between HPLC and GC is guided by the specific analytical objective, available resources, and desired data quality. The following diagram provides a logical decision-making framework.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity assessment of this compound, a validated Reversed-Phase HPLC method is the superior choice . It provides higher sensitivity, precision, and accuracy without the need for complex sample derivatization.[15] The direct analysis simplifies the workflow, reduces potential sources of error, and is better aligned with the stringent requirements of pharmaceutical development and quality control.
While Gas Chromatography can be employed, it should be considered a secondary or alternative technique. The mandatory derivatization step adds complexity and potential variability, making it less suitable for routine, high-stakes purity testing where accuracy and robustness are paramount. For any laboratory regularly handling non-volatile pharmaceutical intermediates, investment in HPLC capability is strongly recommended.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Reversed-Phase Chromatography: An Overview Source: AZoLifeSciences URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]
-
Title: Separation of Aromatic Amines by Reversed-Phase Chromatography Source: ACS Publications URL: [Link]
-
Title: 14 Principles of Reversed Phase HPLC Source: YouTube URL: [Link]
-
Title: this compound, min 97%, 100 grams Source: CP Lab Safety URL: [Link]
-
Title: ETHYL 4-((2-AMINOPYRIDIN-3-YL)AMINO)PIPERIDINE-1-CARBOXYLATE Source: gsrs URL: [Link]
-
Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link]
-
Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study Source: PubMed URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: ACTA POLONIAE PHARMACEUTICA URL: [Link]
-
Title: How to Analyze GC Results for Lab Source: YouTube URL: [Link]
-
Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]
Sources
- 1. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. bre.com [bre.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Senior Application Scientist's Guide to Ethyl 4-Aminopicolinate vs. Methyl 4-Aminopicolinate in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the versatile building blocks available, substituted pyridine derivatives hold a place of prominence. This guide provides an in-depth comparison of two closely related and widely used reagents: Ethyl 4-aminopicolinate and Mthis compound. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have subtle yet significant implications for a synthetic strategy.
This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect their physicochemical characteristics, compare their reactivity based on mechanistic principles, and provide practical, data-supported guidance for their application.
Physicochemical Properties: The Foundational Comparison
The initial step in selecting a reagent involves a thorough evaluation of its physical and chemical properties. These characteristics influence everything from solvent selection and reaction setup to purification and storage. While both compounds are typically off-white to yellow solids, their molecular weight, melting points, and solubility profiles show slight variations that can be leveraged in process development.[1][2][3]
| Property | Mthis compound | This compound | Significance in Synthesis |
| CAS Number | 71469-93-7[4] | 773140-43-5[5] | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C₇H₈N₂O₂[4] | C₈H₁₀N₂O₂[5] | Defines the elemental composition. |
| Molecular Weight | 152.15 g/mol [4] | 166.18 g/mol [5] | Impacts molar calculations and reaction stoichiometry. |
| Appearance | White to light yellow powder/crystal[2][6] | Pale-yellow to yellow-brown solid | A primary indicator of material purity. |
| Melting Point | 129-135 °C[7][8][9] | Data not consistently reported; solid at RT. | Affects reaction temperature limits and is a key purity metric. |
| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water.[2][7] | Soluble in polar organic solvents.[1] | Crucial for selecting appropriate reaction and purification solvents. |
| Storage | Room Temperature, sealed in dry, dark place.[8][9] | 2-8°C or -20°C.[5] | Dictates handling and long-term stability protocols. |
The slightly higher molecular weight of the ethyl ester is a straightforward consequence of the additional CH₂ group. More critically, the differences in melting points and reported storage temperatures suggest variations in crystal lattice energy and stability. The defined melting range for mthis compound makes it a useful parameter for assessing purity via techniques like differential scanning calorimetry (DSC).[7][8][9] The solubility in common organic solvents like methanol is a shared trait, facilitating their use in a variety of reaction media.[2][7]
Reactivity and Mechanistic Considerations: Methyl vs. Ethyl
Both molecules feature two primary reactive sites: the nucleophilic 4-amino group and the electrophilic ester carbonyl. The choice between the methyl and ethyl ester primarily pivots on the reactivity of the ester functionality in nucleophilic acyl substitution reactions, such as hydrolysis or amidation.
Two factors govern this reactivity:
-
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. During the formation of the tetrahedral intermediate in a nucleophilic attack, the larger ethyl group can create more steric clash, slightly increasing the activation energy of the reaction. Consequently, methyl esters are often observed to react more rapidly than their ethyl counterparts under identical conditions.[10]
-
Electronic Effects: The ethyl group is a slightly stronger electron-donating group (by induction) than the methyl group. This marginally increases the electron density at the carbonyl oxygen, making the carbonyl carbon slightly less electrophilic. While this electronic effect is generally considered secondary to the steric effect, it also contributes to the slightly lower reactivity of the ethyl ester.
A study comparing the hydrolysis rates of homologous benzoate esters demonstrated that under both basic and enzymatic conditions, the rate of hydrolysis tends to decrease as the size of the alkyl group on the ester increases (methyl > ethyl > propyl).[10] This general principle is directly applicable to the 4-aminopicolinate series.
In this context, the choice between the methyl and ethyl ester is often dictated by process chemistry considerations:
-
Reaction Kinetics: As discussed, the methyl ester will typically react faster with methylamine in the initial amidation step, potentially allowing for lower reaction temperatures or shorter reaction times.
-
Byproduct Removal: The amidation reaction produces either methanol or ethanol as a byproduct. Methanol (b.p. 64.7 °C) is more volatile than ethanol (b.p. 78.4 °C), which can make its removal from the reaction mixture under vacuum easier, potentially driving the reaction equilibrium forward more efficiently.
-
Cost and Availability: On an industrial scale, minor differences in the bulk cost and supply chain reliability of the starting materials can be a deciding factor.
Representative Experimental Protocol: Synthesis of Mthis compound
This protocol is adapted from established literature procedures and serves as a reliable method for preparing the methyl ester, a key precursor. [11]The synthesis proceeds via a two-step, one-pot process from the corresponding 4-chloro derivative.
Materials:
-
Methyl 4-chloropicolinate (1.0 eq)
-
Sodium azide (NaN₃) (1.0-1.2 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Azide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-chloropicolinate (e.g., 2.0 g) and sodium azide (e.g., 2.0 g) in DMF (20 mL).
-
Heat the mixture to 100 °C and stir for 8 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up 1: After cooling to room temperature, remove the DMF under reduced pressure. Dilute the residue with water and extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Reduction: Filter the drying agent and remove the solvent in vacuo. Dissolve the crude azide intermediate in ethanol (30 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 500 mg) to the solution.
-
Hydrogenate the mixture at atmospheric pressure (using a hydrogen balloon) with vigorous stirring for 3 hours, or until the reaction is complete.
-
Work-up 2: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent in vacuo. The resulting residue can be crystallized from a suitable solvent system (e.g., diethyl ether) to afford pure mthis compound. [11]
Safety and Handling
As with all laboratory reagents, proper handling is paramount. Both compounds are classified as irritants and may be harmful if swallowed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling these compounds. Work in a well-ventilated fume hood.
Conclusion and Recommendation
This compound and Mthis compound are both highly valuable reagents in synthetic chemistry, serving as key building blocks for complex nitrogen-containing heterocycles. While they can often be used interchangeably, a nuanced understanding of their properties allows for more strategic and efficient process design.
-
Choose Mthis compound when:
-
Faster reaction kinetics at the ester carbonyl are desired.
-
The volatility of the methanol byproduct is advantageous for removal.
-
The downstream process is sensitive to the slightly increased steric bulk of an ethyl group.
-
-
Choose this compound when:
-
Slightly greater stability of the ester group is required under certain reaction conditions.
-
Solubility in a specific process solvent is improved with the ethyl ester.
-
Sourcing or cost considerations favor the ethyl derivative.
-
Ultimately, the optimal choice is context-dependent. The principles outlined in this guide—steric effects, byproduct volatility, and physical properties—provide a robust framework for making an informed, data-driven decision that aligns with the specific goals of the synthetic campaign.
References
-
Methyl 4-aminopyridine-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors . National Institutes of Health (NIH). [Link]
-
Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of mthis compound . PrepChem.com. [Link]
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation . National Institutes of Health (NIH). [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres . Nature Portfolio. [Link]
- Process for the preparation of sorafenib.
Sources
- 1. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 4. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. organicintermediate.com [organicintermediate.com]
- 7. echemi.com [echemi.com]
- 8. mthis compound | Pharmaceutical Intermediate | 71469-93-7 - PHMO [phmo.com]
- 9. Methyl 4-Aminopyridine-2-carboxylate | 71469-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
A Comparative Guide to the Synthesis of 4-Aminopicolinates for Researchers and Drug Development Professionals
Welcome to an in-depth comparative analysis of the primary synthetic routes to 4-aminopicolinates. This guide is designed for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of the available methodologies for accessing this critical structural motif. 4-Aminopicolinates are key building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the versatile reactivity of the pyridine ring, the carboxylic acid or ester functionality, and the nucleophilic amino group. The choice of synthetic route can significantly impact yield, purity, scalability, cost, and environmental footprint. This document provides a detailed examination of the most common synthetic strategies, supported by experimental data and mechanistic insights to inform your selection process.
Route I: Reduction of 4-Nitropicolinate Precursors
The reduction of a 4-nitro group is a classic and often reliable method for the synthesis of 4-aminopicolinates. This approach typically involves two main steps: the nitration of a picolinic acid derivative and the subsequent reduction of the nitro group.
Causality Behind Experimental Choices: The nitration of picolinic acid is often performed on the N-oxide to direct the nitration to the 4-position and to activate the ring towards electrophilic substitution. The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common choice due to its high efficiency and clean conversion.
Experimental Protocol: Synthesis of 4-Aminopicolinic Acid via Catalytic Hydrogenation
This protocol is adapted from a literature procedure for the synthesis of 4-aminopicolinic acid.[1]
Step 1: Nitration of Picolinic Acid N-Oxide
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, carefully add picolinic acid N-oxide at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH or Na2CO3) to precipitate the 4-nitropicolinic acid N-oxide.
-
Filter, wash with cold water, and dry the product.
Step 2: Catalytic Hydrogenation of 4-Nitropicolinic Acid N-Oxide
-
Dissolve 4-nitropicolinic acid N-oxide (1.0 eq) in a suitable solvent such as glacial acetic acid containing acetic anhydride.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 60 psi) and stir at room temperature for 48 hours.[1]
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hot H2O/EtOH) to yield pure 4-aminopicolinic acid.
A similar approach involves the reduction of a 4-azidopicolinate, which can be prepared from a 4-halopicolinate.
Experimental Protocol: Synthesis of Methyl 4-Aminopicolinate from a 4-Azido Intermediate
This protocol describes the synthesis of mthis compound from methyl 4-azidopyridine-2-carboxylate.[2]
-
Dissolve methyl 4-azidopyridine-2-carboxylate (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere (4 bars) until the reaction is complete.
-
Filter the mixture through celite and rinse with methanol.
-
Evaporate the solvent to afford mthis compound. A reported yield for this transformation is 90%.[2]
Route II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it can be applied to the synthesis of 4-aminopicolinates from 4-halopicolinates.[3] This reaction is valued for its broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
While a specific protocol for a simple 4-aminopicolinate was not found, the following procedure for the amination of a bromopyridine can be adapted.[4]
-
In a Schlenk vessel under an inert atmosphere (e.g., argon), combine the 4-halopicolinate (1.0 eq), the amine (1.0-1.2 eq), a palladium precursor such as Pd2(dba)3 (e.g., 2 mol%), a suitable ligand like (±)-BINAP (e.g., 4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) (1.2-1.5 eq).
-
Add a dry, deoxygenated solvent such as toluene.
-
Heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., diethyl ether), and wash with brine.
-
Dry the organic layer over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route III: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto electron-deficient aromatic rings. For the synthesis of 4-aminopicolinates, this typically involves the displacement of a leaving group at the 4-position (e.g., a halide) by an amine nucleophile.
Causality Behind Experimental Choices: The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. The presence of an electron-withdrawing group, such as the carboxylate at the 2-position, further activates the ring towards nucleophilic attack, particularly at the 4- and 6-positions. The reaction often requires elevated temperatures to overcome the activation energy barrier.
Experimental Protocol: Synthesis of Mthis compound via SNAr
This protocol involves a two-step sequence where a 4-chloro substituent is first displaced by azide, followed by reduction to the amine.[5]
Step 1: Azide Formation
-
Combine methyl 4-chloropicolinate (1.0 eq) and sodium azide (1.0-1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the mixture with stirring (e.g., 100 °C) for several hours (e.g., 8 hours).[5]
-
Cool the reaction, remove the solvent in vacuo, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over a drying agent, and concentrate to obtain the crude methyl 4-azidopicolinate.
Step 2: Reduction of the Azide
-
Dissolve the crude methyl 4-azidopicolinate in a suitable solvent like ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture at atmospheric pressure for a few hours (e.g., 3 hours).[5]
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and recrystallize the residue from a suitable solvent (e.g., ether) to obtain pure mthis compound.
Route IV: Rearrangement Reactions (Curtius, Hofmann, Lossen)
Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements provide a pathway to amines from carboxylic acid derivatives with the loss of one carbon atom. For the synthesis of 4-aminopicolinates, this would involve starting with a pyridine-4,5-dicarboxylic acid derivative or a related compound.
Causality Behind Experimental Choices: These rearrangements proceed through a key isocyanate intermediate. The choice of reaction (Curtius, Hofmann, or Lossen) depends on the available starting material (acyl azide, primary amide, or hydroxamic acid, respectively). The isocyanate can then be trapped with water to yield the amine after decarboxylation.
Representative Protocol: Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[6][7]
-
Convert the starting carboxylic acid (e.g., a picolinic acid derivative) to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide to form the acyl azide.
-
Heat the acyl azide in an inert solvent. The rearrangement will occur with the loss of nitrogen gas to form the isocyanate.
-
Hydrolyze the isocyanate by adding water or an acid/base to generate the corresponding amine.
Comparative Analysis of Synthesis Routes
| Parameter | Route I: Reduction of Nitro/Azido | Route II: Buchwald-Hartwig | Route III: SNAr | Route IV: Rearrangement |
| Starting Material | Picolinic acid N-oxide or 4-halopicolinate | 4-Halopicolinate | 4-Halopicolinate | Picolinic acid derivative with a precursor to the amino group at C4 |
| Key Reagents | Nitrating agents, H2/Pd/C, NaN3 | Pd catalyst, phosphine ligand, strong base | NaN3, H2/Pd/C or ammonia source | NaN3 (Curtius), Br2/base (Hofmann) |
| Typical Yield | 47% (two steps from N-oxide)[1], 90% (from azide)[2] | Generally high (70-95%) | Good to high, depending on substrate | Variable, often moderate to good |
| Reaction Conditions | Often requires strong acids for nitration; hydrogenation at moderate pressure | Mild to moderate temperatures | Often requires elevated temperatures | Can require harsh conditions (heat, strong base) |
| Advantages | Well-established, often high-yielding reduction step | Broad substrate scope, high functional group tolerance | Can be cost-effective, avoids expensive catalysts | Useful for specific structural transformations |
| Disadvantages | Nitration can be hazardous and produce regioisomers | Expensive catalysts and ligands, requires inert atmosphere | Can require harsh conditions, limited to activated substrates | Can involve hazardous intermediates (azides, isocyanates), loss of a carbon atom |
| Scalability | Generally good, but nitration requires careful control | Can be challenging due to catalyst cost and sensitivity | Good | Can be challenging due to safety concerns |
| Green Chemistry | Use of strong acids and potential for heavy metal waste | Use of precious metal catalyst | Can be atom-economical but may require high energy input | Use of toxic reagents and generation of stoichiometric waste |
Conclusion and Recommendations
The optimal synthetic route for 4-aminopicolinates is highly dependent on the specific requirements of the project, including scale, cost, available starting materials, and desired purity.
-
For laboratory-scale synthesis with a focus on yield and functional group tolerance, the Buchwald-Hartwig amination is often the preferred method, despite the higher cost of catalysts and ligands.
-
The reduction of a 4-nitro precursor is a robust and well-established method that can be highly effective, particularly if the nitrated starting material is readily available or can be synthesized efficiently.
-
Nucleophilic aromatic substitution offers a potentially more cost-effective approach, especially at a larger scale, but may require more forcing conditions and is dependent on the activation of the pyridine ring.
-
Rearrangement reactions are more specialized and are typically employed when the required starting materials for other routes are not accessible or when a specific synthetic strategy necessitates their use.
It is recommended that researchers evaluate multiple routes on a small scale to determine the most efficient and reliable method for their specific 4-aminopicolinate target. Careful consideration of safety, particularly with nitration reactions and the handling of azides, is paramount.
References
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 373-379. [Link]
-
PrepChem. (n.d.). Synthesis of mthis compound. Retrieved from [Link]
- Corteva Agriscience LLC. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates. (WO2021188639A1).
-
Wikipedia. (2023, December 1). Curtius rearrangement. In Wikipedia. [Link]
-
Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
ResearchGate. (n.d.). The synthesis conditions and yields of compounds 4a, 5. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(16), 1349–1363. [Link]
-
Reddy, J. S., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(3), 2137–2151. [Link]
-
Kaur, N., & Kishore, D. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 17(18), 4449-4480. [Link]
-
Vedejs, E., & Klapars, A. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(17), 2853–2856. [Link]
-
Kaur, N., & Kishore, D. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 17(18), 4449-4480. [Link]
-
ChemBK. (2024). 4-Aminopicolinic acid. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Al-Azawi, F. W., & Al-Hello, A. A. (2012). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 4(1), 527-533. [Link]
-
Zhou, D., et al. (2007). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(15), 3569–3581. [Link]
-
Thirupathi, R., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(16), 4983. [Link]
-
Kiricojevi, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the chemical and enzymatic (transaminase versus RedAm) synthesis of isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate 1 from ketone 2. Retrieved from [Link]
-
Chemistry Student. (2022, September 29). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry) [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Sereda, G., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(19), 6548. [Link]
-
Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13622–13627. [Link]
-
Al-Mokhtar, M. A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 850-864. [Link]
-
Smith, D. M., & Williams, I. H. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 59(31), 12694-12716. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]
-
Wróbel, M. Z., & Badowska-Rosłonek, K. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1019. [Link]
-
Truong, Q. D., et al. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Catalysts, 12(12), 1546. [Link]
- Shanghai Institute of Organic Chemistry. (2009). Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (CN101623648A).
Sources
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. prepchem.com [prepchem.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to Benchmarking the Herbicidal Efficacy of Ethyl 4-Aminopicolinate Derivatives
Introduction: A New Frontier in Synthetic Auxin Herbicides
The continuous evolution of herbicide-resistant weeds necessitates the discovery and development of novel herbicidal molecules with distinct biochemical interactions. Within the synthetic auxin class of herbicides (WSSA/HRAC Group 4/O), the 4-aminopicolinate scaffold has given rise to a potent subclass known as the arylpicolinates.[1][2] These compounds, which include commercially significant molecules like halauxifen-methyl (the active ingredient in Arylex™ active) and florpyrauxifen-benzyl (the active ingredient in Rinskor™ active), represent a significant advancement over traditional auxin herbicides.[2][3] They are characterized by high efficacy at low use rates, a unique binding affinity within the auxin signaling pathway, and a favorable environmental profile, making them critical tools for managing tough and resistant broadleaf weeds in major crops like cereals and rice.[4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the herbicidal efficacy of novel Ethyl 4-aminopicolinate derivatives. We will delve into the mechanistic underpinnings, compare performance against established benchmarks using experimental data, and provide robust, self-validating protocols for accurate evaluation.
Pillar 1: The Mechanistic Landscape of Arylpicolinates
Understanding the mode of action is fundamental to designing effective screening and benchmarking assays. Unlike older synthetic auxins, which exhibit broader binding patterns, certain arylpicolinates demonstrate a preferential and high-affinity binding to a specific auxin receptor, F-Box protein AFB5.[6][7] This specificity is a key differentiator and likely contributes to their distinct herbicidal activity.
The Auxin Signaling Cascade Disruption:
Synthetic auxins mimic the natural plant hormone, Indole-3-acetic acid (IAA), but their persistence and high concentration overwhelm the plant's homeostatic mechanisms.[8] The binding of an arylpicolinate molecule to the TIR1/AFB receptor complex triggers a cascade of events:
-
Receptor Binding: The herbicide binds to the TIR1/AFB auxin co-receptor complex.[9] For certain arylpicolinates like halauxifen-methyl, this binding is particularly strong with the AFB5 variant.[7]
-
Repressor Degradation: This binding event targets Aux/IAA transcriptional repressor proteins for degradation via the ubiquitin-proteasome pathway.
-
Gene Overexpression: The removal of these repressors leads to the massive overexpression of auxin-responsive genes.[10]
-
Hormonal Imbalance & Phytotoxicity: This uncontrolled gene expression stimulates the overproduction of ethylene and abscisic acid (ABA).[6][11] This hormonal chaos disrupts numerous growth processes, leading to classic auxin injury symptoms like epinasty (twisting of stems and leaves), tissue deformation, cessation of growth, and ultimately, plant death.[4][10]
Diagram: Mechanism of Action of this compound Derivatives
Caption: Signaling pathway disruption by this compound derivatives.
Pillar 2: Benchmarking Performance - A Comparative Analysis
A derivative's true potential is revealed only through rigorous comparison with existing standards. The primary alternatives for comparison include first-generation picolinic acids (e.g., Picloram), other synthetic auxin families (e.g., phenoxy-carboxylic acids like 2,4-D), and the current commercial arylpicolinates.
Recent research has focused on modifying the 6-position of the picolinic acid ring with aryl-substituted pyrazolyl or indazolyl groups to discover novel molecules with enhanced activity.[3][12] These studies provide a valuable dataset for benchmarking.
Table 1: Comparative Herbicidal Efficacy (Post-emergence) of Picolinic Acid Derivatives
| Compound/Active Ingredient | Class | Target Weed Example | Efficacy Metric (g a.i./ha) | Crop Safety Example | Reference |
| Picloram | Picolinic Acid | Amaranthus retroflexus | ~125-280 | Limited use in cereals due to persistence | [3][13] |
| Halauxifen-methyl | Arylpicolinate | Galium aparine (Cleavers) | ~5-10 | Excellent in Wheat, Barley | [6][10] |
| Florpyrauxifen-benzyl | Arylpicolinate | Echinochloa crus-galli | GR₅₀: 4.14 | Excellent in Rice | [11] |
| Novel 6-Indazolyl-2-picolinic acid (e.g., Cmpd 5a) | Arylpicolinate Derivative | Brassica napus (Volunteer) | > Picloram at 10 µM (root inhibition) | Under Investigation | [12] |
| Novel 6-Pyrazolyl-2-picolinic acid (e.g., Cmpd V-8) | Arylpicolinate Derivative | Amaranthus retroflexus | > Picloram at 300 g/ha | Safe for Corn, Wheat, Sorghum | [3] |
Note: Efficacy can vary significantly based on environmental conditions, weed biotype, and formulation. Data is aggregated for comparative purposes.
The data clearly indicates that newer arylpicolinate derivatives, both commercial and experimental, exhibit significantly higher potency (lower required application rates) than older chemistries like picloram.[3] Furthermore, some derivatives like florpyrauxifen-benzyl have expanded the weed control spectrum of synthetic auxins to include troublesome grass weeds, a trait not common to this class.[11]
Pillar 3: Self-Validating Experimental Protocols
The integrity of any benchmarking study rests on the quality of its experimental design. The following protocols are designed to be robust, reproducible, and internally validated through the mandatory inclusion of controls.
Protocol 1: Greenhouse Whole-Plant Dose-Response Bioassay
Objective: To determine the Growth Reduction 50 (GR₅₀) value, the dose of a herbicide required to reduce plant growth by 50% relative to an untreated control. This is the gold standard for quantifying herbicidal potency.
Causality: A dose-response study is critical because it moves beyond a simple "dead or alive" assessment. By using a range of doses, we can precisely model the relationship between herbicide concentration and plant response, yielding a quantitative GR₅₀ value that is essential for comparing compounds. Using biomass as the endpoint provides a more objective and quantitative measure of efficacy than subjective visual ratings.[14]
Methodology:
-
Plant Preparation:
-
Select a weed species of interest (e.g., Amaranthus retroflexus for broadleaf testing). Collect seeds from a known susceptible population to serve as a reliable baseline.[15]
-
Fill 10-cm pots with a standardized greenhouse potting mix. Sow 5-10 seeds per pot and thin to 3 uniform seedlings per pot one week after emergence.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 3-4 leaf stage, which is an optimal stage for post-emergence herbicide application.[15]
-
-
Herbicide Preparation & Application:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone with a surfactant like Tween 20).
-
Create a series of 6-8 dilutions from the stock solution to generate a logarithmic dose range. This range should be designed to bracket the expected GR₅₀ value (e.g., 0, 1, 3, 10, 30, 100, 300 g a.i./ha). Including a "0" dose (untreated control) is mandatory for comparison.[14][16]
-
Include a commercial standard (e.g., Halauxifen-methyl) to benchmark against a known active.
-
Apply the herbicide using a calibrated track sprayer to ensure uniform coverage. The spray volume should be consistent with typical field applications (e.g., 200 L/ha).
-
-
Data Collection & Analysis:
-
Return plants to the greenhouse. Randomize the pot placement to account for any minor environmental variations.
-
Assess plants 21 days after treatment (DAT). This duration is typically sufficient for the full effects of systemic auxin herbicides to manifest.[15]
-
Visually score phytotoxicity on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent growth reduction for each dose relative to the mean dry weight of the untreated control.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value and its corresponding 95% confidence interval.
-
Diagram: Experimental Workflow for GR₅₀ Determination
Caption: Greenhouse workflow for determining herbicide potency (GR₅₀).
Protocol 2: Field Trial for Efficacy and Crop Selectivity
Objective: To evaluate the herbicide's performance under real-world agricultural conditions, assessing both weed control and safety to the intended crop.
Causality: While greenhouse assays are excellent for potency screening, they cannot replicate the complex interplay of environmental factors (soil type, weather, weed spectrum) found in the field. A field trial is the definitive test of a herbicide's practical utility and is required for regulatory approval. Using a Randomized Complete Block Design (RCBD) is standard practice to minimize the effects of spatial variability within the field.
Methodology:
-
Site Selection & Trial Design:
-
Choose a field with a uniform soil type and a known, consistent infestation of the target weeds.
-
Use an RCBD with at least 3-4 replications. Each block should contain all treatments arranged randomly.
-
Plot size should be adequate for representative assessment and to minimize spray drift between plots (e.g., 3m x 10m).
-
-
Treatments:
-
Include the test compound at several rates, bracketing the proposed label rate (e.g., 0.5x, 1x, and 2x the anticipated rate). The 2x rate is crucial for assessing crop safety margins.[16]
-
An untreated (weedy) check is essential to quantify weed pressure.
-
A weed-free (hand-weeded) check is necessary to determine the crop's maximum yield potential without weed competition.
-
Include a commercial standard herbicide treatment for direct comparison.
-
-
Application:
-
Apply treatments using a CO₂-pressurized backpack sprayer or a small plot sprayer equipped with flat-fan nozzles calibrated to deliver a precise volume.
-
Record all relevant details: application date, crop and weed growth stages, and environmental conditions (temperature, humidity, wind speed).
-
-
Assessments:
-
Weed Control: Conduct visual ratings at 14, 28, and 56 DAT using a 0-100% scale (0 = no control, 100 = complete control) for each key weed species.
-
Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, malformation) at 7, 14, and 28 DAT on a 0-100% scale (0 = no injury, 100 = crop death).
-
Yield: At crop maturity, harvest the center of each plot using a plot combine and adjust grain weight to a standard moisture content.
-
-
Data Analysis:
-
Subject the data (weed control ratings, phytotoxicity, yield) to Analysis of Variance (ANOVA).
-
If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
-
Conclusion
This compound derivatives represent a highly effective and valuable class of synthetic auxin herbicides. Their high potency, unique receptor affinity, and utility in resistance management programs position them as leading candidates for development. A rigorous benchmarking process, grounded in a deep understanding of the mechanism of action and employing robust, validated experimental protocols, is paramount. By systematically comparing novel derivatives against established standards through quantitative dose-response assays and realistic field trials, researchers can accurately identify superior molecules and accelerate the development of the next generation of weed management solutions.
References
-
Title: Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl Source: MDPI URL: [Link]
-
Title: Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids Source: MDPI URL: [Link]
-
Title: Halauxifen-methyl Source: Minnesota Department of Agriculture URL: [Link]
-
Title: Florpyrauxifen-benzyl - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
-
Title: Halauxifen-methyl - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
-
Title: florpyrauxifen-benzyl chemical fact sheet Source: Wisconsin Department of Natural Resources URL: [Link]
-
Title: Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds Source: Mass.gov URL: [Link]
-
Title: Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo Source: MDPI URL: [Link]
-
Title: Halauxifen methyl wheat herbicide Source: YouTube URL: [Link]
-
Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Public Release Summary on the evaluation of the new active constituent halauxifen-methyl Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
-
Title: Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide Source: PubMed URL: [Link]
-
Title: Florpyrauxifen-benzyl Source: Minnesota Department of Agriculture URL: [Link]
-
Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Structures of various picolinic acid auxin herbicides and 6-aryl-picolinate auxin herbicides Source: ResearchGate URL: [Link]
-
Title: Managing weed resistance made simpler with Arylex active herbicides Source: Top Crop Manager URL: [Link]
-
Title: Herbicides that Mimic or Interfere with Auxin Source: The Ohio State University Pressbooks URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Paradigm® Arylex® active Herbicide Source: Corteva Agriscience URL: [Link]
-
Title: The differential binding and biological efficacy of auxin herbicides Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Guidelines for efficacy evaluation of herbicides: weeds in Australian forests Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
-
Title: Synthetic Auxins / Herbicide Symptoms Source: University of California, Agriculture and Natural Resources URL: [Link]
-
Title: Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators Source: Government of Canada URL: [Link]
-
Title: Weed resistance to synthetic auxin herbicides Source: Australian Herbicide Resistance Initiative URL: [Link]
-
Title: Herbicide Testing: Resistance, Residues, and Soil Impact Source: Contract Laboratory URL: [Link]
-
Title: European Guidelines to conduct herbicide resistance tests Source: European and Mediterranean Plant Protection Organization URL: [Link]
-
Title: Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide Source: Corteva Agriscience URL: [Link]
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide [corteva.com]
- 6. mdpi.com [mdpi.com]
- 7. producer.com [producer.com]
- 8. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hracglobal.com [hracglobal.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Guide to Understanding and Investigating Polymorphism in Ethyl 4-aminopicolinate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline Forms in Pharmaceutical Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability.[1] A critical aspect of these properties is polymorphism, the ability of a compound to exist in multiple crystalline forms.[2][3] These different forms, known as polymorphs, possess distinct arrangements of molecules in the crystal lattice, which can lead to significant variations in their physicochemical characteristics.[1]
Ethyl 4-aminopicolinate, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry.[4] While specific polymorphic forms of this compound have not been reported in publicly available literature, the potential for their existence is significant, as even minor substitutions on a molecule can influence its crystal packing.[5][6][7] Therefore, a thorough investigation into its potential polymorphism is a crucial step in its development as a potential therapeutic agent. The unexpected appearance of a more stable, less soluble polymorph can have profound consequences, impacting everything from formulation to regulatory approval.[3][8]
This guide provides a comprehensive overview of the principles of polymorphism and outlines a practical, data-driven approach to the structural comparison of potential polymorphic forms of this compound.
The Foundations of Polymorphism: A Structural Perspective
Polymorphism arises from the different ways molecules can arrange themselves in a crystal lattice. These arrangements are influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces. The presence of both a hydrogen bond donor (the amino group) and acceptor (the ester and pyridine nitrogen) in this compound suggests a high likelihood of forming various stable hydrogen-bonding networks, a key driver for polymorphism.[4]
Different polymorphs of the same compound can exhibit variations in:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.
-
Stability: Some forms may be more prone to degradation or transformation over time.
-
Mechanical Properties: This can affect manufacturing processes like milling and tableting.
The following diagram illustrates the relationship between a molecule and its potential solid forms.
Figure 1: A conceptual diagram showing that a single molecule, like this compound, can exist in an amorphous state or various crystalline forms, including different polymorphs and solvates.
A Proactive Approach: Polymorph Screening of this compound
Given the absence of reported polymorphs, a screening study is the essential first step.[9][10] A comprehensive polymorph screen aims to crystallize the compound under a wide variety of conditions to identify as many crystalline forms as possible.
Experimental Workflow for Polymorph Screening
The following workflow provides a systematic approach to discovering and characterizing potential polymorphs of this compound.
Sources
- 1. mt.com [mt.com]
- 2. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolian.com [resolian.com]
- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
Safety Operating Guide
Navigating the Safe Handling of Ethyl 4-aminopicolinate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl 4-aminopicolinate, a key reagent in the synthesis of various pharmaceutical compounds, requires meticulous handling to mitigate potential hazards.[1] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both operational success and a secure laboratory environment. We will move beyond a simple checklist to a validated system of protection, grounded in the specific chemical properties of this compound.
Understanding the Hazard Profile of this compound
Before donning any PPE, a thorough understanding of the substance's potential risks is critical. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning," and it is represented by the exclamation mark pictogram. These classifications dictate a multi-faceted approach to PPE, addressing all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation.
Core Principles of PPE Selection: A Self-Validating System
The selection of PPE should not be a static, one-size-fits-all protocol. Instead, it should be a dynamic, risk-based assessment that creates a self-validating system of safety. This means that each piece of equipment is chosen to address a specific, identified hazard, and the overall ensemble works synergistically to provide comprehensive protection.
The Foundational Ensemble: Minimum PPE Requirements
For any work involving this compound, the following minimum PPE is mandatory[3]:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols, directly addressing the H319 "Causes serious eye irritation" hazard. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, mitigating the H315 "Causes skin irritation" hazard.[4] Regular inspection and prompt changing of gloves upon contamination are crucial. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from incidental spills and contamination.[4] |
| Footwear | Closed-toe shoes | Prevents injury from dropped objects and protects feet from spills.[4] |
This foundational ensemble is the baseline for handling small quantities of this compound in a well-ventilated area.
Advanced PPE Protocols: Scaling Protection to the Task
Certain laboratory procedures elevate the risk of exposure and necessitate an enhanced level of PPE. The following table outlines these scenarios and the corresponding additions to the foundational ensemble.
| Scenario | Additional PPE | Causality and Justification |
| Weighing or transferring powder | N95 Respirator or higher | The H335 "May cause respiratory irritation" hazard is most pronounced when handling the solid form, which can create airborne dust.[4][5] An N95 respirator provides adequate protection against these particulates. |
| Working with larger quantities or in poorly ventilated areas | Full-face respirator with appropriate cartridges | A full-face respirator offers a higher level of respiratory protection and also provides a greater degree of eye and face protection from splashes. |
| Risk of significant splashing | Face shield worn over chemical splash goggles | A face shield provides an additional layer of protection for the entire face from splashes of solutions containing this compound.[4] |
| Extended handling or submersion | Thicker, chemical-resistant gloves (e.g., butyl rubber) | For prolonged contact, standard nitrile gloves may not offer sufficient protection. Consulting a glove manufacturer's chemical resistance guide is recommended.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. The following workflow is designed to minimize exposure at every stage.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Waste Responsibly
Proper disposal of this compound and contaminated materials is a critical final step in the safety protocol.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, labeled, and sealed hazardous waste container.[7] Never dispose of this chemical down the drain.[8]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Spill Cleanup: In the event of a spill, evacuate the area and alert your laboratory's safety officer. Small spills can be absorbed with an inert material, which should then be collected in a sealed container for hazardous waste disposal.[5]
The following decision tree illustrates the proper disposal pathway.
Caption: Decision tree for the disposal of this compound waste.
By integrating this comprehensive understanding of hazards with a dynamic and logical approach to PPE selection and a strict adherence to operational and disposal protocols, you can ensure a safe and productive research environment when working with this compound.
References
- Jubilant Ingrevia Limited.
- AK Scientific, Inc.
- Needle.Tube. Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices.
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
- Santa Cruz Biotechnology.
- MedChemExpress.
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich.
-
University of Nevada, Reno Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
US EPA. Personal Protective Equipment. [Link]
- Redox.
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]
-
U.S. Chemical Storage. What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
- Thermo Fisher Scientific.
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Acmec Biochemical. 773140-43-5[this compound]. [Link]
-
Centers for Disease Control and Prevention. About National Personal Protective Technology Laboratory | NIOSH. [Link]
-
Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]
- Fisher Scientific.
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
Biorisk Management. Personal Protective Equipment (PPE). [Link]
-
Georgia Tech Professional Education. Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. [Link]
- Fisher Scientific.
- CDN Isotopes.
-
University of Washington Environmental Health & Safety. 4-Aminopyridine SOP. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. needle.tube [needle.tube]
- 8. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
